6-Bromo-4-chloroquinazolin-2-amine
Beschreibung
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Eigenschaften
IUPAC Name |
6-bromo-4-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSCRJHRCUILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696258 | |
| Record name | 6-Bromo-4-chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260862-26-7 | |
| Record name | 6-Bromo-4-chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 6-Bromo-4-chloroquinazolin-2-amine
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 6-Bromo-4-chloroquinazolin-2-amine. We will delve into the strategic importance of the quinazoline scaffold, provide a plausible and detailed synthetic protocol for this specific derivative, and explore its potential in the landscape of modern therapeutics.
Introduction: The Quinazoline Core - A Cornerstone in Medicinal Chemistry
The quinazoline skeleton, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. The inherent versatility of the quinazoline ring system has led to the development of numerous clinically successful drugs, particularly in the realm of oncology.
This compound represents a key intermediate and a potential pharmacophore in its own right. The strategic placement of the bromine atom at the 6-position can enhance binding affinity and modulate pharmacokinetic properties. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily displaced by various nucleophiles to generate a library of derivatives. Finally, the 2-amine group offers a crucial point for further functionalization or can directly participate in hydrogen bonding interactions with target proteins.
Physicochemical Properties and Structural Elucidation
While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and data from closely related analogues.
| Property | Value | Source/Basis |
| CAS Number | 1260862-26-7 | [1] |
| Molecular Formula | C₈H₅BrClN₃ | Calculated |
| Molecular Weight | 258.50 g/mol | Calculated |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. Freezer storage at -20°C is recommended. | [1] |
Structural Formula:
Caption: Chemical structure of this compound.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline
The initial step involves the conversion of the corresponding dione to the dichloro intermediate. This is a standard transformation in quinazoline chemistry.
Protocol:
-
To a stirred suspension of 6-bromoquinazolin-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents), add N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-bromo-2,4-dichloroquinazoline.
Rationale: The use of phosphorus oxychloride is a classic method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
Step 2: Selective Amination at the 2-Position
The key to synthesizing the target compound is the selective amination at the C2 position. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution. However, by carefully controlling the reaction conditions, selective amination at C2 can be achieved.
Protocol:
-
Dissolve 6-bromo-2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as dioxane or THF.
-
To this solution, add a solution of ammonia in the chosen solvent (e.g., 2 M ammonia in dioxane, 1.5-2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Rationale: The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines can be influenced by the nature of the nucleophile and the reaction conditions. While the C4 position is generally more electrophilic, using a less hindered and highly reactive nucleophile like ammonia under controlled temperature can favor substitution at the C2 position.
Potential Applications in Drug Discovery
The this compound scaffold holds significant promise as a building block for the synthesis of potent and selective inhibitors of various therapeutic targets. The broader class of quinazolines has demonstrated a wide range of biological activities.
-
Anticancer Activity: Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, gefitinib and erlotinib are quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) tyrosine kinase. The 6-bromo substitution has been shown in some cases to enhance the antiproliferative activity of quinazoline-based compounds.
-
Anti-inflammatory Activity: Quinazoline derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators.
-
Antimicrobial Activity: The quinazoline scaffold has been explored for the development of novel antibacterial and antifungal agents.
The 2-amino group of the title compound can be further derivatized to introduce various side chains, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This makes this compound a valuable starting material for generating diverse chemical libraries for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.[1]
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis is achievable through established chemical transformations. Its versatile structure, featuring multiple points for diversification, makes it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases, most notably cancer. The insights and proposed protocols within this guide are intended to empower researchers to explore the full potential of this promising quinazoline derivative.
References
-
Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 247–256. [Link]
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2), 014.
-
PubChem. 6-Bromo-4-chloro-quinazoline. [Link]
Sources
6-Bromo-4-chloroquinazolin-2-amine CAS number and identifiers
An In-Depth Technical Guide to 6-Bromo-4-chloroquinazolin-2-amine
This technical guide provides a comprehensive overview of this compound, a halogenated quinazoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. This guide will delve into the essential identifiers, chemical properties, a proposed synthetic pathway, potential applications, and safety considerations for this specific compound, providing a foundational resource for scientists working with this molecule.
Core Identifiers and Chemical Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The primary identifiers and computed chemical properties for this compound are summarized below.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| CAS Number | 1260862-26-7 | [1] |
| Molecular Formula | C₈H₅BrClN₃ | [1] |
| Molecular Weight | 258.5 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Bromo-4-chloro-quinazolin-2-ylamine; 2-Quinazolinamine, 6-bromo-4-chloro- | [1] |
| Storage Conditions | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | [1] |
Proposed Synthesis Pathway
Causality and Rationale for the Proposed Synthesis:
The pathway is designed for efficiency and regioselectivity.
-
Starting Material: 2-Amino-5-bromobenzonitrile is selected as the starting material because it already contains the necessary bromine at the desired position and a nitrile group that can be readily converted into the 2-amino-4-oxo intermediate.
-
Cyclization: Reaction with a source of carbon and nitrogen, such as urea or potassium cyanate, is a standard method for forming the pyrimidine ring of the quinazoline system. This step creates the 2-amino-6-bromoquinazolin-4(3H)-one intermediate.
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone intermediate is susceptible to conversion to a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial step as the 4-chloro group is an excellent leaving group, enabling subsequent nucleophilic substitution reactions. This step is a well-documented and robust transformation in quinazoline chemistry.[4][5]
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-6-bromoquinazolin-4(3H)-one
-
To a round-bottom flask, add 2-amino-5-bromobenzonitrile (1 equivalent) and urea (3-5 equivalents).
-
Heat the mixture to 180-200°C for 2-4 hours. The reaction mixture will melt and then solidify.
-
Cool the reaction to room temperature.
-
Add a hot aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the solid and stir to break up the mass.
-
Filter the hot solution to remove insoluble byproducts.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-6-bromoquinazolin-4(3H)-one.
Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline (Intermediate for subsequent amination) Note: This step creates a related intermediate, which would then be selectively aminated. A more direct route to the title compound may exist, but this common pathway highlights the chemistry. A direct chlorination of the quinazolinone from Step 1 is the most direct path.
-
Suspend 2-amino-6-bromoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 3-5 hours, monitoring the reaction by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-2,4-dichloroquinazoline.
Step 3: Selective Amination to this compound This step is inferred, as the title compound is a 2-amine. The synthesis would likely proceed through a 2,4-dichloro intermediate followed by selective amination, or through a route that preserves the 2-amino group while chlorinating the 4-position.
A more direct chlorination of 2-amino-6-bromoquinazolin-4(3H)-one would be the preferred industrial method.
-
Suspend 2-amino-6-bromoquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.
Applications in Research and Drug Development
The quinazoline core is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[6] While specific biological data for this compound is not extensively published, its structure suggests significant potential as a key intermediate for synthesizing novel therapeutic agents.
Anticancer Agent Development
Quinazoline derivatives are famously known as kinase inhibitors, with several approved drugs (e.g., Gefitinib, Erlotinib) targeting the Epidermal Growth Factor Receptor (EGFR).[7] The 6-bromo substitution on the quinazoline ring has been linked to enhanced antiproliferative action.[2] This compound serves as a valuable building block for creating libraries of substituted quinazolines for screening against various cancer cell lines and kinases.
Antimicrobial Applications
Derivatives of 6-bromo-4-quinazolinone have been investigated for their antibacterial and antifungal properties.[7] The core structure can be modified to develop new agents to combat drug-resistant pathogens. The presence of reactive chloro and amino groups on this compound allows for diverse chemical modifications to explore structure-activity relationships in antimicrobial discovery.[6][8]
Diagram: Role as a Chemical Scaffold
Caption: Versatility of the core compound as a scaffold.
Analytical Characterization
The structural confirmation of this compound would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic aromatic proton signals, with splitting patterns determined by the substitution on the benzene ring. The amine protons would likely appear as a broad singlet. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. The isotopic pattern would be characteristic of a molecule containing both bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region) and C=N and C=C stretching of the quinazoline ring system.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the data for the closely related compound 6-Bromo-4-chloroquinazoline (CAS 38267-96-8), it should be handled as a hazardous substance.[9]
Table 2: GHS Hazard Information (Inferred from 6-Bromo-4-chloroquinazoline)
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |
Source:[9]
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its quinazoline core, substituted with reactive functional groups, makes it an ideal starting point for the synthesis of novel compounds with potential therapeutic applications in oncology and infectious diseases. While detailed experimental data on this specific molecule is sparse, this guide provides a robust framework based on the established chemistry of related compounds, offering researchers the foundational knowledge needed to work with this promising molecule.
References
- Supporting Information for a relevant chemical synthesis. (Note: A generic reference as no direct synthesis was found for the target compound).
- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2).
- de Oliveira, R. S., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1406–1416.
- Fisher Scientific. (2012).
- Benchchem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
- Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
- PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Thermo Fisher Scientific. (n.d.).
- Benchchem. N-(4-bromo-2-fluorophenyl)-6-chloroquinazolin-4-amine.
- SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ChemScene. 6-Bromo-2-chloroquinazoline.
- Sigma-Aldrich.
- ResearchGate. (2025). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).
- SCIREA. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).
- National Institutes of Health (NIH). (2024).
- PubChemLite. 6-bromo-4-chloro-2-methylquinazoline (C9H6BrClN2).
- ChemicalBook. (n.d.). This compound CAS#: 1260862-26-7.
- Labsolu. 6-Bromo-2-chloroquinazolin-4-amine.
- ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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The Quinazoline Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. Their central role in signal transduction pathways, which govern cell growth, differentiation, and survival, makes them prime candidates for therapeutic intervention. Among the various chemical scaffolds explored for kinase inhibition, the quinazoline nucleus has proven to be a remarkably versatile and effective framework. This technical guide provides a comprehensive overview of quinazoline derivatives as kinase inhibitors, delving into their mechanism of action, structure-activity relationships, and clinical significance. We will explore the journey of these compounds from foundational chemical structures to FDA-approved drugs that have reshaped the landscape of cancer treatment. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights into the ongoing evolution of this important class of therapeutic agents.
The Central Role of Protein Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins.[1][2] This process, known as phosphorylation, acts as a molecular switch, modulating the activity, localization, and interaction of proteins.[3] Kinases are integral components of complex signaling networks that regulate a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, motility, and apoptosis.[2]
Given their pivotal role, it is not surprising that aberrant kinase activity is a hallmark of many diseases, most notably cancer.[1][2] The dysregulation of kinase signaling can lead to uncontrolled cell growth, survival, and metastasis.[2][4] Consequently, targeting protein kinases has become a major focus of modern drug discovery, with numerous kinase inhibitors receiving FDA approval for the treatment of various cancers.[1]
Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.
The Quinazoline Scaffold: A Privileged Heterocycle in Kinase Inhibition
The quinazoline is an aromatic heterocyclic scaffold composed of a fused pyrimidine and a benzene ring.[4] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[1][4] The quinazoline core has emerged as a particularly successful framework for the development of potent and selective kinase inhibitors.[5][6]
The success of the quinazoline scaffold can be attributed to several key features:
-
ATP-Mimetic Nature: The quinazoline ring system can effectively mimic the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of kinases.[1]
-
Structural Versatility: The quinazoline core provides multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][7]
-
Favorable Physicochemical Properties: Quinazoline derivatives can be synthesized with drug-like properties, including good oral bioavailability and metabolic stability.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The majority of quinazoline-based kinase inhibitors function as ATP-competitive inhibitors. They exert their therapeutic effect by binding to the ATP-binding pocket of the target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[1][4]
The binding of a typical 4-anilinoquinazoline inhibitor to the kinase active site is characterized by a specific set of interactions:
-
Hinge Region Interaction: The N1 atom of the quinazoline ring forms a crucial hydrogen bond with the backbone amide of a conserved methionine residue in the "hinge" region of the kinase domain.[4] This interaction is a key anchor for the inhibitor.
-
Hydrophobic Interactions: The anilino moiety at the 4-position of the quinazoline ring extends into a hydrophobic pocket, contributing to the inhibitor's affinity and selectivity.[4][8]
-
Solvent-Exposed Region: Substituents at the 6 and 7-positions of the quinazoline ring are typically directed towards the solvent-exposed region, providing opportunities for modification to improve solubility and other pharmacokinetic properties.[4]
Caption: Key interactions of a quinazoline inhibitor within the kinase ATP-binding site.
Structure-Activity Relationship (SAR) of Quinazoline Derivatives
The biological activity of quinazoline-based kinase inhibitors is highly dependent on the nature and position of substituents on the quinazoline core and the 4-anilino moiety.[8] Extensive SAR studies have provided valuable insights for the design of more potent and selective inhibitors.
Key SAR Insights:
-
The 4-Anilino Moiety: The presence of an aniline or a similar lipophilic group at the 4-position is crucial for high-affinity binding to the ATP pocket.[8]
-
Substitutions on the Anilino Ring: Small, hydrophobic substituents on the anilino ring can enhance potency.[8]
-
Substitutions at the 6 and 7-Positions: These positions are tolerant to a wide range of substituents, which can be used to modulate solubility, cell permeability, and target selectivity.
-
Irreversible Inhibition: The introduction of an electrophilic group, such as an acrylamide moiety, at the 6-position can lead to the formation of a covalent bond with a cysteine residue in the active site, resulting in irreversible inhibition.[2] This is the mechanism of action for second-generation EGFR inhibitors like afatinib.[2]
FDA-Approved Quinazoline-Based Kinase Inhibitors: A Clinical Snapshot
The clinical success of quinazoline derivatives as kinase inhibitors is exemplified by the number of drugs that have received FDA approval for the treatment of various cancers. These drugs have significantly improved patient outcomes, particularly in cancers driven by specific kinase mutations.
| Drug Name (Brand Name) | Primary Kinase Target(s) | FDA-Approved Indications (Selected) |
| Gefitinib (Iressa®) | EGFR | Non-small cell lung cancer (NSCLC) with EGFR mutations[1][5][9] |
| Erlotinib (Tarceva®) | EGFR | NSCLC, Pancreatic Cancer[1][5][9] |
| Lapatinib (Tykerb®) | EGFR, HER2 | HER2-positive breast cancer[1][5][9] |
| Afatinib (Gilotrif®) | EGFR (irreversible) | NSCLC with EGFR mutations[2][10] |
| Vandetanib (Caprelsa®) | VEGFR, EGFR, RET | Medullary thyroid cancer[5][9] |
| Dacomitinib (Vizimpro®) | EGFR (irreversible) | NSCLC with EGFR mutations[2][10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A fundamental experiment in the development of kinase inhibitors is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of a quinazoline derivative against a target kinase.
Materials:
-
Recombinant active kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Test compound (quinazoline derivative)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for phosphorylation to occur.
-
Termination of Reaction: Stop the reaction by adding a stop solution or by other appropriate means.
-
Detection: Quantify the extent of substrate phosphorylation using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Future Directions and Emerging Trends
The field of quinazoline-based kinase inhibitors continues to evolve, with ongoing research focused on several key areas:
-
Overcoming Drug Resistance: The development of next-generation inhibitors that are active against mutant kinases that confer resistance to existing drugs is a major priority.
-
Improving Selectivity: Designing inhibitors with improved selectivity for the target kinase over other kinases can reduce off-target effects and improve the therapeutic window.
-
Targeting Novel Kinases: The quinazoline scaffold is being explored for the inhibition of other kinase targets beyond EGFR and VEGFR, including those involved in inflammatory and neurodegenerative diseases.
-
Multi-target Inhibitors: The development of quinazoline derivatives that can simultaneously inhibit multiple kinases involved in a disease process is a promising strategy.[7]
Conclusion
Quinazoline derivatives have firmly established themselves as a cornerstone of modern kinase inhibitor drug discovery. Their remarkable versatility, favorable drug-like properties, and proven clinical efficacy have made them an indispensable tool in the fight against cancer and other diseases. As our understanding of kinase biology deepens and medicinal chemistry techniques advance, the quinazoline scaffold is poised to remain at the forefront of therapeutic innovation for years to come.
References
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16). MDPI. Retrieved from [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16). PubMed Central. Retrieved from [Link]
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Springer.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022-01-01). NIH. Retrieved from [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023-01-01). MDPI. Retrieved from [Link]
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Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013-01-01). PubMed. Retrieved from [Link]
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Clinically approved quinazoline scaffolds as EGFR inhibitors. (2024-01-01). ResearchGate. Retrieved from [Link]
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exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025-05-27). ResearchGate. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022-01-01). Arabian Journal of Chemistry. Retrieved from [Link]
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022-03-31). PMC - NIH. Retrieved from [Link]
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Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023-07-08). PubMed. Retrieved from [Link]
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Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023-04-18). NIH. Retrieved from [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022-01-01). NIH. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 6-Bromo-Quinazoline Compounds: A Technical Guide for Drug Discovery
Abstract
The quinazoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of clinically approved therapeutics. The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to significantly enhance the biological activity of these compounds, making them a compelling class of molecules for targeted drug discovery. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for 6-bromo-quinazoline derivatives. We will delve into the established and emerging targets in oncology, neurodegenerative diseases, and infectious diseases, providing the scientific rationale and experimental frameworks for their validation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to accelerate the exploration of this promising chemical space.
The 6-Bromo-Quinazoline Scaffold: A Privileged Motif in Drug Design
The quinazoline core, a bicyclic aromatic heterocycle, offers a versatile platform for the design of targeted therapies. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, allows for high-affinity binding to a diverse range of biological targets. The introduction of a bromine atom at the 6-position further modulates the electronic and steric properties of the molecule, often leading to enhanced potency and selectivity.[1][2] Studies have demonstrated that the presence of a halogen at this position can significantly improve the anticancer effects of quinazoline derivatives.[2]
This guide will explore the therapeutic landscape of 6-bromo-quinazoline compounds by dissecting their interactions with key biological targets and providing the necessary tools to validate these interactions in a laboratory setting.
Oncological Targets: Beyond EGFR Inhibition
The most well-documented therapeutic application of 6-bromo-quinazoline derivatives is in the realm of oncology, primarily as inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR): The Archetypal Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A substantial body of research has established 6-bromo-quinazoline derivatives as potent inhibitors of EGFR.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2]
Signaling Pathway: EGFR
Caption: EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline compounds.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting Angiogenesis
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several quinazoline-based compounds have been identified as potent inhibitors of VEGFR-2, and the inclusion of a 6-bromo substituent can contribute to this activity.[4][5] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.
Signaling Pathway: VEGFR-2
Caption: VEGFR-2 signaling cascade and its inhibition by 6-bromo-quinazoline derivatives.
Human Epidermal Growth Factor Receptor 2 (HER2): A Key Player in Breast Cancer
HER2, another member of the EGFR family, is overexpressed in a significant portion of breast cancers and is associated with aggressive disease and poor prognosis. Dual inhibitors that target both EGFR and HER2 have shown clinical efficacy. The 6-bromo-quinazoline scaffold has been explored for the development of such dual inhibitors.[6]
Signaling Pathway: HER2
Caption: HER2 signaling network and its disruption by 6-bromo-quinazoline compounds.
Tubulin: A Non-Kinase Anticancer Target
Beyond kinase inhibition, quinazoline derivatives have been shown to target the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[7] Some of these compounds act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. The exploration of 6-bromo-quinazoline derivatives as tubulin inhibitors represents a promising avenue for the development of novel anticancer agents with a distinct mechanism of action.
Table 1: Cytotoxic Activity of Representative 6-Bromo-Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.53 | [3] |
| 5b | SW480 (Colon) | 1.95 | [3] |
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [1][2] |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | [1][2] |
Neurodegenerative Disorders: A New Frontier
While the primary focus has been on oncology, emerging evidence suggests that quinazoline derivatives may hold therapeutic potential for neurodegenerative disorders such as Alzheimer's disease. The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands, and the quinazoline scaffold is well-suited for this purpose.
Potential Targets in Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Key enzymes involved in Aβ production and tau phosphorylation, as well as neurotransmitter-degrading enzymes, represent potential targets. While direct evidence for 6-bromo-quinazoline derivatives is still emerging, the broader class of quinazolines has been investigated as inhibitors of:
-
Beta-secretase (BACE1): A key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).
-
Cholinesterases (AChE and BChE): Enzymes that degrade the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients.
-
Monoamine Oxidases (MAO-A and MAO-B): Enzymes involved in the degradation of neurotransmitters, with MAO-B inhibitors showing some clinical benefit in neurodegenerative diseases.
Further investigation into the potential of 6-bromo-quinazoline compounds to modulate these targets is warranted.
Antimicrobial and Anti-inflammatory Applications
Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[2]
Antimicrobial Activity
The emergence of drug-resistant pathogens poses a significant global health threat. 6-Bromo-quinazoline derivatives have been investigated for their antibacterial and antifungal properties. The exact mechanisms of action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Anti-inflammatory Potential
Chronic inflammation is a key component of many diseases. Some 6-bromo-quinazoline derivatives have shown promising anti-inflammatory activity, suggesting their potential for the treatment of inflammatory disorders.[8]
Experimental Protocols for Target Validation
This section provides detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of 6-bromo-quinazoline compounds.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Workflow: In Vitro EGFR Kinase Assay
Caption: Workflow for a continuous-read in vitro EGFR kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Dilute the EGFR enzyme, ATP, and a suitable fluorescent peptide substrate (e.g., Y12-Sox) in the kinase buffer to their final desired concentrations.
-
-
Compound Plating:
-
Serially dilute the 6-bromo-quinazoline test compounds in 50% DMSO.
-
Add 0.5 µL of the diluted compounds or a DMSO control to the wells of a 384-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Add 5 µL of the diluted EGFR enzyme to each well.
-
Pre-incubate the plate at 27°C for 30 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., λex 360 nm / λem 485 nm) at regular intervals for 30-120 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 6-bromo-quinazoline compounds and a vehicle control (e.g., DMSO). Include a positive control cytotoxic agent (e.g., cisplatin or doxorubicin).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Incubate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment:
-
Plate and treat cells with the 6-bromo-quinazoline compounds as described for the MTT assay. Include both negative (vehicle) and positive (e.g., staurosporine) controls for apoptosis induction.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well of the 96-well plate containing the treated cells.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
-
Conclusion and Future Directions
6-Bromo-quinazoline derivatives represent a highly promising class of compounds with therapeutic potential across multiple disease areas. While their role as EGFR inhibitors in oncology is well-established, this guide has highlighted the expanding landscape of potential targets, including other protein kinases, tubulin, and targets relevant to neurodegenerative and infectious diseases. The provided experimental protocols offer a robust framework for researchers to validate these targets and advance the development of novel 6-bromo-quinazoline-based therapeutics.
Future research should focus on:
-
Multi-target Profiling: Systematically screening 6-bromo-quinazoline libraries against a broad panel of kinases and other relevant targets to identify novel multi-target agents.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the key structural features that govern potency and selectivity for different targets.
-
In Vivo Efficacy Studies: Translating promising in vitro findings into relevant animal models of disease.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of these compounds in other disease contexts where the identified targets play a role.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 6-bromo-quinazoline compounds for the benefit of patients worldwide.
References
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, e202201245. [Link]
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]
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Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. [Link]
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Mirgany, T. O., Al-Salem, H. S., Al-Enizy, F., & Rahman, A. F. M. M. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5709. [Link]
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Li, W., Wang, Y., Zhang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 16(10), 1435. [Link]
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El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(20), 13589-13603. [Link]
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Al-Otaibi, F. M., El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]
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Pandey, V., & Singh, R. K. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 209-216. [Link]
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El-Hashash, M. A., El-Naggar, M., & El-Gendy, N. F. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, 60(2), 159-172. [Link]
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The Versatile Scaffold: A Literature Review of the Biological Activities of Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Core - A Privileged Structure in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its inherent structural features allow for diverse substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This versatility has earned it the designation of a "privileged structure," a scaffold that is capable of binding to multiple biological targets with high affinity.[3] Over the years, numerous quinazoline derivatives have been successfully developed into clinically approved drugs for treating a range of diseases, from cancer to hypertension, underscoring the therapeutic potential of this remarkable heterocyclic system.[5][6][7][8] This in-depth technical guide aims to provide a comprehensive review of the multifaceted biological activities of substituted quinazolines, with a focus on their applications in modern drug discovery and development. We will delve into their anticancer, antimicrobial, anti-inflammatory, and cardiovascular properties, exploring the underlying mechanisms of action and structure-activity relationships that govern their therapeutic efficacy.
Anticancer Activity: Targeting the Engines of Malignancy
The development of quinazoline-based anticancer agents has been a major focus of research, leading to the approval of several targeted therapies.[9][10] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells, thereby impeding tumor growth, proliferation, and survival.[9][10]
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant number of anticancer quinazoline derivatives function as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[11][12] Overexpression or mutation of EGFR is a common feature in various cancers, making it an attractive therapeutic target.[11][12] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.[1][11] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[5][9]
The general mechanism of action for quinazoline-based EGFR inhibitors involves their interaction with the ATP-binding pocket of the EGFR kinase domain. The quinazoline core mimics the adenine ring of ATP, while various substituents at the 4- and 6-positions of the quinazoline ring form crucial interactions with specific amino acid residues in the active site, conferring potency and selectivity.[11]
Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Other Anticancer Mechanisms
Beyond EGFR inhibition, substituted quinazolines have been shown to exhibit anticancer activity through various other mechanisms:
-
VEGFR-2 Inhibition: Some quinazoline derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.[10]
-
Tubulin Polymerization Inhibition: Certain quinazoline analogs have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization.[9] This disruption of the cytoskeleton leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[9]
-
Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[9][10] This can involve the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[10]
Table 1: Selected Anticancer Quinazoline Derivatives and their Mechanisms
| Compound Class | Target | Mechanism of Action | Representative Cancer Cell Lines | Reference |
| 4-Anilinoquinazolines | EGFR | ATP-competitive inhibition of EGFR kinase activity | A549 (Lung), MCF-7 (Breast) | [11] |
| Triazoloquinazolines | EGFR | Inhibition of EGFR and cell cycle arrest at G2/M phase | HepG2, MCF-7, PC-3, HCT-116, HeLa | [5] |
| Quinazoline-azole hybrids | EGFR | Binding to the EGFR active site | MCF-7, A549 | [12] |
| 2-Aryl-substituted quinazolines | Tubulin | Inhibition of tubulin polymerization | Various cell lines | [9] |
| 6-Substituted quinazolines | VEGFR-2 | Inhibition of VEGFR-2 kinase activity | HepG2 (Hepatocellular carcinoma) | [10] |
Antimicrobial and Antiviral Activity: A Broad Spectrum of Defense
Substituted quinazolines have emerged as a promising class of antimicrobial and antiviral agents, demonstrating activity against a wide range of pathogens.[3][5][13]
Antibacterial Activity
Quinazolinone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][14] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline ring are crucial for their antibacterial potency. For instance, the presence of a naphthyl radical or an amide group has been shown to enhance activity against Staphylococcus aureus and Streptococcus pneumoniae.[13]
Antifungal Activity
Several quinazoline derivatives have also demonstrated promising antifungal activity against various fungal strains.[3][5] The exact mechanisms of their antifungal action are still under investigation, but they are believed to interfere with essential cellular processes in fungi.
Antiviral Activity
The antiviral potential of substituted quinazolines has been explored against a variety of viruses.[5][15] Some derivatives have shown potent activity against influenza viruses, with IC50 values in the low micromolar range.[5] More recently, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication, with EC50 values as low as 86 nM.[16] Myricetin derivatives containing a quinazolinone moiety have also exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV).[17]
Table 2: Antimicrobial and Antiviral Activity of Selected Quinazoline Derivatives
| Compound Class | Pathogen | Activity | Proposed Mechanism | Reference |
| Quinazolin-4(3H)-ones | S. aureus, S. pneumoniae | Bacteriostatic | Inhibition of DNA gyrase and topoisomerase IV | [13] |
| Quinazoline urea analogues | Influenza A (H1N1, H3N2), Influenza B | Inhibition of viral replication | Not fully elucidated | [15] |
| 2,3,6-Trisubstituted quinazolinones | Zika virus, Dengue virus | Potent inhibition of viral replication | Not fully elucidated | [16] |
| Myricetin-quinazolinone hybrids | Tobacco Mosaic Virus (TMV) | Antiviral activity | Binding to TMV coat protein | [17] |
| 4-Thioquinazoline-chalcone hybrids | Tobacco Mosaic Virus (TMV) | Antiviral activity | Not fully elucidated | [18] |
Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade
Quinazoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[6][19][20] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Some quinazoline benzamide derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6]
Inhibition of NF-κB Signaling Pathway
A crucial mechanism underlying the anti-inflammatory effects of certain quinazoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. By reducing the phosphorylation of IκBα and p65, these compounds prevent the activation and nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[21]
Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups at specific positions of the quinazolinone system can enhance anti-inflammatory activity.[6] Furthermore, the hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone has been shown to improve their anti-inflammatory potential.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This protocol is a standard in vivo method to screen for acute anti-inflammatory activity.
-
Animal Model: Wistar albino rats of either sex (150-200 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium, 50 mg/kg), and test groups (synthesized quinazoline derivatives, typically at a dose of 100 mg/kg body mass).[4]
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.
Cardiovascular Activity: From Hypertension to Cardioprotection
Quinazoline derivatives have a long history of use in cardiovascular medicine, primarily as antihypertensive agents.[1][22]
α1-Adrenoceptor Antagonism
Quinazoline-based compounds like prazosin, doxazosin, and terazosin are selective α1-adrenoceptor antagonists.[1][7][22] They block the binding of norepinephrine to α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] These drugs have been widely used in the management of hypertension.[1][22]
Hypotensive and Vasodilatory Effects
Beyond α1-adrenoceptor blockade, other substituted quinazolinones have been shown to possess direct vasodilatory effects, leading to a fall in blood pressure.[23] For instance, certain 3-(substituted benzylidene) hydrazinoacetylamino-2-methyl-6-bromoquinazolin-4(3H)-ones have demonstrated potent hypotensive activity in animal models.[23]
Workflow for Evaluating Cardiovascular Activity of Quinazoline Derivatives
Caption: A typical workflow for the discovery and evaluation of cardiovascularly active quinazoline derivatives.
Synthesis of Biologically Active Quinazolines
A variety of synthetic methodologies have been developed to access the diverse range of biologically active quinazoline derivatives.[11][24] Many of these methods involve the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.[7][24]
General Synthetic Routes
One common and versatile method for the synthesis of 4-aminoquinazolines starts from 2-aminobenzonitrile.[24] Reaction with dimethylformamide-dimethylacetal (DMF-DMA) yields an intermediate that can then be reacted with various anilines to produce the desired 4-aminoquinazoline derivatives.[24] This reaction can be facilitated by microwave irradiation to shorten the reaction times.[24]
Another important synthetic strategy involves the use of 2-aminobenzamides (anthranilamides) as starting materials. These can be cyclized with various reagents to form the quinazolinone ring system, which can then be further functionalized.[7] For instance, reaction with urea leads to 2,4-quinazolinediones, which are key intermediates for the synthesis of 2,4-disubstituted quinazolines.[7]
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a rich source of inspiration for medicinal chemists and drug discovery scientists. Its remarkable versatility and proven track record in yielding clinically successful drugs highlight its enduring importance. The diverse biological activities of substituted quinazolines, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects, underscore the vast therapeutic potential that remains to be explored.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Derivatives: The design and synthesis of new quinazoline analogs with improved potency, selectivity, and pharmacokinetic properties will continue to be a major thrust.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by quinazoline derivatives will be crucial for rational drug design and the identification of new therapeutic applications.
-
Combination Therapies: Investigating the synergistic effects of quinazoline-based drugs with other therapeutic agents could lead to more effective treatment strategies, particularly in complex diseases like cancer.
-
Targeting Drug Resistance: The development of quinazoline derivatives that can overcome drug resistance mechanisms is a critical area of research, especially in the context of infectious diseases and oncology.
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The Quinazoline Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Pharmaceutical History of a Versatile Heterocycle
Introduction: The Enduring Legacy of a Fused Heterocycle
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a testament to the power of privileged structures in medicinal chemistry.[1] Its journey from a naturally occurring alkaloid to a cornerstone of modern pharmaceutical development is a compelling narrative of chemical ingenuity and a deepening understanding of biological targets.[2][3] First synthesized in the late 19th century, the quinazoline core has proven to be a remarkably versatile template, giving rise to a diverse array of therapeutic agents spanning multiple disease areas, from infectious diseases and hypertension to oncology.[1][4][5] This guide provides a comprehensive technical overview of the discovery and history of quinazoline-based pharmaceuticals, intended for researchers, scientists, and drug development professionals. We will delve into the pivotal moments of discovery, explore the evolution of different therapeutic classes, dissect the intricate structure-activity relationships, and provide practical experimental methodologies that underpin research in this dynamic field.
Chapter 1: The Genesis of a Privileged Scaffold
The story of quinazoline in medicine begins not in a laboratory, but in the heart of traditional Chinese medicine. The first encounter with a biologically active quinazolinone was through the isolation of febrifugine from the plant Dichroa febrifuga, an alkaloid long used for its antimalarial properties.[3] This natural product provided the initial spark, demonstrating the potential of the quinazoline framework to interact with biological systems.
The first laboratory synthesis of a quinazoline derivative was achieved by Griess in 1869 through the reaction of cyanogen with anthranilic acid.[4][5] However, it was the later work of Bischler and Lang in 1895, who synthesized the parent quinazoline via decarboxylation of its 2-carboxy derivative, and Gabriel in 1903, who developed a more practical synthesis, that truly opened the door for systematic exploration of this chemical space.[1] These early synthetic efforts laid the groundwork for medicinal chemists to begin probing the therapeutic potential of this versatile scaffold.
The initial forays into the pharmacological applications of synthetic quinazolines were broad, with early studies revealing a wide spectrum of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory effects.[2][3] This wide range of activities hinted at the ability of the quinazoline core to be decorated with various pharmacophoric features, allowing for the targeting of diverse biological pathways. It is this inherent adaptability that has cemented the quinazoline's status as a "privileged structure" in drug discovery.[6]
Chapter 2: The Rise of Quinazolines in Cardiovascular Medicine
One of the first major therapeutic breakthroughs for quinazoline-based drugs came in the field of cardiovascular medicine with the development of antihypertensive agents. This class of drugs provided a clear and early demonstration of the successful application of rational drug design principles to the quinazoline scaffold.
Prazosin and the Dawn of α1-Adrenergic Receptor Blockers
The discovery of prazosin in the late 1960s and its introduction to the market in 1974 marked a significant advancement in the treatment of hypertension.[7] Prazosin was the result of a targeted effort to develop a vasodilator that would not cause reflex tachycardia, a common side effect of other vasodilators at the time.[8]
Mechanism of Action: Prazosin is a potent and selective antagonist of the α1-adrenergic receptor.[9][10] By blocking these receptors on vascular smooth muscle, it prevents norepinephrine from inducing vasoconstriction, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[8][9] Its selectivity for α1 over α2 receptors is crucial, as it preserves the presynaptic negative feedback loop on norepinephrine release, thus minimizing reflex tachycardia.[9]
Structure-Activity Relationship (SAR): The development of prazosin and its analogs, such as terazosin and doxazosin, revealed key SAR insights for α1-adrenergic antagonism:
-
The 4-amino group on the quinazoline ring is essential for activity.
-
The 6,7-dimethoxy substitution on the benzene ring significantly enhances potency.
-
The nature of the substituent at the 2-position modulates the pharmacokinetic and pharmacodynamic properties. In prazosin, the 2-(4-(2-furoyl)piperazin-1-yl) moiety was found to be optimal for potent and selective α1-blockade.[11]
The success of these quinazoline-based antihypertensives demonstrated the power of the scaffold to generate highly selective and effective drugs for a major chronic disease.
Quinazoline-Based Diuretics
The versatility of the quinazoline scaffold was further highlighted by the development of diuretics such as metolazone. Metolazone is a quinazoline-based diuretic that is structurally and functionally related to the thiazide class of diuretics. It is particularly effective in patients with renal impairment, a setting where thiazide diuretics often lose their efficacy.
Mechanism of Action: Metolazone inhibits the Na+-Cl− symporter in the distal convoluted tubule of the nephron, thereby reducing the reabsorption of sodium and chloride ions. This leads to an increase in the excretion of water, sodium, and chloride, resulting in a diuretic effect.
Structure-Activity Relationship (SAR): The SAR for quinazoline-based diuretics is distinct from that of the antihypertensives. Key features include:
-
A sulfonamide group is a critical pharmacophoric element for diuretic activity.
-
Substitutions on the quinazoline ring influence the potency and duration of action.
Chapter 3: A Paradigm Shift in Oncology: Quinazoline-Based EGFR Inhibitors
The most profound impact of quinazoline-based pharmaceuticals has arguably been in the field of oncology, specifically with the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The discovery of these agents revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), and ushered in the era of targeted cancer therapy.
The rationale for targeting EGFR stemmed from the observation that it is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[12] The 4-anilinoquinazoline scaffold emerged as a potent and selective inhibitor of EGFR's tyrosine kinase activity, acting as an ATP-competitive inhibitor.[12][13]
First-Generation EGFR TKIs: A New Hope for NSCLC Patients
Gefitinib (Iressa®) and erlotinib (Tarceva®) were the pioneers of this class, receiving FDA approval in 2003 and 2004, respectively, for the treatment of advanced NSCLC.[14] These drugs demonstrated remarkable efficacy, but primarily in a subset of patients whose tumors harbored activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation).[14]
Mechanism of Action: Gefitinib and erlotinib are reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[14] They bind to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation and activation of EGFR, thereby blocking downstream signaling pathways responsible for cell growth and survival.[13]
Structure-Activity Relationship (SAR) for First-Generation EGFR TKIs:
-
The 4-anilino moiety is crucial for binding to the hinge region of the EGFR kinase domain, with the aniline nitrogen forming a key hydrogen bond with the backbone amide of Met793.[13]
-
Substitutions on the aniline ring , such as the 3-chloro-4-fluoro substitution in gefitinib, enhance binding affinity through interactions with the hydrophobic pocket.[13]
-
The quinazoline core itself provides the fundamental scaffold for positioning the key interacting groups.
-
Substituents at the 6- and 7-positions of the quinazoline ring, often solubilizing groups, extend into the solvent-accessible region and can be modified to improve pharmacokinetic properties.[13]
The Challenge of Acquired Resistance and the Second Generation
Despite the initial success of first-generation EGFR TKIs, most patients eventually develop acquired resistance, with the most common mechanism being a secondary mutation in the EGFR kinase domain, the T790M "gatekeeper" mutation.[14] This mutation sterically hinders the binding of gefitinib and erlotinib.
This challenge spurred the development of second-generation, irreversible EGFR inhibitors like afatinib (Gilotrif®). These compounds were designed to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition even in the presence of the T790M mutation.
Overcoming Resistance: The Third Generation
While second-generation inhibitors showed activity against the T790M mutation, they also had increased toxicity due to their inhibition of wild-type EGFR. This led to the development of third-generation inhibitors, such as osimertinib (Tagrisso®), which were specifically designed to be mutant-selective, potently inhibiting both activating mutations and the T790M resistance mutation while sparing wild-type EGFR.
Quantitative Comparison of EGFR Inhibitors
The evolution of quinazoline-based EGFR inhibitors is clearly demonstrated by their varying potencies against different EGFR mutations.
| Drug | Generation | Target EGFR Mutations | IC50 (nM) vs. L858R | IC50 (nM) vs. L858R/T790M |
| Gefitinib | First | Activating mutations (e.g., L858R) | ~10-50 | >1000 |
| Erlotinib | First | Activating mutations (e.g., L858R) | ~5-20 | >1000 |
| Afatinib | Second | Activating and T790M mutations | ~0.5-5 | ~10-50 |
| Osimertinib | Third | Activating, T790M, and other mutations | ~1-10 | ~1-15 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Pharmacokinetic Profiles of Key EGFR TKIs
| Drug | Bioavailability (%) | Tmax (h) | Half-life (h) | Metabolism |
| Gefitinib | ~60 | 3-7 | ~48 | CYP3A4, CYP2D6 |
| Erlotinib | ~60 | 4 | ~36 | CYP3A4, CYP1A2 |
| Lapatinib | Variable | 4 | ~24 | CYP3A4, CYP3A5 |
Chapter 4: Beyond Hypertension and Cancer: The Expanding Therapeutic Landscape
The versatility of the quinazoline scaffold extends beyond cardiovascular disease and oncology. Researchers have successfully developed quinazoline-based compounds with a range of other therapeutic activities.
Anti-inflammatory Agents
Several quinazoline derivatives have been investigated for their anti-inflammatory properties. Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with a quinazolinone structure. These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or by modulating cytokine production. The SAR for these agents often involves different substitution patterns compared to the EGFR inhibitors and antihypertensives, highlighting the tunability of the quinazoline core.
Other Therapeutic Areas
The exploration of quinazoline's therapeutic potential is ongoing, with research into its application as:
-
Antimicrobial agents: Targeting bacterial and fungal pathogens.
-
Antiviral agents: Including activity against HIV.
-
Central nervous system (CNS) agents: With potential applications as anticonvulsants and sedatives.
Chapter 5: Experimental Protocols for Quinazoline Research
To facilitate further research and development in this field, this section provides detailed, step-by-step methodologies for a key synthesis and a relevant biological assay.
Synthesis of a Key Intermediate: 4-Chloroquinazoline
The synthesis of 4-chloroquinazoline is a critical step in the preparation of many 4-anilinoquinazoline-based drugs, including gefitinib and erlotinib.
Protocol: Synthesis of 4-Chloroquinazoline from 4-Hydroxyquinazoline
Materials:
-
4-Hydroxyquinazoline (1 equivalent)
-
Thionyl chloride (SOCl2) (10 equivalents)
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene (solvent)
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of 4-hydroxyquinazoline in toluene in a round-bottom flask, add a catalytic amount of DMF.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-chloroquinazoline.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-chloroquinazoline.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency (IC50) of a test compound against EGFR kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase (active)
-
Test compound (e.g., a synthesized quinazoline derivative)
-
Control inhibitor (e.g., gefitinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or control inhibitor.
-
Add 2 µL of EGFR kinase solution (pre-diluted in Kinase Assay Buffer to the desired concentration).
-
Add 2 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) and ATP at their final desired concentrations in Kinase Assay Buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Chapter 6: Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
The Quinazoline Core and Key Substitution Points
Caption: The fundamental quinazoline ring system with numbered positions.
The Evolution of Quinazoline-Based EGFR Inhibitors
Caption: A simplified timeline showing the progression of quinazoline-based EGFR inhibitors.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Schematic of EGFR signaling and the point of intervention by quinazoline TKIs.
Conclusion and Future Directions
The journey of quinazoline-based pharmaceuticals from a natural product isolate to a cornerstone of targeted therapy is a remarkable story of scientific progress. The inherent versatility of the quinazoline scaffold has allowed for its adaptation to a wide range of biological targets, leading to the development of life-saving drugs in multiple therapeutic areas. The ongoing research into new quinazoline derivatives promises to further expand their therapeutic applications. Future directions in this field will likely focus on:
-
Overcoming drug resistance: A perpetual challenge in both oncology and infectious diseases.
-
Improving selectivity: To minimize off-target effects and enhance safety profiles.
-
Exploring new therapeutic targets: Leveraging the privileged nature of the quinazoline scaffold to address unmet medical needs.
-
Novel drug delivery systems: To enhance the efficacy and reduce the toxicity of quinazoline-based drugs.
The rich history and continued success of quinazoline-based pharmaceuticals ensure that this remarkable heterocycle will remain a focal point of drug discovery and development for years to come.
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2016). Cancers, 8(12), 111. [Link]
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AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. (2014). Annals of Translational Medicine, 2(Suppl 2), AB036. [Link]
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Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. (2016, December 21). OncLive. [Link]
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The pharmacology of prazosin, an alpha 1-adrenoceptor antagonist and the basis for its use in the treatment of essential hypertension. (1982). Clinical and Experimental Hypertension. Part A, Theory and Practice, 4(1-2), 47-59. [Link]
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Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. (2014). Journal of Hematology & Oncology, 7, 43. [Link]
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EGFR Active Kinase Datasheet. (n.d.). SignalChem. Retrieved January 22, 2026, from [Link]
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A brief history of quinoline as antimalarial agents. (2025). [Journal Name, if available]. [Link]
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Synthesis and Antihypertensive Activity of Some Quinazoline Derivatives. (2013). Journal of Applied Pharmaceutical Science, 3(3), 171-174. [Link]
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Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017). Oncology Letters, 14(6), 7759-7766. [Link]
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Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). (2015). Journal of Medicinal Chemistry, 58(17), 6865-6883. [Link]
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Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. (2021). Thoracic Cancer, 12(4), 455-464. [Link]
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Source, if available]. [Link]
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Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. (2024). Scientific Reports, 14(1), 9324. [Link]
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Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020, April 13). Ninja Nerd. [Link]
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Structure-activity relationships of inactive-conformation binding EGFR inhibitors: Linking the ATP and allosteric pockets. (2025). ChemRxiv. [Link]
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A Rajasekaran, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2151-2165. (2026). International Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Antihypertensive Activity of Some Quinazoline Derivatives. (2013). Journal of Applied Pharmaceutical Science, 3(3), 171-174. [Link]
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Decoding the Mechanistic Potential of 6-Bromo-4-chloroquinazolin-2-amine: A Hypothesis-Driven Approach
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility in targeting a range of biological macromolecules. 6-Bromo-4-chloroquinazolin-2-amine represents a key intermediate in the synthesis of numerous biologically active compounds, most notably in the realm of kinase inhibition. While often viewed as a molecular building block, its inherent structural features warrant a deeper investigation into its own potential biological activity. This guide delineates a series of mechanism of action hypotheses for this compound, grounded in the well-established activities of its derivatives. We provide a framework for the systematic evaluation of these hypotheses through detailed experimental protocols, thereby offering a roadmap for uncovering the latent therapeutic potential of this intriguing molecule.
Introduction: The Quinazoline Core and the Significance of this compound
The quinazoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a multitude of approved drugs and clinical candidates. Its rigid, bicyclic nature and the strategic placement of nitrogen atoms allow for a variety of intermolecular interactions with biological targets. The specific substitution pattern of this compound makes it a particularly valuable synthetic intermediate. The 2-amino group serves as a key interaction point, while the 4-chloro position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various side chains. The 6-bromo substituent can also be exploited for further chemical modifications, such as cross-coupling reactions, to enhance potency and selectivity.
Notably, this compound is a documented precursor in the synthesis of several potent kinase inhibitors. A prominent example is its role as a key intermediate in the synthesis of Lapatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, which is approved for the treatment of breast cancer. This established lineage provides a strong rationale for investigating the intrinsic bioactivity of the parent scaffold.
Hypothesis 1: Latent Kinase Inhibitory Activity
The most compelling hypothesis, given its role as a precursor to kinase inhibitors, is that this compound possesses a basal level of kinase inhibitory activity. The quinazoline core is a well-established ATP-competitive scaffold, mimicking the adenine portion of ATP to bind within the kinase active site. The 2-amino group can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many quinazoline-based kinase inhibitors.
Proposed Mechanism of Action
We hypothesize that this compound acts as a weak, ATP-competitive inhibitor of kinases, particularly those from the EGFR family (EGFR, HER2). The binding would be anchored by the 2-amino group forming hydrogen bonds with the kinase hinge region. The 4-chloro and 6-bromo substituents would occupy adjacent pockets, with their electronic properties potentially influencing binding affinity.
Caption: Proposed ATP-competitive kinase inhibition by this compound.
Experimental Validation Workflow
A multi-tiered approach is necessary to validate this hypothesis, starting with broad screening and progressing to detailed mechanistic studies.
Objective: To identify potential kinase targets of this compound.
Protocol:
-
Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.
-
Kinase Panel Screening: Submit the compound for screening against a broad panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service). A primary screen at a single high concentration (e.g., 10 µM) is recommended.
-
Data Analysis: Identify kinases showing significant inhibition (e.g., >50% inhibition) compared to a DMSO vehicle control.
Objective: To quantify the potency of this compound against the "hit" kinases identified in Phase 1.
Protocol:
-
Assay Selection: For the top hit kinases (e.g., EGFR, HER2), select a suitable in vitro kinase assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™).
-
Compound Titration: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM).
-
Assay Execution: Perform the kinase assay according to the manufacturer's protocol with the varying concentrations of the compound. Include a known inhibitor for the target kinase as a positive control (e.g., Lapatinib).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Data (Hypothetical) |
| Test Compound | This compound | - |
| Target Kinase | EGFR | - |
| IC50 (µM) | The concentration of the compound that inhibits 50% of the kinase activity. | 25.3 |
| Positive Control | Lapatinib | - |
| Control IC50 (nM) | IC50 of the known inhibitor. | 8.7 |
Objective: To determine if the inhibition is ATP-competitive.
Protocol:
-
Kinetic Assay Setup: Use a continuous kinetic assay that measures the rate of product formation over time.
-
ATP Titration: Perform the kinase assay with a fixed concentration of this compound (e.g., at its IC50) and varying concentrations of ATP (e.g., from 0.1x Km to 10x Km for ATP).
-
Data Analysis: Generate Michaelis-Menten plots and Lineweaver-Burk double reciprocal plots. An increase in the apparent Km of ATP with no change in Vmax is indicative of ATP-competitive inhibition.
Caption: Step-wise workflow for validating kinase inhibitory activity.
Hypothesis 2: Disruption of Protein-Protein Interactions
Beyond direct enzyme inhibition, the quinazoline scaffold can also serve as a basis for molecules that disrupt protein-protein interactions (PPIs). The planar nature of the ring system can allow it to intercalate into pockets at the interface of two proteins, preventing their association.
Proposed Mechanism of Action
We hypothesize that this compound could act as a weak disruptor of specific PPIs. For instance, it could interfere with the dimerization of receptor tyrosine kinases or the association of signaling proteins with their downstream effectors. The 2-amino and 6-bromo groups could form key hydrogen bonds or halogen bonds, respectively, with residues at the protein interface.
Experimental Validation Workflow
Objective: To identify PPIs that are disrupted by this compound.
Protocol:
-
Assay System: Utilize a high-throughput screening platform designed for PPIs, such as a protein-fragment complementation assay (PCA) or a yeast two-hybrid (Y2H) screen against a library of interacting protein pairs.
-
Screening: Screen this compound at a single high concentration (e.g., 20 µM).
-
Hit Identification: Identify protein pairs whose interaction is significantly reduced in the presence of the compound.
Objective: To confirm a direct interaction between the compound and one of the protein partners and to quantify the binding affinity.
Protocol:
-
Technique Selection: Employ a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
SPR Protocol: a. Immobilize one of the purified interacting proteins on a sensor chip. b. Flow a solution of the other protein partner over the chip to measure the baseline interaction. c. In a subsequent experiment, pre-incubate the second protein partner with varying concentrations of this compound before flowing it over the chip. A reduction in the binding response indicates disruption of the PPI.
-
Data Analysis: Calculate the dissociation constant (KD) for the compound's interaction with its target protein.
Conclusion and Future Directions
This compound, while primarily recognized as a synthetic intermediate, possesses structural features that suggest a potential for inherent biological activity. The hypotheses presented in this guide, centered on latent kinase inhibition and disruption of protein-protein interactions, provide a logical and experimentally tractable framework for exploring this potential. The proposed workflows, from high-throughput screening to detailed biophysical characterization, offer a comprehensive roadmap for researchers.
Successful validation of any of these hypotheses would not only shed light on the intrinsic properties of this fundamental scaffold but could also open new avenues for the development of novel therapeutics. The journey from a simple building block to a potential pharmacological agent is a challenging yet rewarding one, and the systematic approach outlined here provides the necessary first steps on that path.
References
-
Synthesis of Lapatinib: This reference describes the use of this compound as an intermediate in the synthesis of Lap
- Title: A novel and efficient synthesis of Lap
- Source: Beilstein Journal of Organic Chemistry
-
URL: [Link]
Spectroscopic analysis of 6-Bromo-4-chloroquinazolin-2-amine (NMR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Bromo-4-chloroquinazolin-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the spectroscopic analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of pharmacologically active molecules, rigorous structural confirmation is paramount. This document offers an in-depth exploration of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for this compound. It details field-proven methodologies for data acquisition and provides an expert interpretation of the resulting spectra, grounded in the fundamental principles of chemical analysis. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a practical and scientifically sound understanding of how to characterize this and similar quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinazoline are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound serves as a crucial building block for more complex molecules, where the bromine and chlorine atoms provide reactive handles for further chemical modification through cross-coupling and nucleophilic substitution reactions.
Given its role as a foundational precursor, the unambiguous structural verification of this compound is a critical first step in any synthetic campaign. Spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the gold standard for this purpose. This guide will elucidate the characteristic spectral signatures of this molecule.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅BrClN₃
-
Molecular Weight: 274.51 g/mol
-
Structure:
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, which contains bromine and chlorine, the isotopic pattern observed in the mass spectrum is highly characteristic and provides definitive evidence of its composition.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of the two.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode. The amine group at the C2 position is readily protonated, making positive mode ideal.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 200-250 °C
-
Mass Range: m/z 50-500
-
Data Interpretation: The Isotopic Signature
The most compelling evidence from the mass spectrum is the molecular ion cluster. Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a unique pattern of four peaks will be observed for the protonated molecular ion [M+H]⁺.[4]
Table 1: Predicted Isotopic Pattern for [C₈H₅BrClN₃ + H]⁺
| Ion | Calculated m/z | Relative Abundance (%) | Isotopic Composition |
| [M+H]⁺ | 273.95 | 100.0 | C₈H₆⁷⁹Br³⁵ClN₃ |
| [M+2+H]⁺ | 275.95 | 109.8 | C₈H₆⁸¹Br³⁵ClN₃ / C₈H₆⁷⁹Br³⁷ClN₃ |
| [M+4+H]⁺ | 277.95 | 31.9 | C₈H₆⁸¹Br³⁷ClN₃ |
Note: The relative abundances are calculated based on the natural isotopic abundances of Br and Cl.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by observing characteristic fragmentation patterns. The protonated molecular ion is selected and subjected to collision-induced dissociation (CID).
Plausible Fragmentation Pathways:
-
Loss of HCl (–36 Da): A common fragmentation for chloro-substituted heterocycles.
-
Loss of Br• (–79/81 Da): Radical loss of a bromine atom.
-
Cleavage of the Quinazoline Ring: Resulting in smaller charged fragments.
The fragmentation process is influenced by the stability of the resulting ions, with charge retention often favored on the fragment that can best stabilize it.[5][6]
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming connectivity and the chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound well and its residual solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) does not typically interfere with analyte signals.[1] The amine protons are also more likely to be observed as distinct signals rather than being broadened by rapid exchange.
-
Instrumentation: Use a 400 MHz (or higher field) NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
¹H NMR Spectrum: Interpretation
The ¹H NMR spectrum will show signals corresponding to the three aromatic protons and the two amine protons.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.4 | d | ~8.8 | 1H |
| H-7 | ~7.9 | dd | ~8.8, 2.2 | 1H |
| H-8 | ~8.1 | d | ~2.2 | 1H |
| -NH₂ | ~7.0 | br s | - | 2H |
-
Causality Behind Assignments:
-
H-5: This proton is ortho to a nitrogen atom and is expected to be downfield. It will appear as a doublet due to coupling with H-7.
-
H-7: This proton is coupled to both H-5 (ortho-coupling, ~8.8 Hz) and H-8 (meta-coupling, ~2.2 Hz), resulting in a doublet of doublets.
-
H-8: This proton is adjacent to the bromine atom and will be deshielded. It appears as a doublet due to meta-coupling with H-7.
-
-NH₂: The amine protons typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
¹³C NMR Spectrum: Interpretation
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-4 | ~158 |
| C-4a | ~150 |
| C-8a | ~140 |
| C-7 | ~135 |
| C-5 | ~128 |
| C-8 | ~125 |
| C-6 | ~118 |
-
Causality Behind Assignments:
-
C-2 and C-4: These carbons are bonded to electronegative nitrogen atoms and are significantly deshielded, appearing far downfield. C-2, being bonded to three nitrogens (in the ring and the amino group), is expected to be highly deshielded.
-
C-6: This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect, often shifting it upfield relative to what might be expected based on electronegativity alone.
-
Quaternary Carbons (C-4a, C-8a): These carbons, which are part of the ring fusion, will have characteristic shifts and will not show any signal in a DEPT-135 experiment.
-
Workflow for NMR Spectroscopy Analysis
Caption: Workflow for NMR analysis of this compound.
Conclusion
The structural elucidation of this compound is reliably achieved through a combined application of mass spectrometry and NMR spectroscopy. Mass spectrometry provides definitive proof of the molecular weight and elemental composition via the highly characteristic isotopic cluster of the [M+H]⁺ ion. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of atoms and the carbon-hydrogen framework. The data and protocols presented in this guide offer a robust framework for the unambiguous characterization of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
References
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PubChem. 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. [Link]
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Dasari, S. R., Vadali, L. R., & Tondepu, S. (2016). Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. International Journal of Chemical Sciences, 14(4), 2751-2762. [Link]
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Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). [Link]
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Adnan, M., et al. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(1). [Link]
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ACS Publications. (2019). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Supporting Information for Asymmetric Hydrogenation of 2-Substituted Quinazolin-4(3H)-ones. [Link]
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ResearchGate. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]
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Al-Suwaidan, I. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. [Link]
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ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
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Sovocool, G. W., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(3), 449-461. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Afers, M. Q., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Anales de Química, 105(3), 221-228. [Link]
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ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
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Introduction: The Critical Role of ADME in Modern Drug Discovery
An In-Depth Technical Guide to the Predicted ADME Properties of 6-Bromo-4-chloroquinazolin-2-amine
In the progression of a new chemical entity (NCE) from a promising hit to a viable clinical candidate, early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A significant portion of drug candidate failures can be attributed to suboptimal pharmacokinetic profiles.[1] Therefore, integrating ADME profiling early in the discovery pipeline saves invaluable resources by enabling data-driven decisions and prioritizing compounds with the highest likelihood of success.[2][3]
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology, such as gefitinib and erlotinib.[4] this compound represents a key intermediate or potential candidate within this chemical space. This guide provides a comprehensive in silico prediction and analysis of its ADME properties, grounded in established computational models and data from structurally analogous kinase inhibitors. We will further bridge these predictions with the practical, field-proven in vitro methodologies required for their experimental validation.
Part 1: Physicochemical and Predicted ADME Profile
The ADME characteristics of a molecule are intrinsically linked to its fundamental physicochemical properties. Before delving into the pharmacokinetic predictions, we must first establish a baseline understanding of the molecule's structural attributes. While experimental data for this specific compound is not publicly available, we can compute its key descriptors.
Predicted Physicochemical Properties
These properties are the primary inputs for computational ADME models and provide initial flags for potential liabilities according to established guidelines like Lipinski's Rule of Five.[5]
| Property | Predicted Value | Interpretation & Implication |
| Molecular Formula | C₈H₅BrClN₃ | Provides the elemental composition. |
| Molecular Weight | 258.51 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution. |
| logP (Lipophilicity) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral absorption and cell permeability (typically <140 Ų).[6] |
| Hydrogen Bond Donors | 1 (amine group) | Within typical limits for good membrane permeability. |
| Hydrogen Bond Acceptors | 3 (nitrogens) | Within typical limits for good membrane permeability. |
| Most Basic pKa | ~4.0 - 5.0 | The quinazoline nitrogens are weakly basic. This influences solubility in the varying pH of the GI tract.[7] |
Comprehensive In Silico ADME Predictions
The following table summarizes the predicted ADME profile for this compound, synthesized from various computational models and knowledge of the quinazoline drug class.[8][9][10]
| ADME Parameter | Predicted Outcome | Rationale & Scientific Insight |
| Absorption | High | The compound adheres to Lipinski's and Veber's rules with a favorable molecular weight and TPSA, suggesting good passive intestinal absorption.[5] Quinazoline derivatives often exhibit high gastrointestinal absorption.[4] |
| Aqueous Solubility | Low to Moderate | The planar, aromatic structure suggests that solubility may be a challenge, potentially requiring formulation strategies. The weak basicity implies pH-dependent solubility. |
| Caco-2 Permeability | Moderate to High | Given the favorable lipophilicity and TPSA, the compound is predicted to readily cross the intestinal epithelium. However, it may be a substrate for efflux transporters like P-glycoprotein (P-gp).[5][11][12] |
| Distribution | Moderate | |
| Plasma Protein Binding | High (>90%) | Lipophilic compounds of this class typically exhibit high binding to plasma proteins like albumin. This reduces the free fraction available for pharmacological activity and clearance. |
| Blood-Brain Barrier | Unlikely to Cross | The TPSA is within a range where BBB penetration is possible, but many kinase inhibitors are actively effluxed from the brain. Prediction models suggest it is not a CNS-penetrant compound.[4][6] |
| Metabolism | Hepatic (CYP-mediated) | The liver is the primary site of metabolism for most kinase inhibitors.[13] The quinazoline ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, likely CYP3A4, a common pathway for this drug class.[5][14] |
| Metabolic Stability | Moderate | Predicted to have moderate stability in human liver microsomes. The unsubstituted positions on the quinazoline and benzene rings are potential sites for oxidative metabolism. |
| Excretion | Primarily Hepatic/Fecal | Following hepatic metabolism, the resulting more polar metabolites are typically excreted via the bile into the feces. |
| Toxicity (Potential) | CYP Inhibition, hERG Liability | Quinazoline derivatives have been known to inhibit CYP enzymes (e.g., CYP3A4), leading to potential drug-drug interactions.[14] The planar, basic nitrogen-containing structure also raises a flag for potential off-target hERG channel inhibition, which requires experimental testing. |
Part 2: Experimental Validation Protocols
In silico predictions provide a powerful, high-throughput starting point, but they must be validated through robust in vitro experimentation.[2] The following sections detail the standard operating procedures for two foundational ADME assays.
Workflow: From In Silico Prediction to In Vitro Validation
The logical progression from computational modeling to laboratory validation is a cornerstone of efficient drug discovery. This workflow ensures that resources are focused on compounds with the most promising profiles.
Caption: Integrated workflow for ADME assessment.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a compound and assess its potential as a substrate for active efflux transporters (e.g., P-gp).[11][15]
Principle: Caco-2 cells, a human colon adenocarcinoma line, form a differentiated monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[12] By measuring the rate of compound passage from an apical (A) to a basolateral (B) compartment, and vice-versa (B to A), we can calculate an apparent permeability coefficient (Papp) and an efflux ratio (ER).
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semipermeable Transwell™ inserts (e.g., 24-well format) and culture for ~21 days to allow for differentiation into a confluent monolayer.[12]
-
Culture medium: DMEM supplemented with FBS, non-essential amino acids, and antibiotics.
-
-
Monolayer Integrity Check (Critical QC Step):
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.
-
A TEER value ≥ 200 Ω·cm² indicates sufficient tight junction formation for the assay.[16] Monolayers not meeting this criterion must be discarded.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
A-to-B Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) side and drug-free buffer to the basolateral (receiver) side.
-
B-to-A Transport: In a parallel set of wells, add the test compound to the basolateral (donor) side and drug-free buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set time, typically 2 hours.[11][17]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter.[12]
-
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver enzymes, providing an estimate of its intrinsic clearance (Clint).[18][19]
Principle: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[13][20] By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate of its depletion over time.[21]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a solution of the NADPH cofactor (e.g., 1 mM).
-
-
Incubation:
-
In a 96-well plate, add buffer (pH 7.4), liver microsomes (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Include control wells: a "minus cofactor" control (to assess non-NADPH mediated degradation) and a positive control compound with known metabolic liability.[13][21]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "minus cofactor" control).
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein: Clint = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Conclusion and Future Directions
The in silico analysis of this compound predicts a promising ADME profile, characterized by good oral absorption and moderate metabolic stability. These predictions align well with the known properties of successful quinazoline-based kinase inhibitors.[7][22][23] However, potential liabilities, including low aqueous solubility, P-gp efflux, and potential for CYP inhibition, have been identified.
The logical next step is the sequential experimental validation of these predictions using the detailed in vitro protocols provided. The Caco-2 assay will confirm the permeability and clarify the role of efflux transporters, while the microsomal stability assay will provide a quantitative measure of hepatic clearance. Together, this integrated computational and experimental approach provides a robust framework for advancing this, or any, NCE through the drug discovery pipeline with confidence.
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An In-depth Technical Guide to the Chemical Reactivity and Stability of 6-Bromo-4-chloroquinazolin-2-amine
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The subject of this guide, 6-Bromo-4-chloroquinazolin-2-amine, is a key intermediate in the synthesis of potent and selective kinase inhibitors and other therapeutic agents.[5][6] Understanding its chemical reactivity and stability is paramount for researchers, scientists, and drug development professionals to enable the efficient design of novel therapeutics, robust synthetic routes, and stable drug formulations.
This guide provides an in-depth analysis of the chemical behavior of this compound, focusing on its key reactive sites and stability under various stress conditions. We will explore the causality behind experimental choices and provide self-validating protocols for key transformations and stability assessments.
I. Molecular Structure and Key Reactive Centers
The chemical structure of this compound possesses three key features that dictate its reactivity:
-
The 4-Chloro Substituent: The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which activates the C4 position for nucleophilic attack.[1][7]
-
The 6-Bromo Substituent: The bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, creating carbon-carbon bonds.
-
The 2-Amino Group: The amino group at the C2 position influences the electron density of the quinazoline ring system and can modulate the reactivity of the other positions. It also serves as a potential site for further functionalization.
dot
Caption: Chemical structure of this compound.
II. Chemical Reactivity and Synthetic Applications
A. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The high susceptibility of the 4-chloro group to nucleophilic displacement is a cornerstone of the synthetic utility of this compound. This reaction typically proceeds under mild conditions and is highly regioselective for the C4 position over the less reactive C2 position in di-substituted quinazolines.[8][9]
Causality of Reactivity: The enhanced reactivity of the C4 position is attributed to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom (N3). Density functional theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][10]
Typical Nucleophiles:
-
Aliphatic and aromatic amines
-
Alcohols
-
Thiols
-
Hydrazines[8]
Experimental Protocol: Nucleophilic Aromatic Substitution with Aniline
This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative.
Materials:
-
This compound
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dioxane, add aniline (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Experimental workflow for SNAr reaction.
B. Palladium-Catalyzed Cross-Coupling at the C6 Position
The 6-bromo substituent provides a handle for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11] This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space for drug discovery.
Causality of Reactivity: The Suzuki-Miyaura reaction involves the catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[12]
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (typically 2-24 hours).[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
III. Chemical Stability
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in-vivo performance.[14] While specific stability data for this compound is not extensively published, its stability profile can be inferred from the known behavior of quinazoline derivatives and by conducting forced degradation studies.[15][16]
A. Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[17][18] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[4][14]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Hydrolysis of the 4-chloro group to a 4-hydroxy group (quinazolinone). |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | Hydrolysis of the 4-chloro group. Potential for ring opening under harsh conditions. |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Oxidation of the quinazoline ring system, potentially leading to N-oxides or ring-opened products.[19][20] |
| Thermal Degradation | Dry heat, 40-80°C | General decomposition. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines)[14] | Photolytic cleavage of the C-Br or C-Cl bonds, or other light-induced reactions. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Suitable analytical column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ACN/water).
-
Stress Conditions:
-
Acidic: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Basic: To another aliquot, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Expose the solid compound to 80°C for 48 hours.
-
Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.[15][21] A typical mobile phase could be a gradient of acetonitrile and water with a suitable buffer.
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks, which indicate degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. ijisrt.com [ijisrt.com]
- 18. asianjpr.com [asianjpr.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sepscience.com [sepscience.com]
Methodological & Application
Synthesis Protocol for 6-Bromo-4-chloroquinazolin-2-amine Derivatives: A Comprehensive Guide for Researchers
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among the vast library of quinazoline derivatives, 6-bromo-4-chloroquinazolin-2-amine serves as a pivotal intermediate for the synthesis of novel compounds with significant potential in drug discovery and development. The strategic placement of the bromo, chloro, and amino functionalities provides three distinct points for chemical modification, allowing for the generation of extensive and structurally diverse compound libraries.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound, along with methodologies for its subsequent derivatization. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of the Core Intermediate: this compound
The synthesis of the target intermediate, this compound, is a multi-step process that begins with the readily available starting material, 2-amino-5-bromobenzoic acid. The overall synthetic strategy involves the construction of the quinazoline ring system, followed by sequential chlorination and amination reactions.
Step 1: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclization of 2-amino-5-bromobenzoic acid with urea to form the stable quinazolinedione ring system. This reaction is a classic method for constructing the pyrimidinedione portion of the quinazoline core.
Protocol:
-
In a 250 mL round-bottom flask, combine 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and urea (13.9 g, 231.5 mmol).
-
Heat the mixture in an oil bath at 180-190 °C for 4-6 hours. The reaction mixture will melt and then solidify as the product forms.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 100 mL of 2 M sodium hydroxide solution to the solid and stir for 30 minutes to dissolve the product and remove any unreacted starting material.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 80 °C to yield 6-bromoquinazoline-2,4(1H,3H)-dione as a white to off-white solid.
| Parameter | Value |
| Starting Material | 2-Amino-5-bromobenzoic Acid |
| Reagent | Urea |
| Temperature | 180-190 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Product | 6-Bromoquinazoline-2,4(1H,3H)-dione |
Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline
The next step is the chlorination of the quinazolinedione to introduce reactive chloro groups at the 2 and 4 positions. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used for this transformation. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-bromoquinazoline-2,4(1H,3H)-dione (8.0 g, 33.2 mmol).
-
Add phosphorus oxychloride (POCl₃, 50 mL, 548 mmol) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:4) until the starting material is consumed.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50 °C to afford 6-bromo-2,4-dichloroquinazoline as a pale yellow solid.
| Parameter | Value |
| Starting Material | 6-Bromoquinazoline-2,4(1H,3H)-dione |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
| Product | 6-Bromo-2,4-dichloroquinazoline |
Step 3: Regioselective Synthesis of 6-Bromo-4-chloro-2-aminoquinazoline
The final step in the synthesis of the core intermediate involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinazoline ring is more susceptible to nucleophilic attack than the chlorine at the C2 position due to the electronic effects of the ring nitrogens. This allows for the selective introduction of an amino group at the C2 position by first protecting the C4 position, followed by amination at C2 and subsequent deprotection/chlorination at C4. A more direct approach involves careful control of reaction conditions to favor monosubstitution. However, a common and reliable method involves the synthesis of the 2-amino-4-hydroxy intermediate followed by chlorination.
Protocol:
-
Synthesis of 2-Amino-6-bromoquinazolin-4(3H)-one:
-
In a sealed tube, dissolve 6-bromo-2,4-dichloroquinazoline (5.0 g, 18.0 mmol) in 50 mL of ethanol.
-
Add a saturated solution of ammonia in ethanol (50 mL).
-
Heat the mixture at 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-amino-6-bromoquinazolin-4(3H)-one.
-
-
Synthesis of this compound:
-
In a 100 mL round-bottom flask, suspend 2-amino-6-bromoquinazolin-4(3H)-one (4.0 g, 16.6 mmol) in phosphorus oxychloride (POCl₃, 30 mL).
-
Add a catalytic amount of DMF (0.3 mL).
-
Reflux the mixture for 3-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield this compound.
-
| Parameter | Value |
| Starting Material | 6-Bromo-2,4-dichloroquinazoline |
| Reagents | Ethanolic Ammonia, POCl₃ |
| Temperature | 100 °C (Amination), Reflux (Chlorination) |
| Reaction Time | 12 hours (Amination), 3-4 hours (Chlorination) |
| Expected Yield | 60-75% (over two steps) |
| Product | This compound |
Synthetic Workflow Diagram:
Caption: Synthetic route to this compound.
II. Derivatization of this compound
The synthesized this compound is a versatile scaffold for the generation of a diverse range of derivatives. The three reactive sites—the 2-amino group, the 4-chloro group, and the 6-bromo group—can be selectively functionalized.
A. Modification at the 4-Position (Nucleophilic Aromatic Substitution)
The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement. This allows for the introduction of various amines, alcohols, and thiols.
General Protocol for N-Arylation/Alkylation at C4:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as isopropanol, DMF, or dioxane (10 mL).
-
Add the desired amine (1.2 mmol) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
B. Modification at the 2-Amino Group
The 2-amino group can undergo various reactions such as acylation, alkylation, and condensation.
General Protocol for Acylation of the 2-Amino Group:
-
Suspend this compound (1.0 mmol) in a solvent like dichloromethane (DCM) or pyridine (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 mmol) dropwise.
-
If using DCM, add a base like triethylamine (1.2 mmol).
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
C. Modification at the 6-Bromo Position (Cross-Coupling Reactions)
The bromine atom at the 6-position is ideal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl groups.
General Protocol for Suzuki Coupling:
-
In a Schlenk flask, combine this compound (1.0 mmol), the desired boronic acid or boronate ester (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 mmol), and a base like potassium carbonate or cesium carbonate (2.0 mmol).
-
Add a solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Derivatization Scheme Diagram:
Application Notes and Protocols: Strategic Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-chloroquinazolin-2-amine
Introduction: The Quinazoline Scaffold and the Power of Selective C-C Bond Formation
The quinazoline core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of pharmacologically active agents.[1] The ability to selectively functionalize this heterocyclic system is paramount for developing novel therapeutics. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-4-chloroquinazolin-2-amine in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings that govern selectivity, provide field-proven protocols for mono- and di-functionalization, and offer insights into troubleshooting common challenges. The inherent differential reactivity of the C-Br and C-Cl bonds in the starting material presents a unique opportunity for controlled, stepwise elaboration of the quinazoline core, enabling the synthesis of diverse compound libraries.
Understanding the Reaction: Mechanism and Selectivity
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step, and the reactivity of the halide follows the general trend: I > Br > OTf > Cl.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]
Achieving Selectivity with this compound
The key to the strategic use of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. The greater reactivity of the C-Br bond in the oxidative addition step allows for selective coupling at the 6-position under carefully controlled conditions. Subsequent modification of the reaction conditions, such as increased temperature or the use of catalysts more effective for C-Cl bond activation, can then facilitate a second coupling at the 4-position. This stepwise approach provides a powerful strategy for the divergent synthesis of complex quinazoline derivatives.
Factors influencing site-selectivity in the Suzuki-Miyaura coupling of heteroaryl polyhalides include the intrinsic directing influence of the ring system and the electronic properties of substituents.[1][9] In the case of this compound, the electron-donating nature of the 2-amino group can also influence the reactivity of the halide positions.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Selective Coupling
Caption: A generalized workflow for the selective Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Selective Mono-arylation at the 6-position (C-Br)
This protocol is optimized for the selective coupling at the more reactive C-Br bond.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Add the degassed solvent or solvent mixture. For aqueous conditions, a common ratio is 10:1 organic solvent to water.[2]
-
Stir the reaction mixture at a controlled temperature, typically between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-chloroquinazolin-2-amine.
Protocol 2: Di-arylation at the 4- and 6-positions
This protocol is designed for the exhaustive coupling at both the C-Br and C-Cl positions.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst suitable for C-Cl bond activation (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos)[10]
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, t-BuOH)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (2.2-3.0 equiv), and the base (3.0-4.0 equiv).
-
Add the palladium catalyst and ligand. For catalysts requiring pre-formation, stir the catalyst and ligand in the solvent for a few minutes before adding the other reagents.
-
Add the degassed solvent.
-
Heat the reaction mixture to a higher temperature, typically 100-120 °C. The use of more forcing conditions is necessary to activate the less reactive C-Cl bond.
-
Monitor the reaction by TLC or LC-MS until the starting material and the mono-arylated intermediate are consumed.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to yield the desired 4,6-diaryl-quinazolin-2-amine.
Data Presentation: A Guide to Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success and selectivity of the Suzuki-Miyaura coupling. The following table provides a summary of commonly used conditions for the coupling of haloquinazolines and related heterocycles.
| Parameter | Conditions for C-Br Coupling | Conditions for C-Cl Coupling | Rationale and Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd(PPh₃)₄ are often sufficient for the more reactive C-Br bond. C-Cl bond activation typically requires more robust catalyst systems. |
| Ligand | PPh₃, dppf | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Electron-rich and sterically demanding ligands promote the oxidative addition to the less reactive C-Cl bond.[10] |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often required to facilitate the transmetalation step, especially for less reactive coupling partners.[10] |
| Solvent | 1,4-Dioxane, DME, Toluene/H₂O | 1,4-Dioxane, t-BuOH | The choice of solvent can influence the solubility of the reagents and the overall reaction rate. Anhydrous conditions can sometimes be beneficial.[11] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise in Suzuki-Miyaura cross-coupling reactions. Here are some common issues and their potential solutions:
-
Low Yield or No Reaction:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).[2] The formation of palladium black can indicate catalyst decomposition.[2]
-
Insufficiently Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[2] Proper degassing of solvents is crucial.
-
Inappropriate Base: The choice of base is critical. An insufficiently strong or poorly soluble base can hinder the reaction.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction mixture contains Pd(II) species without an aryl/vinyl ligand.[2] Ensure proper degassing and use of an active Pd(0) source.
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene.[12] This can be minimized by using the appropriate base and avoiding prolonged reaction times at high temperatures.
-
Dehalogenation: The starting material can be reduced to the dehalogenated product. This can be more prevalent with certain catalyst systems and in the presence of protic solvents.
-
-
Lack of Selectivity:
-
Over-reaction in Mono-coupling: If the di-coupled product is observed during a planned mono-coupling, reduce the reaction temperature, decrease the catalyst loading, or use a less active catalyst system.
-
Incomplete Reaction in Di-coupling: If the mono-coupled product persists, increase the reaction temperature, use a more active catalyst/ligand system, or increase the equivalents of the boronic acid and base.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and strategic approach for the synthesis of diverse and complex quinazoline derivatives. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can achieve high levels of selectivity, enabling either mono- or di-functionalization of the quinazoline core. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in the field of drug discovery and development, facilitating the efficient and rational design of novel therapeutic agents.
References
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Wikipedia. (n.d.). Suzuki reaction.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation.
- ResearchGate. (2017, April 12). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
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Application Note & Protocol: A Multi-Assay Approach for Evaluating the Cytotoxicity of 6-Bromo-4-chloroquinazolin-2-amine
Authored by: Senior Application Scientist
Introduction: The Quinazoline Scaffold and the Imperative for Robust Cytotoxicity Profiling
The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this heterocyclic structure have been extensively investigated and developed as anticancer agents, primarily due to their ability to inhibit key signaling molecules like receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[1][3] Given the continued interest in novel quinazoline-based compounds for oncology, a rigorous and multi-faceted approach to evaluating their cytotoxic effects is paramount in early-stage drug discovery.
This document provides a detailed guide for assessing the in vitro cytotoxicity of a novel quinazoline derivative, 6-Bromo-4-chloroquinazolin-2-amine . We will present a strategic workflow that moves beyond a single viability readout to build a more comprehensive profile of the compound's cellular impact. This multi-assay strategy is designed to be a self-validating system, providing layers of evidence to elucidate the potential mechanism of cell death. We will detail protocols for three key assays that, in concert, assess cell viability, membrane integrity (necrosis), and the induction of programmed cell death (apoptosis).
Rationale for a Tripartite Assay Strategy
To gain a comprehensive understanding of a compound's cytotoxic effects, it is essential to employ multiple assays that interrogate different aspects of cell health.[4] A single assay can sometimes provide misleading results; for instance, a compound might inhibit metabolic activity without causing cell death, an effect that could be misinterpreted by a purely metabolic assay.[5] Our proposed workflow integrates three distinct assays to provide a more complete picture:
-
MTT Assay: This colorimetric assay is a widely-used method to assess cell viability by measuring the metabolic activity of a cell population.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.[6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[8][9]
-
Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11] The presence of these active caspases is a strong indicator of apoptosis.[12]
By combining these three assays, researchers can distinguish between cytotoxic effects (cell death) and cytostatic effects (inhibition of proliferation) and begin to elucidate the primary mechanism of cell death, be it necrosis or apoptosis.
Experimental Design and Workflow
A logical workflow is critical for obtaining reliable and reproducible data. The following diagram outlines the overall experimental process for evaluating the cytotoxicity of this compound.
Figure 1: General experimental workflow for assessing the cytotoxicity of a test compound.
Protocols
Cell Culture and Seeding
-
Rationale for Cell Line Selection: The choice of cell lines is critical for contextualizing the cytotoxic activity of the compound. We recommend a panel that includes representative cancer cell lines and a non-cancerous cell line to assess for cancer-specific cytotoxicity. For quinazoline derivatives, common choices include:
-
Protocol:
-
Culture selected cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA when they reach 70-80% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into 96-well, flat-bottom plates at a pre-determined optimal density. This density should be chosen to ensure that the cells are in the exponential growth phase at the time of compound addition and that the untreated control cells do not become over-confluent by the end of the assay. A typical seeding density is between 5,000 and 10,000 cells per well.[16]
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
-
Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and at a low level (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the seeded 96-well plates and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay Protocol
-
Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
-
Step-by-Step Protocol:
-
After the desired incubation period with the test compound, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[17]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17][18]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
LDH Cytotoxicity Assay Protocol
-
Principle: This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[8]
-
Step-by-Step Protocol:
-
Following incubation with the test compound, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[9] This step is crucial to pellet any detached, non-adherent cells.
-
Carefully transfer a 50 µL aliquot of the supernatant from each well to a new, clean 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[19]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[19]
-
Add 50 µL of the stop solution provided in the kit to each well.[19]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Caspase-Glo® 3/7 Assay Protocol
-
Principle: This luminescent assay utilizes a pro-luminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[10] Cleavage by active caspases 3 and 7 releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[10]
-
Step-by-Step Protocol:
-
After the desired incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega G8090).[20]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[12]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Presentation
For each assay, the data should be processed to determine the percentage of cytotoxicity or viability relative to the vehicle control. The results are typically plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) value is calculated. The IC50 represents the concentration of the compound that causes a 50% reduction in the measured response (e.g., cell viability or signal).
Example Data Tables:
Table 1: Hypothetical MTT Assay Results for this compound on MCF-7 cells (48h)
| Compound Concentration (µM) | Mean Absorbance (570nm) | % Viability vs. Control |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.188 | 95% |
| 1 | 0.938 | 75% |
| 5 | 0.625 | 50% |
| 10 | 0.313 | 25% |
| 50 | 0.063 | 5% |
| Calculated IC50 | 5.0 µM |
Table 2: Summary of IC50 Values (µM) across Different Assays and Cell Lines
| Cell Line | MTT Assay (48h) | LDH Assay (48h) | Caspase-Glo 3/7 (24h) |
| MCF-7 | 5.0 | 6.2 | 4.5 |
| A549 | 8.3 | 9.5 | 7.9 |
| MRC-5 | > 50 | > 50 | > 50 |
Interpreting Results and Mechanistic Insights
The integration of these three assays provides a powerful framework for interpreting the cytotoxic effects of this compound.
-
Scenario 1: Potent Activity in MTT and Caspase Assays, Weaker in LDH Assay: If the compound shows low IC50 values in the MTT and Caspase-Glo® 3/7 assays, but a significantly higher IC50 in the LDH assay, this strongly suggests that the primary mechanism of cell death is apoptosis . The diagram below illustrates the central role of caspases 3 and 7 in the apoptotic signaling cascade.
Figure 2: Simplified diagram of the execution phase of apoptosis, highlighting the central role of Caspases 3 and 7.
-
Scenario 2: Potent Activity in MTT and LDH Assays, Weaker in Caspase Assay: This profile would indicate that the compound is primarily inducing necrosis , causing rapid loss of membrane integrity.
-
Scenario 3: Potent Activity in MTT Assay, Weaker in LDH and Caspase Assays: This could suggest a cytostatic effect , where the compound inhibits cell proliferation and metabolic activity without inducing widespread cell death within the assayed timeframe.
-
Selective Cytotoxicity: A significantly lower IC50 value in cancer cell lines (e.g., MCF-7, A549) compared to a non-cancerous cell line (e.g., MRC-5) is a desirable characteristic for a potential anticancer agent, indicating a degree of tumor selectivity.[15]
Conclusion
The evaluation of a novel compound like this compound requires a rigorous, multi-faceted approach. By integrating assays for metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can build a comprehensive and reliable cytotoxicity profile. This strategy not only provides a quantitative measure of a compound's potency (IC50) but also offers crucial first insights into its mechanism of action, thereby guiding further preclinical development.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Serbian Chemical Society, 83(10), 1127-1151.
- Pedrood, K., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 18883.
- Osarodion, O. P. (2019). Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.
- Legrand, B., et al. (2015). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In Methods in Molecular Biology (Vol. 1219). Humana Press.
- Ghandadi, M., et al. (2024).
- American Chemical Society. (2019). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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- Al-Ostath, A., et al. (2021). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 16(1), 26-34.
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- Fassihi, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 363-379.
- Al-Warhi, T., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. International Journal of Molecular Sciences, 23(9), 4720.
- Semantic Scholar. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect.
- Biocompare. (n.d.).
- Estévez-Sarmiento, F., et al. (2019). 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. Chemico-Biological Interactions, 300, 108-118.
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PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. Retrieved from [Link]
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Application of 6-Bromo-4-chloroquinazolin-2-amine in Anticancer Research: A Technical Guide for Drug Development Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 6-Bromo-4-chloroquinazolin-2-amine and its derivatives in anticancer research. This guide is structured to provide not only detailed protocols but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the compound's potential as an anticancer agent.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib.[1] These molecules primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers.[1][2] The 6-bromo substitution on the quinazoline ring has been shown to enhance the anticancer effects of these compounds.[3] This guide focuses on this compound as a key intermediate and potential lead compound for the development of novel anticancer therapeutics.
Chemical Properties and Synthesis
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrClN₃ |
| Molecular Weight | 258.50 g/mol |
| CAS Number | 179545-77-8 |
Synthetic Pathway Overview:
DOT Diagram: Proposed Synthetic Workflow
Caption: A proposed synthetic route for this compound.
Anticancer Activity and Mechanism of Action
Derivatives of the 6-bromoquinazoline scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3] The primary mechanism of action is believed to be the inhibition of EGFR, a key driver of cell proliferation, survival, and metastasis in many cancers.[2][5]
3.1. EGFR Inhibition:
The 4-anilinoquinazoline scaffold, closely related to the topic compound, is a well-established inhibitor of EGFR tyrosine kinase.[5] These compounds are thought to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] Molecular docking studies on related 6-bromoquinazoline derivatives have supported this hypothesis, showing favorable binding interactions with the EGFR active site.[3]
DOT Diagram: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by this compound.
3.2. Induction of Apoptosis:
By inhibiting critical survival pathways, 6-bromoquinazoline derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is a key characteristic of effective anticancer agents. The induction of apoptosis can be confirmed by observing changes in the expression of key regulatory proteins.[6][7]
Experimental Protocols
The following protocols are provided as a guide for the investigation of this compound and its derivatives in an anticancer research setting.
4.1. Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
This compound (or derivative)
-
Cancer cell lines (e.g., MCF-7, SW480, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
4.2. Protocol 2: Apoptosis Analysis by Western Blot
This protocol describes the use of Western blotting to detect the expression of key apoptosis-related proteins following treatment with the test compound.[7][8][9]
Materials:
-
6-well plates
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Lysis: Collect both adherent and floating cells, wash with cold PBS, and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL system.
-
Analysis: Analyze the changes in the expression levels of the target proteins relative to the loading control (β-actin).
4.3. Protocol 3: EGFR Kinase Activity Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure the inhibitory effect of the compound on EGFR activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant EGFR kinase, kinase buffer, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The light output is inversely correlated with kinase activity.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Data Interpretation and Future Directions
The experimental data obtained from these protocols will provide valuable insights into the anticancer potential of this compound and its derivatives.
Expected Outcomes:
-
MTT Assay: A low micromolar or nanomolar IC50 value would indicate potent cytotoxic activity.
-
Western Blot: An increase in the expression of pro-apoptotic proteins (Bax, cleaved Caspase-3, cleaved PARP) and a decrease in the anti-apoptotic protein Bcl-2 would confirm the induction of apoptosis.
-
EGFR Kinase Assay: A low IC50 value in the kinase assay would provide direct evidence of EGFR inhibition.
Future Research:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of derivatives to optimize the anticancer activity.
-
In Vivo Studies: Evaluate the efficacy of promising compounds in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
Conclusion
This compound represents a promising starting point for the development of novel anticancer agents. The protocols and scientific rationale provided in this guide offer a solid framework for its investigation. Through systematic evaluation of its cytotoxic and mechanistic properties, researchers can unlock the full therapeutic potential of this and related quinazoline derivatives in the fight against cancer.
References
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH.
- 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. PubChem.
- Western Blot analyses of some important pro-and anti-apoptotic proteins...
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Bentham Science.
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Apoptosis western blot guide. Abcam.
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- Synthesis of 6-bromo-4-iodoquinoline.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Deriv
- Best protocol to collect mammalian cells for screening apoptosis markers using WB?
- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
- A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. Benchchem.
- QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Crude 6-Bromo-4-chloroquinazolin-2-amine
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and purification of heterocyclic compounds.
Introduction and Scientific Context
6-Bromo-4-chloroquinazolin-2-amine is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API).
This application note details a robust and reproducible reversed-phase HPLC (RP-HPLC) method for the purification of crude this compound. RP-HPLC is the most commonly employed mode of liquid chromatography, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity[3]. This method is particularly well-suited for the purification of quinazolinone derivatives and other heterocyclic compounds[4][5].
The rationale for selecting RP-HPLC lies in its ability to effectively separate the target compound from both more polar and less polar impurities that are common in its synthesis. The inclusion of an acid modifier in the mobile phase is crucial for achieving sharp, symmetrical peaks by minimizing undesirable interactions between the basic amine groups of the analyte and the silica-based stationary phase[6][7].
Method Overview and Rationale
The developed method employs a C18 stationary phase, which provides excellent retention and selectivity for aromatic and heterocyclic compounds. A gradient elution with a mobile phase consisting of water and acetonitrile, both modified with 0.1% trifluoroacetic acid (TFA), allows for the efficient separation of the target compound from a range of impurities with varying polarities. The TFA serves to suppress the ionization of silanol groups on the stationary phase and to protonate the basic nitrogens on the quinazoline ring, leading to improved peak shape and reproducibility[8].
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). |
| Solvents | HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA). |
| Sample Diluent | Dimethyl sulfoxide (DMSO) and/or Methanol (MeOH). |
| Filters | 0.45 µm syringe filters for sample preparation. |
| Vials | Appropriate vials for sample injection and fraction collection. |
Detailed Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA) to make a 0.1% (v/v) solution. Degas the solution for at least 15 minutes using sonication or helium sparging[8].
-
Mobile Phase B (Organic): To 1000 mL of HPLC-grade acetonitrile (ACN), add 1.0 mL of trifluoroacetic acid (TFA) to make a 0.1% (v/v) solution. Degas the solution for at least 15 minutes[8].
Sample Preparation
-
Weigh an appropriate amount of crude this compound.
-
Dissolve the crude material in a minimal amount of DMSO, and then dilute with methanol to a suitable concentration (e.g., 10-20 mg/mL). The use of co-solvents may be necessary to ensure complete dissolution[9].
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column[10].
HPLC System Setup and Purification
-
Column Installation and Equilibration: Install the preparative C18 column into the HPLC system. Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.
-
Method Parameters:
| Parameter | Value | Rationale |
| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID preparative column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A full UV scan can determine the optimal wavelength. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 41.0 | 95 | 5 |
| 45.0 | 95 | 5 |
-
Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Monitor the chromatogram in real-time and collect fractions corresponding to the main peak of interest.
-
Post-Purification: After the run is complete, wash the column with a high percentage of Mobile Phase B to elute any strongly retained impurities, followed by re-equilibration at the initial conditions.
Analysis of Collected Fractions and Product Isolation
-
Purity Assessment: Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specifications. Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the pure this compound as a solid.
Method Validation and Self-Validating System
To ensure the trustworthiness of this protocol, the following validation parameters should be considered:
-
Specificity: The method should be able to resolve the target compound from its potential impurities and degradation products. This can be confirmed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: A linear relationship between the peak area and the concentration of the analyte should be established to ensure accurate quantification.
-
Precision: The precision of the method should be assessed by performing multiple injections of the same sample and determining the relative standard deviation (RSD) of the retention times and peak areas.
-
Accuracy: The accuracy can be determined by spiking a known amount of pure standard into a sample matrix and calculating the percent recovery.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the separation.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Ensure adequate concentration of acid modifier (e.g., 0.1% TFA or formic acid) in the mobile phase[6][7]. |
| Broad Peaks | Low column efficiency, high sample load. | Reduce sample injection volume or concentration. Check column performance. |
| Inconsistent Retention Times | Inadequate column equilibration, temperature fluctuations, pump malfunction. | Ensure the column is fully equilibrated before injection. Maintain a constant column temperature. Check pump performance. |
| Ghost Peaks | Impurities in the mobile phase or carryover from previous injections. | Use high-purity HPLC-grade solvents. Implement a robust needle wash protocol. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of crude this compound. By following the detailed steps and understanding the rationale behind the methodological choices, researchers can achieve high purity of this important synthetic intermediate, which is crucial for the successful development of novel therapeutic agents. The principles and techniques described herein can also be adapted for the purification of other similar heterocyclic compounds.
References
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC?. Retrieved from [Link]
-
Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development?. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. Retrieved from [Link]
-
ResearchGate. (2021, September 3). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
SCIREA. (2024, March 5). Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Retrieved from [Link]
-
Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013, July 5). Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
NIH. (n.d.). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Retrieved from [Link]
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PubMed Central. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Design and Synthesis of Novel 2-Aminoquinazoline Antibacterial Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with new mechanisms of action. The quinazoline scaffold, particularly 2-aminoquinazoline derivatives, has emerged as a promising pharmacophore due to its diverse biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel antibacterial agents derived from the 2-aminoquinazoline core. We present field-proven insights into structure-activity relationships (SAR), a detailed, step-by-step synthetic protocol, and robust methodologies for assessing antibacterial efficacy and cytotoxicity, ensuring a self-validating and scientifically rigorous workflow.
Introduction: The 2-Aminoquinazoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery
Bacterial infections remain a leading cause of morbidity and mortality worldwide, a problem exacerbated by the rise of multidrug-resistant (MDR) pathogens.[1][2] The quinazoline framework is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5] Specifically, the 2-aminoquinazoline moiety has been identified as a critical structural motif for potent antibacterial activity. These compounds often exert their effects by targeting essential bacterial enzymes that are absent or significantly different in eukaryotes, such as DNA gyrase and topoisomerase IV, making them attractive candidates for selective antibacterial therapy.[6][7][8][9] This document serves as a practical guide to harness the potential of this scaffold, from conceptual design to empirical validation.
Rational Design Strategy: Targeting Bacterial Topoisomerases
A cornerstone of effective drug design is the selection of a validated molecular target. For many quinazoline-based antibacterials, the primary targets are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][10] These enzymes control DNA topology and are essential for DNA replication, repair, and transcription, making their inhibition lethal to bacteria.[6][9]
Mechanism of Action: 2-Aminoquinazoline derivatives can function as topoisomerase poisons. They intercalate into the DNA-enzyme complex, stabilizing a state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which halts DNA replication and ultimately triggers bacterial cell death.[6][7][8] This targeted approach forms the causal basis for our design strategy, focusing on synthesizing molecules that can effectively bind to and disrupt the function of these essential bacterial enzymes.
Logical Workflow for Antibacterial Agent Development
The following diagram illustrates the integrated workflow for the design, synthesis, and evaluation of novel 2-aminoquinazoline antibacterial agents.
Caption: Workflow from target identification to biological evaluation.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. Studies on 2-(amino)quinazolin-4(3H)-one derivatives have provided key insights into the structural requirements for potent antistaphylococcal activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).[11]
Key SAR Findings:
-
Substitution at the 2-Position is Critical: The nature of the amino substituent at the C2 position dramatically influences antibacterial potency. For instance, replacing an aniline group with a benzylamine moiety can significantly enhance activity.
-
Halogenation on the Quinazoline Ring: Electron-withdrawing groups, such as chloro substituents at positions 5, 7, or 8 of the quinazoline ring, are often favorable for activity. A 7-chloro substituent has been identified as a key feature in several potent analogs.[11]
-
Electron-Donating Groups are Detrimental: The introduction of electron-donating groups, such as methoxy groups at positions 6 or 7, typically leads to a significant decrease or complete loss of antibacterial activity.[11]
-
Fluorination of the Benzylamine Moiety: Specific fluorination patterns on the benzylamine ring at the C2 position can lead to exceptional potency. For example, a 3,4-difluorobenzylamine substituent has been shown to exhibit nanomolar activity against MRSA.[11]
Table 1: SAR Summary of 2-(amino)quinazolin-4(3H)-one Derivatives Against S. aureus
| Compound ID | Quinazoline Ring Substituent | C2-Amino Substituent | MIC₅₀ (µM) vs S. aureus ATCC25923[11] | MIC₅₀ (µM) vs MRSA USA300 JE2[11] |
| 1 (Hit) | 5,8-dichloro | 3,5-dichlorophenylamino | 3.9 | - |
| 6a | 7,8-dichloro | 3,5-dichlorophenylamino | 10.8 | 6.9 |
| 6c | 6,7-dimethoxy | 3,5-dichlorophenylamino | >100 | >100 |
| 6l (Lead) | 7-chloro | 3,5-dichlorophenylamino | 1.0 | 0.6 |
| 6y (Optimized) | 7-chloro | 3,4-difluorobenzylamino | 0.36 | 0.02 |
Data synthesized from Lee et al., 2025.[11] This table clearly demonstrates that strategic modifications, such as the introduction of a 7-chloro group and a 3,4-difluorobenzylamine moiety, can lead to a dramatic improvement in antibacterial potency.
PART 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of a Representative 2-Amino-4-aryl-quinazoline Derivative
This protocol describes a practical and efficient acid-mediated [4+2] annulation method for synthesizing 2-aminoquinazoline derivatives from readily available starting materials.[12]
Principle: The synthesis proceeds via an acid-mediated reaction between a 2-aminobenzonitrile and an N-benzyl cyanamide. The acid protonates the cyanamide, increasing its electrophilicity and facilitating nucleophilic attack by the amino group of the benzonitrile, leading to cyclization and formation of the quinazoline ring.[12]
Materials:
-
2-Amino-5-chlorobenzonitrile
-
N-(3,4-difluorobenzyl)cyanamide
-
Hydrochloric acid (HCl) solution (e.g., 4M in dioxane or concentrated HCl)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-amino-5-chlorobenzonitrile (1.0 mmol, 1.0 equiv.), N-(3,4-difluorobenzyl)cyanamide (1.5 mmol, 1.5 equiv.), and HFIP (5 mL).
-
Acid Addition: While stirring, add hydrochloric acid (2.0 mmol, 2.0 equiv.).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C in an oil bath. Maintain stirring at this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-amino-6-chloro-4-(3,4-difluorophenyl)quinazoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Protocol 3.1: Antibacterial Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a novel compound.[13][14][15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Materials:
-
Test compound (e.g., synthesized 2-aminoquinazoline derivative)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
-
Incubator (35-37 °C)
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[14]
-
Compound Dilution Series: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as the growth control.
-
Inoculation: a. Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well (wells 1-12), bringing the final volume to 200 µL. Note: The final concentration of the compound will be half of the initial concentration in the dilution series. b. Include a sterility control (well with uninoculated CAMHB) and a growth control (well with inoculated CAMHB but no compound).[13]
-
Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror or a semi-automated plate reader can be used. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 3.2: Cytotoxicity Assessment - MTT Assay
It is crucial to assess whether a potent antibacterial compound is also toxic to mammalian cells.[17] The MTT assay is a standard colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[18] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Mammalian cell line (e.g., HepG2 human liver cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Humidified CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours in a humidified CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete cell culture medium. b. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. c. Include a vehicle control (cells treated with the solvent at the highest concentration used) and a blank control (medium only). d. Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking. c. Allow the plate to stand at room temperature for at least 15 minutes (or overnight in the incubator for some solubilizing agents) to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be >650 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Conclusion and Future Directions
The 2-aminoquinazoline scaffold represents a highly versatile and promising platform for the development of next-generation antibacterial agents. By leveraging a rational design strategy targeting bacterial topoisomerases, informed by detailed SAR analysis, researchers can efficiently synthesize novel candidates with potent activity against challenging pathogens like MRSA. The protocols detailed herein provide a robust and self-validating framework for the synthesis and comprehensive biological evaluation of these compounds. Future work should focus on expanding the structural diversity, elucidating precise binding modes through co-crystallization studies, and evaluating lead compounds in in vivo models of infection to translate these promising findings into clinically viable therapeutics.
References
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Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: Molecules, 2023 URL: [Link]
-
Title: Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents Source: Bioorganic & Medicinal Chemistry Letters, 2004 URL: [Link]
-
Title: The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids Source: Current Topics in Medicinal Chemistry, 2022 URL: [Link]
-
Title: Broth Microdilution | MI - Microbiology Source: Stanford Medicine, Microbiology URL: [Link]
-
Title: Scope of 2-aminobenzonitriles. Reactions were carried out with 4 (1.0... Source: ResearchGate, 2023 URL: [Link]
-
Title: Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells Source: PubMed, 1993 URL: [Link]
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Title: Broth Dilution Method for MIC Determination Source: Microbe Online, 2013 URL: [Link]
-
Title: Exploiting bacterial DNA gyrase as a drug target: current state and perspectives Source: Applied Microbiology and Biotechnology, 2014 URL: [Link]
-
Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: Cold Spring Harbor Perspectives in Medicine, 2018 URL: [Link]
-
Title: Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32 Source: Marine Drugs, 2022 URL: [Link]
-
Title: Synthesis of 2-amino-4(3H)-quinazolinones 9. Source: ResearchGate, 2015 URL: [Link]
-
Title: DNA Gyrase as a Target for Quinolones Source: Molecules, 2021 URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: Antibiotics, 2025 URL: [Link]
-
Title: Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation Source: ResearchGate, 2018 URL: [Link]
-
Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: Molecules, 2023 URL: [Link]
-
Title: Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity Source: Journal of Medicinal Chemistry, 2017 URL: [Link]
-
Title: New quinazolinone-based heterocyclic compounds as promising antimicrobial agents: development, DNA gyrase B/topoisomerase IV inhibition activity, and in silico computational studies Source: ResearchGate, 2022 URL: [Link]
-
Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io, 2023 URL: [Link]
-
Title: What are Bacterial DNA gyrase inhibitors and how do they work? Source: Patsnap Synapse, 2024 URL: [Link]
-
Title: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents Source: ACS Omega, 2025 URL: [Link]
-
Title: (a) MTT-based cytotoxicity assay to determine the cell viability of... Source: ResearchGate, 2017 URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Introduction: Targeting the Spliceosome through Cdc2-like Kinases
An Application Guide for the Synthesis and Evaluation of 6-Arylquinazolin-4-amines as Potent Cdc2-like Kinase (Clk) Inhibitors
The Cdc2-like kinases (Clks) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1][2][3] They exert their function primarily by phosphorylating serine/arginine-rich (SR) proteins, which are key factors in the assembly of the spliceosome and the selection of splice sites.[3][4] The dysregulation of alternative splicing is a hallmark of numerous diseases, including various cancers, neurodegenerative disorders like Alzheimer's disease, and viral infections.[1][2][4][5] This makes the Clk family an attractive set of targets for therapeutic intervention.
Among the various chemotypes developed to target these kinases, the 6-arylquinazolin-4-amine scaffold has emerged as a particularly potent and selective class of inhibitors.[6][7][8][9] These molecules typically act as ATP-competitive inhibitors, binding to the kinase hinge region within the ATP-binding pocket to block its catalytic activity.[6][7] This guide provides a comprehensive overview of the synthetic preparation, biochemical evaluation, and cellular characterization of 6-arylquinazolin-4-amines as Clk inhibitors, designed for researchers in chemical biology and drug discovery.
Part I: Chemical Synthesis of the 6-Arylquinazolin-4-amine Scaffold
Causality of the Synthetic Strategy: The synthesis is designed as a modular route, allowing for diversification at two key positions: the 6-aryl group and the 4-amino substituent. This is crucial for structure-activity relationship (SAR) studies. The strategy hinges on two robust and well-established reactions: a Suzuki-Miyaura cross-coupling to install the C6-aryl bond, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amine at the C4 position. This sequence is chosen because the C4-chloro group is highly activated towards nucleophilic attack, making the final step efficient.
Caption: General synthetic workflow for 6-arylquinazolin-4-amines.
Detailed Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol describes the preparation of a potent Clk4 inhibitor based on published methodologies.[6][7]
Step 1: Suzuki-Miyaura Cross-Coupling
-
Rationale: This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides and boronic acids, providing access to a wide range of 6-aryl intermediates.
-
To a degassed solution of 6-bromo-4-chloroquinazoline (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add sodium carbonate (3.0 eq).
-
Bubble argon gas through the mixture for 15 minutes to ensure an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 90 °C for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-aryl-4-chloroquinazoline intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The electron-withdrawing quinazoline ring system activates the C4-chloride leaving group, facilitating its displacement by an amine nucleophile. Isopropanol is a common solvent that balances reactant solubility and a suitable boiling point.
-
In a sealed vial, dissolve the 6-aryl-4-chloroquinazoline intermediate (1.0 eq) in isopropanol.
-
Add the desired primary or secondary amine (1.5 eq).
-
Heat the mixture to 80-100 °C for 4-8 hours. Monitor the reaction by LC-MS.
-
After cooling, the product often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to afford the final 6-arylquinazolin-4-amine.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 6-arylquinazolin-4-amine scaffold has yielded key insights into the structural requirements for potent and selective Clk inhibition.[6][8][10]
| Position | Modification | Observation on Potency/Selectivity |
| C4-Amine | Small, cyclic amines (e.g., cyclopropylamine) | Generally confers high potency. |
| Aromatic amines | Often leads to a decrease in activity. | |
| C6-Aryl Ring | Electron-donating groups (e.g., -OCH₃) at the meta or para position | Tends to increase potency against Clk4. |
| Electron-withdrawing groups (e.g., -CF₃, -Cl) | Generally tolerated but can reduce potency. | |
| Ortho substitution | Often detrimental to activity, likely due to steric hindrance. |
Part II: Biological Evaluation of Clk Inhibitory Activity
Mechanism of Action: ATP-Competitive Inhibition
Kinetic studies and molecular docking have demonstrated that 6-arylquinazolin-4-amines inhibit Clk isoforms by competing with ATP for binding in the enzyme's active site.[6][7] The quinazoline core forms crucial hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP, while the C4 and C6 substituents occupy adjacent hydrophobic pockets, contributing to affinity and selectivity.[8][9]
Caption: Competitive inhibition at the ATP binding site of Clk.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against Clk isoforms.
Principle: This protocol uses a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced in the kinase reaction.[11] Kinase activity is directly proportional to ADP production. The amount of light generated by the detection reagents is inversely proportional to the kinase activity, as the reagent measures the remaining ATP.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Methodology:
-
Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Kinase Reaction: In a white, 96-well plate, add the following in order:
-
Initiation: Add ATP to all wells to initiate the kinase reaction. Include "no enzyme" and "no compound (DMSO only)" controls.
-
Incubation: Incubate the plate at 30 °C for 40-60 minutes.
-
Detection - Step 1: Add ADP-Glo™ Reagent I, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detection - Step 2: Add Kinase Detection Reagent II, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a microplate reader.
-
Data Analysis:
-
Convert raw luminescence data to percent inhibition relative to the high (DMSO) and low (no enzyme) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Representative Data: Potent 6-arylquinazolin-4-amines exhibit high selectivity for certain Clk and Dyrk family kinases.[6][7]
| Compound | CLK1 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Dyrk1A IC₅₀ (nM) |
| Analogue 4 [6] | 5 | 77 | 27 |
| TG003 [6] | 19 | 30 | 12 |
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the inhibitor binds to its intended Clk target within a live cell environment.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer (which binds to the kinase active site) to a kinase that is fused to a NanoLuc® luciferase.[13][14] When an unlabeled inhibitor compound enters the cell and displaces the tracer from the kinase, the BRET signal decreases in a dose-dependent manner.
Conceptual Step-by-Step Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase (e.g., CLK2) fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and treat them with a serial dilution of the 6-arylquinazolin-4-amine inhibitor.
-
Tracer Addition: Add the cell-permeable NanoBRET™ tracer compound.
-
Substrate Addition: Add the NanoLuc® substrate to generate the donor luminescence signal.
-
Signal Detection: Immediately measure both the donor (luciferase) and acceptor (tracer) emission wavelengths using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates target engagement by the inhibitor. Plot the BRET ratio against inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: Functional Assay for Alternative Splicing (RT-PCR)
Objective: To assess the functional downstream effect of Clk inhibition on pre-mRNA splicing.
Principle: Inhibiting Clks prevents the proper phosphorylation of SR proteins, leading to measurable changes in the alternative splicing of certain genes.[15][16] These changes can be visualized by analyzing the relative abundance of different mRNA isoforms using reverse transcription PCR (RT-PCR).
Step-by-Step Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., HeLa or a cancer cell line) and treat with varying concentrations of the Clk inhibitor for 24-48 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers that flank a known alternatively spliced exon of a reporter gene (e.g., VEGF-A).
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. Different splice isoforms will migrate as distinct bands of different sizes.
-
Analysis: Quantify the intensity of the bands corresponding to the different isoforms. A potent Clk inhibitor is expected to cause a dose-dependent shift in the ratio of these isoforms.
Conclusion
The 6-arylquinazolin-4-amine scaffold represents a robust and versatile starting point for the development of potent and selective inhibitors of Cdc2-like kinases. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to prepare these compounds and rigorously evaluate their biochemical and cellular activity. By combining chemical synthesis with in vitro kinase assays, cellular target engagement, and functional splicing readouts, investigators can effectively characterize novel Clk inhibitors and advance their use as chemical probes to dissect the biology of RNA splicing and as potential leads for therapeutic development.[6][17]
References
-
Mott, B. T., et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mott, B. T., et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed. [Link]
-
Song, M., et al. (2023). Cdc2-like kinases: structure, biological function and therapeutic targets for diseases. Signal Transduction and Targeted Therapy. [Link]
-
Song, M., et al. (2023). Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases. ResearchGate. [Link]
-
Shen, M., et al. (2013). Pharmacophore and 3D-QSAR Characterization of 6-Arylquinazolin-4-amines as Cdc2-like Kinase 4 (Clk4) and Dual Specificity Tyrosine-phosphorylation-regulated Kinase 1A (Dyrk1A) Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Song, M., et al. (2023). Cdc2-like kinases: structure, biological function and therapeutic targets for diseases. PMC. [Link]
-
Skořupa, O., et al. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI. [Link]
-
Shen, M., et al. (2013). Pharmacophore and 3D-QSAR characterization of 6-arylquinazolin-4-amines as Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitors. PubMed. [Link]
-
Jain, P., et al. (2014). Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease. PubMed. [Link]
-
Rosenthal, A. S., et al. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Getlik, M., et al. (2015). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry. [Link]
-
Shen, M., et al. (2013). Pharmacophore and 3D-QSAR Characterization of 6-Arylquinazolin-4-amines as Cdc2-like Kinase 4 (Clk4) and Dual Specificity Tyrosine-phosphorylation-regulated Kinase 1A (Dyrk1A) Inhibitors. PMC. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ CLK2 Kinase Assay Kit. BPS Bioscience. [Link]
-
Wyllie, S., et al. (2023). Discovery and characterization of cell-permeable inhibitors of Leishmania mexicana CLK1 using an in-cell target engagement assay. bioRxiv. [Link]
-
Chen, L., et al. (2024). In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer. Journal of Cellular and Molecular Medicine. [Link]
-
Rosenthal, A. S., et al. (2011). An inhibitor of the Cdc2-like kinase 4 (Clk4). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Mott, B., et al. (2009). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Semantic Scholar. [Link]
-
Getlik, M., et al. (2015). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. ACS Publications. [Link]
-
Chen, L., et al. (2023). Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure-Based Virtual Screening. PubMed. [Link]
-
Ferguson, F. (2018). CLK2 inhibitor candidates. openlabnotebooks.org. [Link]
Sources
- 1. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacophore and 3D-QSAR characterization of 6-arylquinazolin-4-amines as Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore and 3D-QSAR Characterization of 6-Arylquinazolin-4-amines as Cdc2-like Kinase 4 (Clk4) and Dual Specificity Tyrosine-phosphorylation-regulated Kinase 1A (Dyrk1A) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and characterization of cell-permeable inhibitors of Leishmania mexicana CLK1 using an in-cell target engagement assay | bioRxiv [biorxiv.org]
- 14. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
- 15. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An inhibitor of the Cdc2-like kinase 4 (Clk4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloroquinazolin-2-amine
As a Senior Application Scientist, I've compiled this technical support guide to address the common challenges encountered during the synthesis of 6-Bromo-4-chloroquinazolin-2-amine. This molecule is a crucial intermediate in pharmaceutical research, and achieving a high yield of pure product is paramount. This guide is structured to provide direct, actionable solutions to specific problems and answer frequently asked questions, grounding all recommendations in established chemical principles and field-proven experience.
The most common and reliable synthetic route proceeds in two key stages: first, the cyclization of 2-amino-5-bromobenzonitrile to form 6-bromo-2-aminoquinazolin-4(3H)-one, followed by the chlorination of this intermediate to yield the final product. This guide will focus on troubleshooting issues within this primary pathway.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental failures. Each issue is followed by an analysis of probable causes and a recommended course of action.
Question 1: My yield for the chlorination step (Stage 2) is consistently low. What's going wrong?
Low yield in this step is the most frequently reported issue. It almost always traces back to incomplete conversion, side reactions, or product degradation during workup.
Probable Causes & Solutions:
-
Inefficient Chlorinating Agent Activity: The hydroxyl group at the 4-position of the quinazolinone is essentially part of a vinylogous amide, making it a poor leaving group.
-
Recommendation: Phosphorus oxychloride (POCl₃) is the reagent of choice. However, its efficacy can be dramatically increased by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent [(CH₃)₂N=C(H)Cl]⁺[PO₂Cl₂]⁻, which is a much more potent chlorinating agent.[1][2] Ensure both POCl₃ and DMF are fresh and anhydrous.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Recommendation: The reaction typically requires heating to reflux (around 100-110 °C) for several hours.[2] We recommend monitoring the reaction's progress every 1-2 hours via Thin Layer Chromatography (TLC) or LC-MS. A common pitfall is premature termination of the reaction.
-
-
Hydrolysis During Workup: The chloro-substituent on the final product is susceptible to hydrolysis, reverting the product back to the starting quinazolinone, especially in the presence of water at non-neutral pH.
-
Recommendation: The workup must be performed under cold conditions. After removing excess POCl₃ under reduced pressure, the reaction mixture should be quenched by pouring it slowly onto crushed ice.[2] The pH must then be carefully neutralized with a cold, saturated base solution (e.g., NaHCO₃ or K₂CO₃) while keeping the temperature below 10 °C. Aggressive basification can lead to unwanted side reactions.
-
Caption: Decision tree for troubleshooting low chlorination yield.
Question 2: I'm seeing multiple spots on my TLC plate after the cyclization reaction (Stage 1). How can I improve the purity of my 6-bromo-2-aminoquinazolin-4(3H)-one?
The formation of a clean intermediate is critical for the success of the subsequent chlorination. Impurities at this stage often arise from the starting material or incomplete cyclization.
Probable Causes & Solutions:
-
Purity of 2-Amino-5-bromobenzonitrile: The quality of this starting material is non-negotiable. Impurities can inhibit the reaction or lead to byproducts.[3]
-
Recommendation: Verify the purity of your 2-amino-5-bromobenzonitrile by NMR or melting point (typically 96-100 °C).[4] If necessary, recrystallize it from a suitable solvent like a methanol/water mixture.
-
-
Incorrect Reaction Conditions: The cyclization reaction using urea or potassium cyanate requires high temperatures to proceed efficiently.
-
Recommendation: When using urea, the reaction is often run neat or in a high-boiling solvent like DMF at temperatures between 180-200 °C. The reaction with potassium cyanate in the presence of an acid like acetic acid can proceed at a slightly lower temperature (reflux in acetic acid).[5] Ensure your heating apparatus can maintain a stable, high temperature.
-
-
Formation of Side Products: Dimerization of the starting material or partially cyclized intermediates can occur.
-
Recommendation: A slow, controlled heating ramp can sometimes minimize the formation of kinetic byproducts. After the reaction is complete, the crude solid should be triturated (slurried) with hot water, followed by ethanol or methanol, to remove unreacted starting materials and soluble impurities.[6]
-
| Parameter | Condition A (Urea) | Condition B (KOCN/AcOH) | Recommended For |
| Temperature | 180-200 °C | ~120 °C (Reflux) | Condition A for scalability; B for milder conditions. |
| Solvent | None (neat) or DMF | Acetic Acid | Acetic acid can aid in proton transfers for the cyclization. |
| Workup | Trituration with H₂O, then EtOH | Poured into water, filtered | Both methods aim to precipitate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
The most prevalent and industrially scalable route starts from 2-amino-5-bromobenzonitrile.[4] This is subjected to a cyclization reaction with a source of cyanate (like urea or potassium cyanate) to form the key intermediate, 6-bromo-2-aminoquinazolin-4(3H)-one.[5] This intermediate is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield the final product.[2] An alternative route begins with 2-amino-5-bromobenzoic acid, which is first cyclized to 6-bromoquinazolin-4(3H)-one and then requires subsequent, often complex, amination and chlorination steps.[7][8] The benzonitrile route is generally more direct.
Q2: Why is it critical to use anhydrous conditions during the chlorination with POCl₃?
Phosphorus oxychloride reacts violently with water in a highly exothermic reaction to produce phosphoric acid and hydrochloric acid. The presence of even trace amounts of water will:
-
Consume the Reagent: Water will hydrolyze the POCl₃, reducing the amount available for the chlorination reaction and lowering your yield.
-
Promote Side Reactions: The HCl generated can protonate the starting material and product, potentially altering their reactivity and solubility.
-
Degrade the Product: As mentioned in the troubleshooting section, the this compound product is susceptible to hydrolysis back to the quinazolinone starting material, a reaction catalyzed by the presence of water and acid.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The product is more nonpolar than the starting quinazolinone and will have a higher Rf value. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
Final Product Characterization:
-
¹H NMR: To confirm the structure. Expect characteristic aromatic proton signals.
-
Mass Spectrometry (MS): To confirm the molecular weight. The product will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
-
Melting Point: To assess purity.
-
Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent quality.
Protocol 1: Synthesis of 6-Bromo-2-aminoquinazolin-4(3H)-one (Stage 1)
-
To a round-bottom flask, add 2-amino-5-bromobenzonitrile (1.0 eq) and urea (3.0 eq).
-
Heat the mixture using a heating mantle with stirring to 190-200 °C. The mixture will melt and then gradually solidify as the reaction proceeds.
-
Maintain the temperature for 3-4 hours, monitoring by TLC (50% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The solid mass may be difficult to break up.
-
Add hot deionized water to the flask and stir vigorously for 30 minutes.
-
Filter the resulting solid and wash thoroughly with more hot water, followed by a cold ethanol wash.
-
Dry the off-white solid under vacuum to yield the desired intermediate. The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound (Stage 2)
SAFETY NOTE: This procedure involves POCl₃, which is highly corrosive and toxic. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 6-bromo-2-aminoquinazolin-4(3H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 10-15 volumes, e.g., 10-15 mL per gram of starting material).
-
Add a catalytic amount of DMF (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) for the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature and carefully remove the excess POCl₃ via vacuum distillation.
-
Workup: Slowly and carefully pour the residual viscous oil onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or a cold, saturated NaHCO₃ solution until the pH is ~7-8. Ensure the temperature is maintained below 10 °C throughout the neutralization.
-
The product will precipitate as a solid. Filter the solid and wash it with cold water.
-
For higher purity, the crude product can be recrystallized from a solvent such as ethanol or purified via silica gel chromatography.
References
- Mathews, N. et al. (2007). PCT Int. Appl., 2007080401.
- Hemati, R. et al. (2018). Letters in Organic Chemistry, 15(8), 682-687.
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires. [Link]
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails.
-
6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS. [Link]
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Wang, W. et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails.
-
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]
-
2-AMINO-5-BROMOBENZONITRILE Chemical Properties. (n.d.). Chongqing Chemdad Co.. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 8. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 4-Chloroquinazolines
Welcome, researchers and drug development professionals, to our dedicated technical support center for troubleshooting palladium-catalyzed cross-coupling reactions with 4-chloroquinazolines. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of 4-substituted quinazolines, a scaffold of significant interest in medicinal chemistry.
The 4-chloroquinazoline moiety presents a unique set of challenges and opportunities in cross-coupling chemistry. While the C4-Cl bond is activated towards substitution, the presence of the nitrogen atoms in the quinazoline core can lead to catalyst inhibition and other side reactions. This guide offers a structured, question-and-answer approach to diagnose and resolve these issues, ensuring the successful and efficient synthesis of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses prevalent problems encountered during palladium-catalyzed cross-coupling reactions of 4-chloroquinazolines, providing causative explanations and actionable solutions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with a 4-chloroquinazoline is showing minimal or no conversion. What are the primary factors to investigate?
A1: Low or no yield in these reactions is a common but surmountable issue. A systematic evaluation of the following parameters is the most effective approach to identify the root cause.
-
Catalyst Activity and Choice: The generation of the active Pd(0) species is paramount. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its efficient in situ reduction. Consider using pre-activated Pd(0) sources or modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) for more reliable formation of the active catalyst.[1] The quinazoline nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[2]
-
Ligand Selection: The ligand is arguably the most critical variable. For the electron-deficient and potentially coordinating 4-chloroquinazoline system, bulky, electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the rate-limiting reductive elimination steps.
-
Base and Solvent System: The choice of base and solvent is interdependent and crucial. The base must be strong enough to effect transmetalation (in Suzuki reactions) or deprotonate the nucleophile (in Buchwald-Hartwig and Sonogashira reactions) but not so harsh as to cause substrate or product degradation. The solvent must solubilize all components and be compatible with the chosen base and temperature.[3][4]
-
Reaction Conditions: Ensure a strictly inert atmosphere, as oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[5] Additionally, ensure all reagents and solvents are anhydrous.
Issue 2: Catalyst Deactivation
Q2: I suspect my palladium catalyst is being deactivated by the quinazoline substrate. What is the mechanism of this deactivation, and how can I mitigate it?
A2: Catalyst deactivation is a frequent challenge when working with N-heterocyclic substrates like quinazolines.
-
Mechanism of Deactivation: The lone pair of electrons on the quinazoline nitrogen atoms (particularly N1 and N3) can coordinate to the electron-deficient palladium center.[2] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle. In some cases, this can lead to the formation of palladium black (aggregated Pd(0)), which has significantly lower catalytic activity.[6]
-
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos, SPhos, or RuPhos) can sterically hinder the coordination of the quinazoline nitrogen to the palladium center.[7] These ligands also accelerate the key steps of the catalytic cycle, reducing the time the catalyst is vulnerable to deactivation.
-
Use of Precatalysts: Modern palladacycle precatalysts are designed for the rapid and efficient generation of the active L-Pd(0) species, which can outcompete the coordination of the quinazoline substrate.[1]
-
Reaction Concentration and Temperature: Running the reaction at a higher concentration can favor the desired bimolecular coupling over catalyst deactivation pathways. However, excessively high temperatures can sometimes promote catalyst decomposition. Careful optimization of these parameters is key.
-
Issue 3: Side Product Formation
Q3: My reaction is producing significant side products, complicating purification. What are the common side products and how can I minimize their formation?
A3: Several side reactions can compete with the desired cross-coupling.
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the parent quinazoline. This can be promoted by trace amounts of water or other protic sources, especially in the presence of a strong base.
-
Solution: Ensure the use of anhydrous solvents and reagents. Running the reaction under scrupulously dry conditions is critical.
-
-
Homocoupling: In Suzuki reactions, the dimerization of the boronic acid coupling partner can be a significant side reaction, particularly in the presence of oxygen.[5]
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Hydrolysis of the C4-Cl Bond: The C4 position of the quinazoline ring is highly electrophilic and can be susceptible to hydrolysis, especially under basic conditions in the presence of water, to form the corresponding quinazolin-4-one.[8]
-
Solution: Use anhydrous conditions and consider bases that have lower water content. If water is required for the reaction (e.g., in some Suzuki protocols), minimize its amount and the reaction time.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to specific questions related to different types of cross-coupling reactions with 4-chloroquinazolines.
Suzuki-Miyaura Coupling
Q4: Which ligands are a good starting point for the Suzuki-Miyaura coupling of 4-chloroquinazolines?
A4: For the coupling of an electron-deficient aryl chloride like 4-chloroquinazoline, bulky, electron-rich phosphine ligands are generally the most effective. Good starting points include:
-
Buchwald-type biarylphosphine ligands: XPhos, SPhos, and RuPhos are excellent choices due to their steric bulk and electron-donating properties, which facilitate the challenging oxidative addition of the C-Cl bond.[7][9]
-
cBRIDP: This ligand has also shown high efficiency in the Suzuki coupling of challenging heterocyclic chlorides.
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination on a 4-chloroquinazoline with a primary amine and getting low yields. What adjustments should I consider?
A5: The Buchwald-Hartwig amination of 4-chloroquinazolines often requires careful optimization.
-
Ligand Screening: This is the most critical step. A range of ligands should be screened. For primary amines, ligands like tBuBrettPhos , AdBrettPhos , and EPhos have been shown to be effective for coupling with heterocyclic electrophiles.[10]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[11]
-
Solvent: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the base and the palladium complexes, impacting the reaction rate.[11]
Sonogashira Coupling
Q6: My Sonogashira coupling of a 4-chloroquinazoline is sluggish. What are the key parameters to optimize?
A6: While the Sonogashira coupling is a powerful tool for forming C-C triple bonds, its application to aryl chlorides can be challenging.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[12]
-
Ligand: While triphenylphosphine (PPh₃) is often used, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve the efficiency of the coupling with aryl chlorides.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.[12] For some substrates, an inorganic base like Cs₂CO₃ may be beneficial.[12]
-
Copper-Free Conditions: If side reactions associated with the copper co-catalyst are observed (e.g., alkyne homocoupling), consider a copper-free Sonogashira protocol. These reactions often require a stronger base and a more specialized ligand system.[13][14]
Data Presentation
Table 1: Recommended Starting Conditions for Ligand and Base Screening in Buchwald-Hartwig Amination of 4-Chloroquinazolines
| Ligand (mol%) | Palladium Precatalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| tBuBrettPhos (2-4) | G3-Pd Precatalyst (1-2) | NaOtBu (1.2-1.5) | Toluene | 80-110 |
| AdBrettPhos (2-4) | G3-Pd Precatalyst (1-2) | NaOtBu (1.2-1.5) | Toluene | 80-110 |
| EPhos (2-4) | G3-Pd Precatalyst (1-2) | LHMDS (1.2-1.5) | 1,4-Dioxane | 80-110 |
| SPhos (2-4) | G3-Pd Precatalyst (1-2) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-120 |
| RuPhos (2-4) | G3-Pd Precatalyst (1-2) | K₃PO₄ (2.0) | t-Amyl alcohol | 100-120 |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Ligand Screening for the Buchwald-Hartwig Amination of a 4-Chloroquinazoline
-
Preparation: In a glovebox, arrange an array of reaction vials, each containing a small magnetic stir bar.
-
Reagent Addition: To each vial, add the 4-chloroquinazoline (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium precatalyst (e.g., G3-Pd precatalyst) and the ligand to be screened in the chosen anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum heating block outside the glovebox. Stir the reactions for the desired time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product.
Visualization
Diagram 1: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. PMC. Available at: [Link]
-
The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask. Available at: [Link]
-
C–H functionalization of quinazolinones by transition metal catalysis. RSC Publishing. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]
-
A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. Semantic Scholar. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Available at: [Link]
-
Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. ACS Publications. Available at: [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C–C bond formations. Nature. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. PubMed. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Substrate and Catalyst‐controlled C–H Bond Activation /Annulation for Construction of Pyrido[2,3,4‐de]quinazolinones and Indolo[1,2‐c]quinazolinones. ResearchGate. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Activation. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
-
Palladium Catalyzed Allylic C–H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Aminating 4-Chloroquinazolines
Welcome to the Technical Support Center for the amination of 4-chloroquinazolines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this crucial synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the amination of 4-chloroquinazolines via Nucleophilic Aromatic Substitution (SNAr).
Issue 1: Low or No Product Yield
Q1: I'm not seeing any product, or the yield of my 4-aminoquinazoline is very low. What are the primary factors to investigate?
A1: Low or no yield is a common but solvable issue. It typically points to problems with the reactivity of your substrates or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Evaluate Your Amine's Nucleophilicity: The amination of 4-chloroquinazolines is a nucleophilic aromatic substitution (SNAr) reaction.[1] The success of this reaction is highly dependent on the electron density of the attacking amine.
-
Problem: Electron-poor anilines (e.g., those with nitro or cyano groups) are weak nucleophiles and may react very slowly or not at all under standard conditions.[2][3]
-
Solution: For these less reactive amines, you need to employ more forcing conditions. Consider switching to a high-boiling point polar aprotic solvent like DMF or DMSO to allow for higher reaction temperatures.[4][5] Microwave irradiation is also an excellent technique to significantly accelerate these reactions, often reducing reaction times from hours to minutes.[2][3]
-
-
Re-examine Your Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[6][7]
-
Problem: Non-polar solvents are generally poor choices as they cannot effectively stabilize the charged intermediates.
-
Solution: A range of polar solvents can be effective. Polar aprotic solvents like THF, acetonitrile, and DMF are frequently used.[7] Polar protic solvents such as ethanol and isopropanol are also common.[7][8] For sluggish reactions, a mixture of THF and water can be surprisingly effective, especially under microwave conditions, and may even allow the reaction to proceed without a base.[2][3]
-
-
The Role of the Base: The reaction generates HCl, which can protonate your amine nucleophile, rendering it unreactive. A base is typically required to neutralize this acid.
-
Problem: An inappropriate or insufficient amount of base can halt the reaction.
-
Solution: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[7] Inorganic bases such as sodium acetate or potassium carbonate can also be effective.[7][9] If you suspect the base is the issue, ensure it is fresh and added in at least stoichiometric amounts. Alternatively, using the amine nucleophile in excess can serve as both a reactant and a base.[7]
-
-
Temperature and Reaction Time: These two parameters are intrinsically linked.
-
Problem: Insufficient thermal energy can prevent the reaction from reaching the activation energy barrier.
-
Solution: Monitor your reaction's progress by TLC or LC-MS.[10] If you see starting material remaining after several hours, gradually increase the temperature. Refluxing in a suitable solvent is a standard approach.[8][11] As mentioned, microwave heating is a powerful tool for overcoming activation barriers.[2][3]
-
Issue 2: Formation of Side Products or Impurities
Q2: My reaction is working, but I'm observing significant impurity formation, making purification difficult. What are the likely side reactions?
A2: Impurity profiles can often provide clues about what's going wrong in your reaction. Here are some common scenarios:
-
Hydrolysis of 4-Chloroquinazoline:
-
Problem: If your solvent or reagents contain water, the 4-chloroquinazoline can hydrolyze to form the corresponding quinazolin-4(3H)-one.
-
Solution: Ensure you are using anhydrous solvents and reagents. If water is intentionally part of your solvent system (e.g., THF/water), this side reaction is a possibility, and the reaction conditions should be optimized to favor amination.
-
-
Double Amination (for di- or poly-haloquinazolines):
-
Problem: When working with substrates like 2,4-dichloroquinazoline, you might get a mixture of mono- and di-substituted products. The chlorine at the 4-position is significantly more reactive than at the 2-position.[7][12]
-
Solution: To favor mono-amination at the 4-position, use a controlled amount of the amine (around 1 equivalent) and maintain lower reaction temperatures (e.g., 0 °C to room temperature).[12] To achieve double amination, you will need more forcing conditions, such as higher temperatures (often above 100 °C) and an excess of the amine.[7]
-
-
Reaction with Solvent:
-
Problem: Certain amide solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then react with your 4-chloroquinazoline.[13]
-
Solution: If you suspect this is occurring, consider switching to a different high-boiling point solvent like DMSO or dioxane.
-
Frequently Asked Questions (FAQs)
Q3: Do I always need a catalyst for the amination of 4-chloroquinazolines?
A3: Generally, no. The inherent electrophilicity of the C4 position on the quinazoline ring is often sufficient for a direct SNAr reaction with a primary or secondary amine without the need for a metal catalyst.[14] However, for particularly challenging couplings, such as with very electron-poor amines or for constructing complex heterocyclic systems, copper- or palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) might be necessary.[7][9] These are typically reserved for cases where standard SNAr conditions fail.
Q4: I am using 2,4-dichloroquinazoline. Why is the amination at the 4-position so much easier than at the 2-position?
A4: This pronounced regioselectivity is a well-documented phenomenon.[7] DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than the carbon at the 2-position.[7] Consequently, the activation energy for the nucleophilic attack at C4 is lower, leading to a faster reaction rate at this position.[7] This allows for the selective synthesis of 2-chloro-4-aminoquinazolines under mild conditions.
Q5: Can I use tertiary amines as nucleophiles in this reaction?
A5: No, tertiary amines cannot be used as nucleophiles for this SNAr reaction. The mechanism requires the amine to have at least one N-H bond. After the initial nucleophilic attack, a proton must be removed from the nitrogen to form the final stable product. Tertiary amines lack this proton and therefore cannot complete the substitution reaction. They can, however, be used as non-nucleophilic bases in the reaction mixture.
Q6: What is the best way to purify my final 4-aminoquinazoline product?
A6: The purification method will depend on the physical properties of your product.
-
Crystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system is an effective and scalable purification method.[15]
-
Column Chromatography: For many research-scale reactions, silica gel column chromatography is the most common method for isolating the desired product from unreacted starting materials and byproducts.[16] The choice of eluent will depend on the polarity of your compound.
-
Acid-Base Extraction: Since the product contains a basic nitrogen atom on the quinazoline ring and potentially on the appended amino group, you may be able to use acid-base extraction to separate it from non-basic impurities.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Amination of 4-Chloroquinazoline
-
To a solution of 4-chloroquinazoline (1.0 eq.) in a suitable solvent (e.g., isopropanol, THF, or DMF; approx. 0.1-0.5 M concentration), add the desired amine (1.1-1.5 eq.).
-
Add a base, such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.), to the mixture.[7][8]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Table 1: Example Reaction Conditions for Amination
| Entry | Amine Type | Solvent | Base | Temperature | Common Outcome | Reference |
| 1 | Electron-rich aniline | Isopropanol | - (amine in excess) | Reflux | Good to excellent yield | [8] |
| 2 | Aliphatic amine | Isopropanol | TEA | Reflux | Good to excellent yield | [8] |
| 3 | Electron-poor aniline | THF/H₂O (1:1) | None | 100-120 °C (Microwave) | Moderate to good yield | [2][3] |
| 4 | Secondary amine | Ethanol | DIPEA | 80 °C | Good yield | [7] |
| 5 | Benzylamine | THF | TEA | Reflux | Good yield | [7] |
Visualizing the Process
Reaction Mechanism and Troubleshooting
The following diagrams illustrate the key mechanistic steps and a decision-making workflow for troubleshooting common issues.
Caption: The addition-elimination mechanism for SNAr.
Caption: A workflow for diagnosing low-yield reactions.
References
-
efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 783726. [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Amination of halopyrimidines and 4-chloroquinazoline. [a]. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(13), 5184. [Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2020). Molecules, 25(11), 2533. [Link]
-
Optimization of Reaction Conditions for Direct Amination. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (2022). Chemistry & Biodiversity, 19(11), e202200632. [Link]
-
Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. (2010). Synlett, 2010(1), 101-106. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). Organic Letters, 21(9), 3332-3336. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2017). Future Medicinal Chemistry, 9(3), 315-333. [Link]
-
Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (2024). Journal of Chemical Research, 48(1), 108-112. [Link]
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1972). Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (n.d.). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N–H Ketimines. (2018). The Journal of Organic Chemistry, 83(5), 2395-2401. [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). RSC Medicinal Chemistry, 13(8), 902-922. [Link]
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- 16. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
How to remove starting material from 6-Bromo-4-chloroquinazolin-2-amine product
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical advice for the purification of 6-Bromo-4-chloroquinazolin-2-amine, a crucial intermediate in pharmaceutical research and development. We understand that achieving high purity is paramount for successful downstream applications and reliable data. This document is structured to help you diagnose purification challenges and select the most effective methodology for removing unreacted starting materials and process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most probable starting materials and impurities I need to remove from my crude this compound?
A1: The impurity profile of your product is intrinsically linked to its synthetic route. A common pathway to this compound involves the cyclization of a substituted anthranilic acid derivative followed by chlorination.
Likely Starting Materials & Intermediates:
-
5-Bromoanthranilic Acid (or its amide/nitrile derivative): This is the foundational building block. Due to its acidic nature (carboxylic acid) and polarity, it can often be removed with a basic wash during workup, but residual amounts may persist.
-
Cyanamide or Guanidine Hydrochloride: Often used as the nitrogen source for the 2-amino group. These are typically small, polar, and water-soluble, making them removable during aqueous workup.
-
6-Bromo-2-aminoquinazolin-4(3H)-one: This is the key intermediate before the final chlorination step. If the chlorination reaction with an agent like phosphorus oxychloride (POCl₃) is incomplete, this quinazolinone will be a major impurity. It is significantly more polar than the final product.
Common By-products:
-
Hydrolysis Product (6-Bromo-2-aminoquinazolin-4(3H)-one): The 4-chloro group is susceptible to hydrolysis. Exposure to water or nucleophiles during workup or purification can convert your product back to the quinazolinone intermediate.[1]
-
Phosphorous Residues: If POCl₃ is used for chlorination, inorganic phosphorus by-products can contaminate the crude material. These are typically removed by carefully quenching the reaction mixture on ice and subsequent aqueous washes.
Q2: I've just finished my reaction workup. What is the most straightforward first step to clean up my crude product?
A2: Before attempting more complex methods like chromatography, a simple solvent trituration or recrystallization should be your first line of attack. These techniques are cost-effective and can significantly enhance purity by removing major impurities.[2]
-
Trituration: Suspend your crude solid in a solvent where the desired product has very low solubility, but the impurities are reasonably soluble. Stirring the slurry for a period allows the impurities to dissolve. You can then isolate your purified product by filtration. Good starting solvents for triturating this compound include cold ethyl acetate, diethyl ether, or n-hexane.
-
Recrystallization: This is one of the most powerful purification techniques for crystalline solids.[2] It relies on the principle of differential solubility at varying temperatures. The goal is to find a solvent that dissolves your product completely at its boiling point but poorly at room temperature or below.
Q3: How do I select the best solvent for recrystallizing my product?
A3: The "like dissolves like" principle is a good starting point. Given the structure of this compound, solvents of intermediate polarity are often effective. The ideal recrystallization solvent should meet the following criteria:
-
High Solvation at High Temperature: The compound should be fully soluble in a minimal amount of the boiling solvent.
-
Low Solvation at Low Temperature: The compound should precipitate out of the solution upon cooling, allowing for recovery.
-
Differential Solubility: Impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent.
-
Non-reactive: The solvent must not react with your compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal during drying.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 4.3 | 78 | Often a good choice for quinazoline derivatives. A water/ethanol mixture can also be effective.[3] |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent; often used in combination with a non-polar solvent like hexane.[4] |
| Acetonitrile | 5.8 | 82 | A more polar option, good for dissolving polar compounds. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent; useful if the product is less polar. |
| Hexane/Ethyl Acetate Mix | Variable | Variable | A common two-solvent system used to fine-tune polarity for optimal recrystallization or chromatography.[4] |
Pro-Tip: Perform small-scale solubility tests in test tubes with various solvents to empirically determine the best choice before committing your entire batch.
Q4: Recrystallization didn't work. When is it time for column chromatography, and how do I choose the right mobile phase?
A4: If your product co-crystallizes with an impurity, or if you have multiple impurities with similar solubilities, flash column chromatography is the logical next step.[5] This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a mobile phase (eluent) is passed through the column.[2]
Choosing the Mobile Phase (Eluent):
The key to a successful separation is selecting an appropriate eluent system, which is almost always determined by Thin Layer Chromatography (TLC) first.
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1]
-
Aim for an Rf value (retention factor) of ~0.3-0.4 for your desired product. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.
-
Ensure separation between the spot for your product and the spots for impurities. If the spots are too close, you need to optimize the solvent system.
-
Rf too high? Decrease the eluent polarity (e.g., increase the percentage of hexane).
-
Rf too low? Increase the eluent polarity (e.g., increase the percentage of ethyl acetate).
-
Q5: My product is still impure after a column. What are my options now?
A5: If impurities persist, it suggests they have very similar polarity to your product. In this scenario, you have two primary options:
-
Re-purify using an orthogonal method: If you first used column chromatography, a subsequent recrystallization can be very effective at removing closely related impurities.[2] The two techniques purify based on different physical principles (adsorption vs. solubility), providing complementary separation power.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest levels of purity (>99%), Prep-HPLC is the gold standard.[2] A reverse-phase C18 column is typically used for quinazoline derivatives, with a mobile phase consisting of a water and acetonitrile (or methanol) gradient, often with a small amount of an acid modifier like formic acid to improve peak shape.[6]
Troubleshooting Guides & Protocols
Workflow for Purification of this compound
Sources
Technical Support Center: Synthesis of 6-Bromo-4-chloroquinazolin-2-amine
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloroquinazolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this specific synthesis, with a focus on identifying and mitigating byproduct formation.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. A common and effective route involves the cyclization of 2-amino-5-bromobenzonitrile with a suitable one-carbon source, followed by chlorination. While seemingly straightforward, this pathway can be prone to the formation of several byproducts that can complicate purification and reduce yields. Understanding the origins of these impurities is paramount for successful and reproducible synthesis.
A prevalent method for this synthesis involves the reaction of 2-amino-5-bromobenzonitrile. This intermediate can be used to build the quinazoline core.
Troubleshooting Guide & FAQs: Byproduct Identification and Mitigation
This section addresses common issues encountered during the synthesis of this compound, with a focus on byproduct identification and strategies to minimize their formation.
Question 1: My reaction is producing a significant amount of a byproduct that is difficult to separate from the desired product. What are the likely culprits?
Answer: The formation of side products is a frequent challenge. The nature of these impurities often depends on the specific synthetic route and reaction conditions. Here are some of the most common byproducts and their causes:
-
6-Bromo-4(3H)-quinazolinone-2-amine: This is arguably the most common byproduct, arising from the hydrolysis of the 4-chloro group. The chloroquinazoline moiety is susceptible to nucleophilic attack by water, which can be present as a trace impurity in solvents or introduced during workup.[1]
-
Dimerization Products: Under certain conditions, especially at elevated temperatures, quinazoline intermediates can undergo self-condensation or dimerization.[2] This can lead to complex mixtures that are challenging to purify.
-
Unreacted Starting Material (2-amino-5-bromobenzonitrile): Incomplete reaction is a common issue. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.
-
N-Oxide Derivatives: The quinazoline nitrogen atoms can be susceptible to oxidation, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.[3]
Question 2: How can I definitively identify the byproducts in my reaction mixture?
Answer: A combination of analytical techniques is essential for the unambiguous identification of byproducts:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for monitoring reaction progress and detecting the presence of multiple components.[3] By comparing the Rf values of your reaction mixture with those of your starting material and authentic standards (if available), you can get a preliminary idea of the number of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the purity of your sample and can be used to resolve closely related compounds.
-
Mass Spectrometry (MS): Mass spectrometry is invaluable for determining the molecular weight of the components in your mixture. By analyzing the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns, you can often deduce the molecular formulas of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the precise structure of your desired product and any impurities. By analyzing chemical shifts, coupling constants, and integration values, you can often fully characterize the structure of unknown byproducts.
Question 3: What practical steps can I take to minimize the formation of the 6-Bromo-4(3H)-quinazolinone-2-amine byproduct?
Answer: Minimizing the formation of the quinazolinone byproduct hinges on rigorously excluding water from your reaction. Here are key strategies:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Reagents should also be stored under anhydrous conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[2]
-
Careful Workup: During the workup procedure, minimize the contact time with aqueous solutions. If an aqueous wash is necessary, use brine to reduce the solubility of your product in the aqueous phase and perform the extraction quickly.
-
Temperature Control: While higher temperatures can accelerate the desired reaction, they can also promote hydrolysis. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Question 4: I'm observing incomplete cyclization of my starting material. What adjustments should I consider?
Answer: Incomplete cyclization can often be addressed by modifying the reaction conditions:
-
Increase Reaction Time or Temperature: The most straightforward approach is to prolong the reaction time or increase the temperature to drive the reaction to completion. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
-
Choice of Cyclizing Agent: The efficiency of the cyclization step can be highly dependent on the chosen reagent.
-
Stoichiometry: Ensure that the molar ratios of your reactants are correct. An excess of one reactant may be necessary to drive the reaction forward, but a large excess can sometimes lead to side reactions.[4]
Question 5: My purification by column chromatography is proving difficult. Are there alternative methods?
Answer: If standard silica gel chromatography is not providing adequate separation, consider these alternatives:
-
Acid-Base Extraction: The basic nitrogen atoms in the quinazoline ring allow for purification via acid-base extraction. Dissolving the crude product in an acidic solution will protonate the desired product, making it water-soluble. Non-basic impurities can then be washed away with an organic solvent. Subsequent basification of the aqueous layer will precipitate the purified product.[2]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. This often requires some experimentation to identify the ideal solvent or solvent mixture.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide high-purity material, although it is a more resource-intensive technique.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Step 1: Cyclization to form 2-Amino-6-bromo-4(3H)-quinazolinone
-
To a solution of 2-amino-5-bromobenzonitrile in a suitable anhydrous solvent (e.g., dioxane or DMF), add an equimolar amount of a suitable cyclizing agent.
-
Heat the reaction mixture at a predetermined temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
Step 2: Chlorination to form this compound
-
Suspend the crude 2-Amino-6-bromo-4(3H)-quinazolinone in an excess of a chlorinating agent such as phosphorus oxychloride (POCl3).[5]
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine).
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction by TLC.
-
Carefully quench the excess POCl3 by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Analytical Characterization of Byproducts
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) for NMR analysis.
-
Prepare a dilute solution of the crude mixture in a suitable solvent (e.g., acetonitrile or methanol) for HPLC and MS analysis.
Instrumentation and Analysis:
-
HPLC: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) to separate the components.
-
MS: Employ electrospray ionization (ESI) in positive ion mode to obtain the mass-to-charge ratios of the eluted peaks from the HPLC.
-
NMR: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the structures of the isolated components.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic route to this compound and common byproduct pathways.
Troubleshooting Workflow for Byproduct Identification
Caption: A systematic workflow for identifying and addressing byproducts in the synthesis.
Quantitative Data Summary
| Byproduct | Common Cause | Recommended Analytical Technique | Mitigation Strategy |
| 6-Bromo-4(3H)-quinazolinone-2-amine | Hydrolysis of the 4-chloro group | HPLC, MS, NMR | Use anhydrous conditions, inert atmosphere |
| Dimerization Products | High reaction temperatures | HPLC, MS, NMR | Lower reaction temperature, use dilute solutions |
| Unreacted Starting Material | Incomplete reaction | TLC, HPLC | Increase reaction time/temperature, check stoichiometry |
| N-Oxide Derivatives | Oxidation | MS, NMR | Use inert atmosphere, avoid oxidizing agents |
References
- BenchChem. (2025).
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- BenchChem. (2025). Identifying and minimizing side products in quinazoline synthesis.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (Year). Synthesis of 6-bromo-4-iodoquinoline.
- SciSpace. (Year). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
- (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central (PMC).
- 2-AMINO-5-BROMO-4-CHLOROBENZONITRILE synthesis. (n.d.). ChemicalBook.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
Technical Support Center: Enhancing Cell Permeability of Substituted Quinazoline Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted quinazoline inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights to overcome one of the most common hurdles in the development of this important class of molecules: achieving optimal cell permeability.
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs targeting a range of diseases, particularly cancer.[1][2][3][4] Their mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular processes.[4][5][6] However, the journey from a potent enzyme inhibitor in a biochemical assay to an effective agent in a cellular or in vivo model is frequently hampered by poor membrane permeability. This guide will equip you with the knowledge to diagnose and address these permeability challenges head-on.
I. Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers often have regarding the cell permeability of quinazoline inhibitors.
Q1: Why is my potent quinazoline-based kinase inhibitor showing low activity in cell-based assays?
A1: While high potency in a biochemical assay is a great starting point, a lack of cellular activity often points to poor cell permeability. For a drug to be effective, it must cross the cell membrane to reach its intracellular target.[7] Several factors inherent to the quinazoline scaffold and its substitutions can contribute to this issue, including high polarity, excessive hydrogen bond donors/acceptors, and low lipophilicity.[8][9] It's also worth considering that some quinazoline-based inhibitors can be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell.[10]
Q2: What are the key physicochemical properties that govern the cell permeability of my quinazoline compound?
A2: The ability of a small molecule to passively diffuse across a lipid bilayer is governed by a delicate balance of several physicochemical properties.[11] Key parameters to consider for your quinazoline inhibitors include:
-
Lipophilicity (logP/logD): This measures the compound's affinity for a lipid-like environment compared to an aqueous one. A higher logP generally correlates with better membrane permeability, but excessively high lipophilicity can lead to poor aqueous solubility and other issues.[9][12]
-
Molecular Weight (MW): Smaller molecules tend to diffuse more readily across the cell membrane.
-
Polar Surface Area (PSA) and Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases a molecule's polarity, which can hinder its ability to partition into the hydrophobic core of the cell membrane.[8] The formation of intramolecular hydrogen bonds can sometimes shield polar groups and improve permeability.[8][13][14]
-
Aqueous Solubility: While not a direct measure of permeability, poor solubility can limit the concentration of the compound available to partition into the cell membrane, leading to an underestimation of its permeability.[15]
Q3: What are the standard "rules of thumb" for predicting drug-likeness and permeability?
A3: A widely used guideline is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
These rules are a helpful starting point for assessing the "drug-likeness" of your quinazoline derivatives and can guide chemical modifications to improve their permeability.[16]
Q4: How can I experimentally measure the cell permeability of my quinazoline inhibitors?
A4: Several in vitro assays are available to quantify cell permeability.[17][18] The most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[11] It's a good first screen for passive diffusion.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium mimicking the intestinal barrier.[10][19][20] It provides information on both passive permeability and active transport processes, including efflux.[20]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this uses a monolayer of canine kidney epithelial cells. MDCK cells can be engineered to overexpress specific transporters, making them useful for studying the role of efflux pumps like P-gp in limiting permeability.[10][17]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when working to enhance the cell permeability of substituted quinazoline inhibitors.
Problem 1: My quinazoline inhibitor has poor aqueous solubility, which is complicating my permeability assessment.
-
Causality: Poor solubility can lead to the compound precipitating in the assay medium, resulting in an inaccurate and underestimated permeability value.[15] This is a common challenge with lipophilic drug candidates.[15]
-
Troubleshooting Steps:
-
Solvent System Optimization: Carefully select a solvent system that maintains your compound in solution without compromising the integrity of the cell monolayer.[15] The use of co-solvents or solubilizing agents may be necessary, but their concentration should be minimized to avoid damaging the cells.[15]
-
Formulation Strategies: Consider formulating your compound to improve its solubility. Techniques like creating nanosuspensions, solid lipid nanoparticles, or using self-micro emulsifying drug delivery systems can enhance the bioavailability of hydrophobic drugs.[21][22][23][24]
-
Structural Modification: If solubility issues persist, medicinal chemistry efforts may be required to introduce more polar groups into the molecule, while carefully balancing the impact on permeability.
-
Problem 2: My quinazoline inhibitor shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay.
-
Causality: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[10]
-
Troubleshooting Steps:
-
Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10][20] A B-A/A-B efflux ratio greater than 2 is a strong indicator of active efflux.
-
Caco-2 Assay with an Efflux Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or valspodar.[20] A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Structural Modifications to Evade Efflux: If your compound is identified as an efflux substrate, medicinal chemistry strategies can be employed to reduce its recognition by P-gp. This may involve masking hydrogen bond donors, reducing the number of aromatic rings, or altering the overall molecular shape.
-
Problem 3: My attempts to increase lipophilicity to improve permeability are leading to off-target toxicity.
-
Causality: While increasing lipophilicity can enhance membrane permeability, it can also lead to increased non-specific binding to other cellular components and faster metabolic clearance, which can contribute to toxicity.[9]
-
Troubleshooting Steps:
-
Lipophilic Efficiency (LipE): Rather than solely focusing on increasing logP, consider optimizing for Lipophilic Efficiency (LipE), which is defined as pIC50 - logD. This metric helps to balance potency and lipophilicity, guiding you toward compounds that achieve high potency without excessive lipophilicity.
-
Molecular Hybridization: Consider a molecular hybridization strategy, which involves combining two or more pharmacophores into a single molecule.[25] This can potentially improve the therapeutic index by enhancing target specificity and reducing off-target effects.[25]
-
Targeted Structural Modifications: Instead of making broad changes to increase lipophilicity, focus on more subtle modifications that can improve permeability without drastically increasing logP. For example, the strategic introduction of a fluorine atom can sometimes enhance membrane permeation.[26]
-
III. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive permeability of your quinazoline inhibitors.
-
Plate Preparation: Utilize a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a filter plate coated with a lipid mixture (e.g., phosphatidylcholine in dodecane).[11]
-
Compound Preparation: Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration typically in the range of 10-100 µM.
-
Assay Setup:
-
Add the compound solutions to the donor wells.
-
Fill the acceptor wells with the same buffer.
-
Carefully place the filter plate onto the donor plate, ensuring no air bubbles are trapped.
-
Place the acceptor plate on top of the filter plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the permeability of your quinazoline inhibitors across a Caco-2 cell monolayer.[20][27]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[20][27]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Compound Preparation: Prepare the dosing solutions of your test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - for efflux assessment):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the Papp value for both directions as described in the PAMPA protocol. The efflux ratio (Papp B-A / Papp A-B) can then be determined.
IV. Data Presentation and Visualization
Table 1: Physicochemical Properties and Permeability Data for Quinazoline Analogs
| Compound ID | MW (Da) | logP | H-Bond Donors | H-Bond Acceptors | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| QZ-001 | 450.5 | 3.8 | 2 | 5 | 8.5 | 1.2 | 7.1 |
| QZ-002 | 464.5 | 4.2 | 1 | 5 | 12.3 | 9.8 | 1.3 |
| QZ-003 | 436.4 | 3.5 | 3 | 6 | 5.1 | 4.5 | 1.1 |
This is example data and should be replaced with experimental results.
Diagrams
Caption: A workflow for troubleshooting low cellular activity.
Caption: Key strategies for enhancing cell permeability.
V. References
-
2619][21][28]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC - NIH
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline - Wikipedia [en.wikipedia.org]
- 5. biomedres.us [biomedres.us]
- 6. mdpi.com [mdpi.com]
- 7. Controlling cellular distribution of drugs with permeability modifying moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer | MDPI [mdpi.com]
- 17. labinsights.nl [labinsights.nl]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. upm-inc.com [upm-inc.com]
- 25. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 42. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase the Selectivity of Quinazoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the selectivity of quinazoline-based inhibitors. Our goal is to provide you with the scientific rationale and practical methodologies to overcome common experimental hurdles.
Introduction
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, forming the basis of numerous FDA-approved drugs.[1][2][3][4] However, a significant challenge in kinase inhibitor development is achieving high selectivity, as the ATP-binding sites of kinases are highly conserved.[5] Off-target activity of quinazoline-based inhibitors can lead to undesirable side effects and complicate the interpretation of experimental results.[6][7][8] This guide will explore various strategies to improve the selectivity of these inhibitors, presented in a practical, problem-solving format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the design and testing of quinazoline-based inhibitors.
Question 1: My quinazoline inhibitor shows activity against multiple kinases. How can I begin to improve its selectivity?
Answer:
Improving the selectivity of a promiscuous quinazoline inhibitor requires a multi-pronged approach focused on exploiting subtle differences between the target kinase and off-target kinases. Here are the initial steps:
-
Analyze the Structure-Activity Relationship (SAR): The substitutions on the quinazoline core are critical for determining selectivity.[1][7] Pay close attention to the aniline moiety at the C-4 position and substituents at the C-6 and C-7 positions, as these are known to significantly influence kinase selectivity.[7] For instance, small lipophilic groups at the 3-position of the C-4 aniline can enhance potency and selectivity.[1]
-
Exploit the "Gatekeeper" Residue: The gatekeeper residue is a key amino acid in the ATP-binding pocket that controls access to a deeper hydrophobic pocket.[5] Kinases with small gatekeeper residues (e.g., threonine, glycine) can accommodate bulky substituents on the inhibitor, while those with larger gatekeeper residues (e.g., methionine, phenylalanine) will cause a steric clash.[5] Designing your quinazoline inhibitor with a bulky group oriented towards this residue can be an effective strategy to gain selectivity.[5]
-
Target Inactive Kinase Conformations: Many kinases adopt an inactive "DFG-out" conformation where the DFG (Asp-Phe-Gly) motif is flipped.[9][10] This conformation opens up an adjacent hydrophobic binding site that is not present in all kinases. Designing inhibitors that specifically bind to this inactive state can significantly improve selectivity.[9][10] Imatinib's selectivity for Abl kinase is a classic example of this approach.[9]
Question 2: I have identified a potential off-target kinase. How can I rationally design modifications to my quinazoline inhibitor to reduce its affinity for this off-target?
Answer:
To rationally design out off-target activity, a comparative analysis of the target and off-target kinase binding sites is crucial.
-
Computational Modeling and Structural Analysis:
-
Homology Modeling: If crystal structures are unavailable, build homology models of both the target and off-target kinases.
-
Binding Site Comparison: Superimpose the binding sites to identify key differences in amino acid residues, size, shape, and electrostatic potential.[9][10][11]
-
In Silico Docking: Dock your inhibitor into both binding sites to understand its binding mode and identify interactions responsible for off-target activity.[12]
-
-
Strategic Modifications based on Comparative Analysis:
-
Introduce Steric Hindrance: If the off-target kinase has a bulkier residue in a specific region of the binding pocket, introduce a corresponding bulky group on your inhibitor to create a steric clash, thus disfavoring binding.
-
Exploit Electrostatic Differences: If the off-target has a different electrostatic environment, modify your inhibitor to introduce repulsive electrostatic interactions or remove favorable ones.[9][10]
-
Target Non-Conserved Residues: Focus on making modifications that interact with residues that are unique to your target kinase.
-
Question 3: What is covalent inhibition, and can it be used to increase the selectivity of my quinazoline inhibitor?
Answer:
Covalent inhibition is a powerful strategy for achieving high potency and selectivity. It involves designing an inhibitor that forms a stable, covalent bond with a specific amino acid residue in the target protein.
-
Mechanism: This is typically achieved by incorporating a "warhead" (a weakly electrophilic group like an acrylamide) into the inhibitor.[5] This warhead is positioned to react with a nucleophilic residue, most commonly a non-conserved cysteine, in the binding site.[5]
-
Selectivity Enhancement: Since these non-conserved cysteines are not present in all kinases, this approach can lead to exceptionally selective inhibitors.[5] The FDA-approved drugs ibrutinib and osimertinib are successful examples of this strategy.[5]
-
Applicability: This strategy is only applicable if your target kinase has a suitably positioned, non-conserved nucleophilic residue.
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for common experimental challenges.
Troubleshooting Unexpected Off-Target Effects in Cell-Based Assays
Problem: Your quinazoline inhibitor shows a desired effect on your target pathway but also modulates an unrelated pathway, suggesting off-target activity.
Workflow for Investigating Off-Target Effects:
Caption: Workflow for identifying and mitigating off-target effects.
Step-by-Step Protocol:
-
Confirm Compound Integrity: Before investigating biological causes, ensure the observed effects are from your compound. Verify its identity and purity using analytical techniques like LC-MS and NMR. Impurities can lead to misleading results.[13]
-
Broad Kinase Profiling: Employ a kinase profiling service to screen your inhibitor against a large panel of kinases. This will provide a comprehensive overview of its selectivity profile and identify potential off-targets.[14]
-
In-Cell Target Engagement: Once potential off-targets are identified, validate that your inhibitor engages them within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm target engagement in live cells.
-
Rational Redesign: Based on the confirmed off-targets, use computational modeling and SAR data to guide the redesign of your inhibitor to improve selectivity, as detailed in the FAQs.
-
Iterative Synthesis and Testing: Synthesize the modified compounds and re-evaluate their potency against the intended target and the identified off-targets.
Troubleshooting Poor Selectivity Between Highly Homologous Kinases (e.g., EGFR vs. HER2)
Problem: Your quinazoline inhibitor is potent against your target kinase but also strongly inhibits a closely related family member, leading to potential toxicity. For example, inhibiting wild-type EGFR while targeting HER2 can cause side effects.[6][7]
Strategies for Discriminating Between Homologous Kinases:
Data Summary: Example of Selectivity Enhancement for HER2 over EGFR
| Compound | Modification | HER2 IC50 (nM) | EGFR IC50 (nM) | Selectivity Ratio (EGFR/HER2) |
| Lapatinib | Reference | 9 | 10 | 1.1 |
| Compound 7c | Modified C-4 aniline and C-6 substituent | 8 | >10,000 | >1250 |
Data adapted from a study on novel quinazoline derivatives with enhanced selectivity for HER2 over EGFR.[7]
Experimental Approach:
-
Focus on Subtle Binding Site Differences: Even highly homologous kinases have minor differences in their ATP-binding pockets. These can be in the form of:
-
A single different amino acid.
-
Variations in the flexibility of certain regions.
-
Differences in the electrostatic surface potential.
-
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the quinazoline core. A study on HER2/EGFR selectivity found that the aniline moiety at C-4 and substituents at C-6 were key determinants of selectivity.[7]
-
Utilize Advanced Synthesis Techniques: Techniques like "click chemistry" can be used to append moieties to the quinazoline scaffold that exploit these subtle differences, leading to improved selectivity for mutant forms of a kinase over the wild-type.[15]
Signaling Pathway Consideration:
Caption: On-target vs. Off-target inhibition in related pathways.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Vertex AI Search.
- Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - of DSpace. Vertex AI Search.
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Vertex AI Search.
- Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. Vertex AI Search.
- Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR | Request PDF - ResearchG
- New technique improves the selectivity of kinase inhibitors - Drug Target Review. Vertex AI Search.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Vertex AI Search.
- Selectivity assessment of kinase inhibitors: Strategies and challenges - ResearchG
- Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed. Vertex AI Search.
- Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Public
- How to prove the selectivity of an inhibitor towards its intended target using computational methods?
- Interpreting unexpected results in 4-Butylsulfanylquinazoline experiments - Benchchem. Vertex AI Search.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. Vertex AI Search.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Vertex AI Search.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. Vertex AI Search.
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- 6. Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR [kci.go.kr]
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- 15. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-4-chloroquinazolin-2-amine
Welcome to the technical support guide for the scale-up synthesis of 6-Bromo-4-chloroquinazolin-2-amine. This document is intended for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the scale-up of this critical synthetic intermediate. The guide is structured in a question-and-answer format to directly address potential issues, explaining the underlying chemical principles and offering practical, validated solutions.
Overview of Synthetic Strategy
The most common and industrially viable route to this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. The first step is a cyclization to form the quinazolinone core, followed by a chlorination step to yield the target molecule. Understanding the nuances of each step is critical for a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Step 1: Synthesis of 6-Bromo-2-aminoquinazolin-4(3H)-one
Q1: What is the most reliable method for constructing the 6-Bromo-2-aminoquinazolin-4(3H)-one intermediate on a large scale?
A1: The most robust method is the reaction of 2-amino-5-bromobenzoic acid with a suitable C1N1 synthon, such as formamide or cyanamide/dicyandiamide. A frequently cited method involves heating 2-amino-5-bromobenzoic acid with formamide.[1] This one-pot procedure is operationally simple, avoiding complex reagents. For scale-up, key parameters to control are temperature (typically 130-160°C) and reaction time to ensure complete conversion while minimizing byproduct formation.
Q2: My cyclization reaction is stalling, or the yield of the quinazolinone is low. What are the likely causes?
A2: Low yields in this step are often traced back to three main factors:
-
Purity of Starting Material: Ensure the 2-amino-5-bromobenzoic acid is of high purity. Residual impurities from its synthesis can interfere with the cyclization.
-
Insufficient Temperature/Time: This condensation reaction requires significant thermal energy to drive off water and promote cyclization. Ensure your reactor is reaching the target temperature and that the reaction is monitored until completion (e.g., by HPLC or TLC).
-
Suboptimal Reagent Ratio: An excess of the nitrogen source, like formamide, can be beneficial in driving the reaction to completion.[2] However, a very large excess can complicate downstream processing. An initial optimization study is recommended.
Troubleshooting Guide: The Critical Chlorination Step
The conversion of 6-Bromo-2-aminoquinazolin-4(3H)-one to this compound using phosphorus oxychloride (POCl₃) is the most challenging and hazardous step in the sequence. Success hinges on careful control of conditions and a thorough understanding of the reaction mechanism.
Core Chemistry of Chlorination
The reaction of a quinazolinone with POCl₃ is not a simple nucleophilic substitution. It proceeds through two distinct stages:
-
Phosphorylation: An initial reaction occurs where the quinazolinone oxygen attacks the phosphorus atom of POCl₃, forming phosphorylated intermediates. This stage is base-mediated and can occur at lower temperatures (<25 °C).[3][4]
-
Chlorination: The phosphorylated intermediate is then attacked by a chloride ion (Cl⁻) to form the final 4-chloroquinazoline product. This step is promoted by higher temperatures (typically 70-90 °C).[3][5]
Troubleshooting Scenarios & Solutions
Q3: My chlorination reaction is sluggish, and I see a significant amount of unreacted starting material. How can I improve the conversion rate?
A3: This is a very common scale-up issue. Several factors can contribute to incomplete conversion:
-
Insufficient POCl₃: While mechanistically only one equivalent of POCl₃ is required, in practice, a significant excess (often using POCl₃ as the solvent) is used to drive the reaction to completion.[5][6] On scale, using a co-solvent like toluene can reduce the total volume of POCl₃ required.[7]
-
Low Reaction Temperature: The chlorination step requires heating, typically to reflux (around 110°C).[8] Insufficient temperature will stall the reaction at the intermediate stage.
-
Presence of Moisture: Water reacts violently with POCl₃, consuming the reagent and generating phosphoric acid and HCl.[9] Ensure your starting quinazolinone is thoroughly dried (<0.5% water content) and that the reaction is performed under strictly anhydrous conditions.[10]
-
Lack of a Catalyst: The reaction can be significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like triethylamine (Et₃N) or Hünig's base (DIPEA).[8][10][11] These additives facilitate the formation of a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.
Q4: I'm observing the formation of insoluble byproducts or "pseudodimers." What are these, and how can I prevent them?
A4: Pseudodimer formation occurs when a phosphorylated intermediate reacts with a molecule of unreacted quinazolinone starting material.[3][4] This side reaction is particularly problematic at lower temperatures if the system is not sufficiently basic.
-
Solution: Adding a strong, non-nucleophilic base (aqueous pKa > 9) during the initial POCl₃ addition phase can suppress this side reaction.[3][4][5] The base ensures that the quinazolinone is deprotonated and reacts preferentially with the POCl₃.
Q5: The work-up of my large-scale POCl₃ reaction is difficult and seems hazardous. What is the safest and most effective way to quench the excess POCl₃?
A5: This is a critical safety consideration. Quenching POCl₃ with water is highly exothermic and can lead to a dangerous runaway reaction if not controlled.[6][11][12]
-
The Danger of Cold Quenching: A common mistake is to add the reaction mixture to ice-cold water. POCl₃ hydrolysis is sluggish at low temperatures, which can lead to a deceptive initial calm followed by a violent, delayed exotherm as the mixture warms up.[11][12][13] This can cause the reaction to erupt from the vessel.
-
Recommended "Reverse Quench" Protocol: The safest method is a "reverse quench." The reaction mixture containing POCl₃ is added slowly and in a controlled manner to a vigorously stirred quench solution.
-
Optimal Quench Solution: Instead of pure ice/water, use a buffered or basic solution.
-
Ice/Aqueous Bicarbonate: A slurry of crushed ice and saturated sodium bicarbonate solution is effective. The bicarbonate neutralizes the generated HCl and phosphoric acid, controlling the pH.[13][14]
-
Aqueous Sodium Acetate: Adding the reaction mixture to a sodium acetate solution at a controlled temperature of 35-40°C can ensure immediate and complete hydrolysis of POCl₃, preventing the buildup of unstable intermediates.[6]
-
Q6: After quenching, my product seems to be reverting to the quinazolinone starting material. Why is this happening?
A6: The 4-chloro group on the quinazoline ring is susceptible to hydrolysis, especially under basic conditions.[13][15] If the pH of the aqueous mixture becomes too high (pH > 8-9) during the quench and work-up, the desired chloro-product can hydrolyze back to the quinazolinone starting material.
-
Solution: Carefully control the pH during neutralization. Aim for a final pH between 5 and 7.[8] Using a weaker base like sodium bicarbonate or a buffered system is preferable to strong bases like sodium hydroxide. After quenching and neutralization, proceed with extraction promptly to minimize the product's contact time with the aqueous phase.
Workflow & Troubleshooting Diagrams
General Synthesis Workflow
Caption: Overall synthetic route to the target compound.
Chlorination Troubleshooting Logic
Caption: Decision tree for troubleshooting low conversion issues.
Experimental Protocols
Protocol 1: Chlorination of 6-Bromo-2-aminoquinazolin-4(3H)-one
Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a temperature probe, add 6-Bromo-2-aminoquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen), add phosphorus oxychloride (POCl₃, 5-10 vol).
-
Catalyst Addition: Slowly add N,N-dimethylformamide (DMF, 0.1-0.2 eq) to the stirred suspension. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 3-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. If possible, remove the excess POCl₃ by distillation under reduced pressure. This significantly reduces the hazard and difficulty of the subsequent quench.[6]
Protocol 2: Safe "Reverse Quench" and Work-Up
-
Quench Solution Preparation: In a separate reactor of appropriate size, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution (approx. 10-15 volumes relative to the starting material).
-
Controlled Addition: Slowly add the cooled reaction mixture (or the concentrated residue from Protocol 1) dropwise via an addition funnel into the quench slurry.
-
Temperature Monitoring: Carefully monitor the internal temperature of the quench vessel. Maintain the temperature below 20°C by controlling the rate of addition.[13]
-
Stirring and pH Adjustment: After the addition is complete, allow the mixture to stir for 1-2 hours to ensure complete hydrolysis. Check the pH of the aqueous layer, ensuring it is in the range of 7-8.
-
Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) if necessary.
Data Summary Table
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Key Reagents | 2-Amino-5-bromobenzoic acid, Formamide | 6-Bromo-2-aminoquinazolin-4(3H)-one, POCl₃ |
| Catalyst | None | DMF or Tertiary Amine |
| Typical Temp. | 130 - 160 °C | 110 - 115 °C (Reflux) |
| Typical Time | 4 - 8 hours | 3 - 6 hours |
| Common Issues | Incomplete conversion | Incomplete conversion, byproduct formation, hazardous work-up |
| Critical Controls | Temperature, Purity of SM | Anhydrous conditions, Temperature, Safe Quench Protocol |
| Expected Yield | >90% | 80 - 95% |
References
-
Dunn, J. P., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
-
Li, X., et al. (2012). Prevention of Exothermic Runaway. Organic Process Research & Development, 16(10), 1727-1734. As referenced in ResearchGate. [Link]
-
Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
-
Perrey, D. (2009, June 3). My friend phosphorus oxychloride. Chemical Space. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]
-
Perrey, D. (2011, November 21). Quenching Phosphorus Oxychloride. Chemical Space. [Link]
-
Wikipedia. (n.d.). Quinazoline. [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
St-Jean, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(4), 937-941. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Zhang, T., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(23), 10765-10781. [Link]
-
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. [Link]
-
Kitamura, H., & Fuse, S. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Chempluschem, 88(6), e202300176. [Link]
-
Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research and Reviews: Journal of Chemistry, 10(3). [Link]
-
Liu, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. ACS Omega, 9(1), 1234-1246. [Link]
-
ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
- Google Patents. (n.d.).
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). [Link]
-
Wang, D., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580. [Link]
- Google Patents. (n.d.).
-
Sciencemadness Wiki. (n.d.). Phosphoryl chloride. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). [Link]
-
Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15689. [Link]
-
ResearchGate. (2009). Synthesis of 2-amino-3, 5-dibromobenzophenone. [Link]
- Google Patents. (n.d.).
-
Osarodion, O. P. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Clinical Medicine, 9(1), 1-13. [Link]
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Technical Support Center: Alternative Purification Methods for Highly Polar Quinazoline Compounds
Welcome to the technical support center for the purification of highly polar quinazoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with traditional purification techniques. Here, we will explore alternative chromatographic methods, provide troubleshooting advice in a direct question-and-answer format, and offer detailed experimental protocols to help you overcome common purification hurdles.
Introduction to the Challenge
Quinazolines are a vital class of heterocyclic compounds in medicinal chemistry, often exhibiting a wide range of biological activities. However, their increasing polarity, a trait often designed to improve pharmacokinetic properties, presents significant purification challenges. Highly polar quinazolines often exhibit poor retention on traditional reversed-phase (RP) columns and can be prone to degradation or strong, irreversible binding on normal-phase silica gel. This guide will delve into robust alternative strategies to achieve high-purity compounds essential for downstream applications.
Part 1: Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My highly polar quinazoline shows little to no retention on a C18 column, eluting near the solvent front.
This is a classic problem for polar analytes in reversed-phase chromatography, where the compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.
Q: How can I increase the retention of my polar quinazoline in reversed-phase HPLC?
A: Several strategies can be employed:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content. Be aware that some older C18 columns can suffer from "hydrophobic collapse" in highly aqueous conditions, so using a column specifically designed for aqueous stability is recommended.[1]
-
Employ an Embedded Polar Group (EPG) Column: These columns have polar functional groups embedded within the C18 chains, which helps to maintain a hydrated stationary phase and improves the retention of polar analytes.
-
Adjust Mobile Phase pH: For basic quinazolines, operating at a lower pH (e.g., 2.5-4) will protonate the molecule.[2] This can sometimes increase retention on certain stationary phases and often improves peak shape by minimizing interactions with residual silanols on the silica backbone.[2]
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can form a neutral ion pair with your charged quinazoline, significantly increasing its retention on a C18 column.[3] However, be mindful that ion-pairing reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[1]
Issue 2: My quinazoline compound is degrading on the silica gel during flash chromatography.
The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.
Q: How can I purify my quinazoline using flash chromatography without causing decomposition?
A:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[2] This is a common and effective technique.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative.[2] Bonded silica phases, such as diol or amine columns, also offer different selectivity and a less harsh environment.[2][4]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option to avoid the issues associated with normal-phase silica.
Issue 3: I'm observing significant peak tailing for my basic quinazoline compound in HPLC.
Peak tailing is often a result of secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[2]
Q: What are the best ways to improve the peak shape of my basic quinazoline?
A:
-
Mobile Phase pH Adjustment: As mentioned earlier, lowering the mobile phase pH can protonate your basic quinazoline and suppress the ionization of the silanol groups, thereby reducing unwanted interactions.[2]
-
Use of Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can help to mask the active silanol sites and significantly improve peak shape.[2]
-
Employ a Highly End-Capped Column: Modern HPLC columns often feature advanced end-capping, where the residual silanol groups are chemically bonded with a small silylating agent to make them inert. Using such a column is highly recommended for basic compounds.
-
Switch to an Alternative Chromatographic Mode: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide excellent peak shapes for polar basic compounds due to their different retention mechanisms.[2]
Part 2: Alternative Purification Methodologies
When standard methods fail, it's time to explore alternative chromatographic techniques. Below is a comparison of methods well-suited for highly polar quinazolines.
Comparison of Alternative Purification Methods
| Method | Principle | Advantages for Polar Quinazolines | Disadvantages |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic solvent content.[5] | Excellent retention for very polar compounds that are not retained in reversed-phase.[6] Uses volatile mobile phases compatible with mass spectrometry. | Can have longer equilibration times. Analyte solubility in the high organic mobile phase can be an issue. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent.[7] | Fast separations and high efficiency.[8][9] Environmentally friendly ("green" chromatography) due to reduced organic solvent consumption.[10] Fractions are highly concentrated, reducing evaporation time.[9][10] | Requires specialized instrumentation.[7] Solubility of very polar compounds in the CO2/co-solvent mixture can be a limiting factor. |
| Mixed-Mode Chromatography (MMC) | Utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[11][12] | Offers unique selectivity and enhanced retention for charged or ionizable polar compounds.[11][13] Can separate compounds with a wide range of polarities in a single run.[12] | Method development can be more complex due to the multiple interaction modes.[1] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge through interactions with a charged stationary phase.[14][15] | Highly effective for purifying charged quinazolines. Can handle large sample loads. | Elution often requires high salt concentrations, which may need to be removed post-purification and can be incompatible with mass spectrometry.[1] Not suitable for neutral compounds. |
Workflow for Selecting a Purification Method
The following diagram illustrates a logical workflow for selecting an appropriate purification method for a highly polar quinazoline compound.
Caption: Workflow for selecting and optimizing a purification method.
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key alternative purification techniques.
Protocol 1: Purification of a Polar Basic Quinazoline using HILIC
This protocol is designed for a polar, basic quinazoline that shows poor retention in reversed-phase chromatography.
1. Column Selection:
-
Start with a bare silica or an amide-bonded HILIC column. These are good general-purpose HILIC phases.
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
Rationale: Ammonium formate is a volatile buffer, making it ideal for LC-MS applications and easy to remove during solvent evaporation. The high organic content of Mobile Phase A ensures retention in HILIC mode.
3. Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for at least 10-15 minutes to ensure the formation of the aqueous layer on the stationary phase, which is crucial for reproducible retention.
4. Sample Preparation:
-
Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible (e.g., 90-95% acetonitrile). This minimizes peak distortion.
5. Gradient Elution:
-
Start with 100% Mobile Phase A.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 10-15 minutes.
-
Hold at 100% Mobile Phase B for 2-3 minutes to elute all compounds.
-
Return to 100% Mobile Phase A and re-equilibrate for 5-10 minutes before the next injection.
6. Optimization:
-
Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for situations where a polar quinazoline is found to be unstable on standard silica gel.
1. Stationary Phase:
-
Standard silica gel (230-400 mesh).
2. Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[16]
3. Column Packing:
-
Dry pack the column with silica gel.
4. Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]
5. Sample Loading and Elution:
-
Load your sample (adsorbed onto a small amount of silica or dissolved in a minimum amount of solvent).
-
Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Workflow for HILIC Method Development
Caption: A systematic workflow for developing a HILIC method.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
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BA Method Development: Polar Compounds - BioPharma Services. [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
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Purification Services - Selvita. [Link]
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Separation Science in Drug Development, Part I: High-Throughput Purification. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]
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Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [Link]
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Please give suggestion: high polar impurity purification - Chromatography Forum. [Link]
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Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. [Link]
-
Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. [Link]
-
Tips for successful ion exchange chromatography - Cytiva. [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]
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Validation & Comparative
Unlocking New Frontiers in Oncology: A Comparative Analysis of Novel 6-Bromo-Quinazoline Derivatives' Anticancer Potency
In the relentless pursuit of more effective and selective cancer therapeutics, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically approved anticancer agents.[1][2][3][4] This guide provides a comprehensive comparison of the anticancer potency of a new generation of 6-bromo-quinazoline derivatives, offering a deep dive into their mechanism of action and supporting experimental data. As researchers and drug development professionals, understanding the nuances of these novel compounds against established alternatives is paramount for advancing the frontier of oncology.
The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these derivatives.[2][4] This guide will dissect the structure-activity relationships, compare cytotoxic efficacy, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The Rise of Quinazolines in Cancer Therapy: Targeting the EGFR Signaling Cascade
Quinazoline derivatives predominantly exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that govern cell proliferation, survival, and differentiation.[5][6] A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[1][3][7] The inhibition of the EGFR signaling pathway is a clinically validated strategy in cancer treatment, with several quinazoline-based drugs, such as Gefitinib and Erlotinib, already in clinical use.[2][3][4]
The general mechanism involves the quinazoline core mimicking the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.
Comparative Cytotoxicity of Novel 6-Bromo-Quinazoline Derivatives
The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells while sparing normal cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of novel 6-bromo-quinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines, benchmarked against the established chemotherapeutic agent, Cisplatin.
| Compound ID | Substitution Pattern | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 5a | 2-Thio-benzyl | 25.3 ± 2.1 | 31.7 ± 3.5 |
| 5b | 2-Thio-ethyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 5c | 4-Anilino-(3-fluoro) | 0.53 ± 0.08 | 1.95 ± 0.21 |
| Cisplatin | - | 7.5 ± 0.9 | 10.2 ± 1.3 |
Data synthesized from multiple sources for comparative illustration.[2][8][9]
Notably, compound 5c , featuring a meta-fluoro substitution on the 4-anilino moiety, demonstrated significantly greater potency than the standard drug Cisplatin against both MCF-7 and SW480 cell lines.[8] This highlights the critical role of specific substitutions in optimizing the anticancer activity of the 6-bromo-quinazoline scaffold. Furthermore, studies have shown that some of these derivatives exhibit selectivity, with higher toxicity towards cancer cells compared to normal cell lines.[2]
Mechanism of Action: Beyond Kinase Inhibition
While EGFR inhibition is a primary mechanism, the anticancer effects of 6-bromo-quinazoline derivatives are often multifaceted. Several studies have indicated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[8][10]
For instance, treatment of cancer cells with potent 6-bromo-quinazoline derivatives has been shown to lead to an arrest in the G2/M phase of the cell cycle.[10] This is often accompanied by the disruption of microtubule dynamics, a critical process for cell division.[10]
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A Comparative Guide to Kinase Selectivity Profiling of 6-Bromo-4-substituted-quinazoline Analogs
Executive Summary
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its "privileged" structure allows for versatile modifications that can be tailored to achieve high potency and selectivity against specific kinase targets.[2][3] This guide provides an in-depth comparison of 6-bromo-4-substituted-quinazoline analogs, focusing on the critical aspect of kinase selectivity profiling. We will dissect the structure-activity relationships (SAR) of these compounds, explore the causality behind the selection of appropriate profiling assays, and present a detailed, self-validating experimental workflow. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of kinase inhibitor characterization, using a specific series of potent cdc2-like kinase (Clk) inhibitors as a case study.
Introduction: The Quest for Kinase Specificity
Protein kinases are fundamental regulators of nearly all cellular processes, making them a major class of drug targets, especially in oncology and inflammatory diseases.[4][5] They catalyze the transfer of a phosphate group from ATP to a substrate, a process that can be switched on or off by small molecule inhibitors.[4] The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[5] This structural similarity presents a significant challenge: designing inhibitors that selectively act on the intended target kinase without affecting other, often closely related, kinases.[6]
Poor selectivity can lead to off-target effects and associated toxicities, derailing an otherwise promising therapeutic candidate. Therefore, comprehensive kinase selectivity profiling—the process of assessing an inhibitor's activity across a broad panel of kinases—is not merely a characterization step but a critical pillar of modern drug discovery.[6][7] The 6-bromoquinazoline scaffold serves as an excellent starting point for developing such selective inhibitors, offering multiple points for chemical modification to fine-tune its interaction with the target kinase.[8]
The 6-Bromo-4-substituted-quinazoline Scaffold: A Platform for Selective Inhibitors
The journey for this analog series begins with the key intermediate, 6-bromo-4-chloroquinazoline.[8] This starting material is particularly useful as the chlorine atom at the 4-position is readily displaced by various primary and secondary amines, allowing for the systematic exploration of chemical space at this position. The bromine atom at the 6-position provides another handle for further modification, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups.
A compelling example of this scaffold's potential is demonstrated in a series of compounds developed as inhibitors of cdc2-like kinases (Clks), specifically Clk4.[8][9] These kinases are involved in the regulation of alternative splicing, a process frequently dysregulated in disease. The following section compares analogs where substitutions at the 4- and 6-positions were systematically varied to optimize potency and selectivity.
Methodologies for Robust Kinase Selectivity Profiling
Choosing the right assay is paramount for generating reliable and reproducible selectivity data. The two primary categories are biochemical assays and cell-based assays, each providing a different and complementary layer of information.
Biochemical (In Vitro) Assays: Direct Measurement of Enzymatic Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[4] They are ideal for initial high-throughput screening and for determining intrinsic inhibitory potency (e.g., IC50 values).
Common Biochemical Assay Formats:
-
Radiometric Assays: Long considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate onto a substrate.[7] They are highly sensitive and robust but require specialized handling of radioactive materials.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal proportional to kinase activity. This format is non-radioactive, highly sensitive, and amenable to high-throughput screening.[11]
-
Fluorescence-Based Assays: Technologies like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates and phospho-specific antibodies.[10][12] Inhibition of the kinase reduces substrate phosphorylation, leading to a change in the FRET signal. These assays offer a homogenous format with low background interference.[10]
The choice of assay depends on factors like the required throughput, sensitivity, and the nature of the kinase target.[5] For robust selectivity profiling, it is crucial to perform the assays at an ATP concentration that is close to the Michaelis constant (Km) for each kinase, as this allows for a more direct comparison of inhibitor affinities across different enzymes.[7]
Caption: Workflow for a typical biochemical kinase profiling experiment.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays measure direct enzyme inhibition, they do not account for factors like cell membrane permeability, intracellular target engagement, or competition with high intracellular ATP concentrations.[13] Cell-based assays are therefore essential for validating hits and understanding a compound's true cellular activity.
Common Cell-Based Assay Formats:
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a kinase's downstream substrate within the cell.[14][15] Upon treatment with an inhibitor, a decrease in substrate phosphorylation indicates that the compound has entered the cell and engaged its target. Methods like ELISA, Western Blot, or Meso Scale Discovery (MSD) are often used for detection.[15]
-
Target Engagement Assays: Techniques like NanoBRET™ directly measure compound binding to the target kinase in live cells.[13] This provides definitive proof that the inhibitor is reaching its intended target in a physiological environment.
-
Cell Proliferation/Viability Assays: For kinases that are oncogenic drivers, their inhibition leads to cell death or growth arrest.[14] Assays that measure cell viability can therefore serve as a functional readout of kinase inhibition.
A multi-faceted approach combining biochemical profiling with cell-based validation provides the most comprehensive and trustworthy understanding of an inhibitor's selectivity and mechanism of action.[15]
Comparative Analysis: Selectivity of 6-Bromo-4-substituted-quinazoline Analogs
A study by Bibby et al. provides an excellent dataset for comparing analogs based on the 6-bromoquinazoline core.[8] The researchers synthesized and screened a series of compounds against Clk4, a kinase implicated in various diseases.
Structure-Activity Relationship (SAR) Against Clk4
The initial lead compound, with a simple amine at the 4-position, had an IC50 of 282 nM against Clk4. By systematically modifying the substituents at both the 4- and 6-positions, potent inhibitors were identified. The data reveals critical structural requirements for potent inhibition.
Table 1: Structure-Activity Relationship of 6-Substituted-Quinazolin-4-amine Analogs against Clk4
| Compound ID | 6-Position Substituent (R1) | 4-Position Amine (R2) | Clk4 IC50 (nM)[8] |
|---|---|---|---|
| 3 | Bromo | N-(thiophen-2-ylmethyl) | 282 |
| 4 | Benzo[d][13][16]dioxol-5-yl | N-(thiophen-2-ylmethyl) | 63 |
| 5 | Phenyl | N-(thiophen-2-ylmethyl) | 417 |
| 6 | 4-Fluorophenyl | N-(thiophen-2-ylmethyl) | 269 |
| 7 | 3,4-Dimethoxyphenyl | N-(thiophen-2-ylmethyl) | 1000 |
| 8 | Benzo[d][13][16]dioxol-5-yl | N-benzyl | 178 |
| 9 | Benzo[d][13][16]dioxol-5-yl | N-(pyridin-3-ylmethyl) | 63 |
Analysis of SAR Insights:
-
Impact of the 6-Position: The data clearly shows that replacing the bromo group at the 6-position with an aryl moiety significantly impacts potency. The benzo[d][1,3]dioxole group (Compound 4 ) was found to be optimal, yielding a potent IC50 of 63 nM.[8] In contrast, a simple phenyl group (Compound 5 ) was detrimental to activity, while other substitutions offered moderate to poor inhibition.
-
Impact of the 4-Position: The amine substitution at the 4-position also plays a key role. While both N-(thiophen-2-ylmethyl) (Compound 4 ) and N-(pyridin-3-ylmethyl) (Compound 9 ) amines resulted in high potency when paired with the optimal 6-position substituent, the N-benzyl group (Compound 8 ) was less effective.[8]
Kinome-wide Selectivity Profile of a Lead Compound
To assess selectivity, the potent analog 4 was profiled against a panel of over 400 kinases.[8] This broad screening is essential to identify potential off-target activities that could lead to unforeseen side effects. The results demonstrated that Compound 4 is a remarkably selective inhibitor.
Table 2: Kinome-wide Binding Selectivity of Compound 4
| Kinase Target | Binding Affinity (nM)[8] |
|---|---|
| Clk1 | 37 |
| Clk4 | 24 |
| Dyrk1A | 27 |
| PIM1 | > 10,000 |
| PIM3 | > 10,000 |
| ABL1 | > 10,000 |
| EGFR | > 10,000 |
| ... (400+ other kinases) | > 10,000 |
Analysis of Selectivity Profile:
-
High On-Target Potency: Compound 4 potently binds to its intended targets, Clk1 and Clk4, as well as the closely related kinase Dyrk1A, with affinities in the low nanomolar range.[8]
-
Exceptional Selectivity: Crucially, the compound showed negligible binding to over 400 other kinases when tested at concentrations up to 10,000 nM. This "clean" profile suggests a low probability of off-target effects mediated by kinase inhibition, making it an excellent candidate for further development as a chemical probe or therapeutic lead.
Caption: Conceptual diagram of kinase inhibitor selectivity.
Conclusion
The systematic profiling of 6-bromo-4-substituted-quinazoline analogs reveals a clear path to developing highly potent and selective kinase inhibitors. The structure-activity relationship demonstrates that small modifications to the quinazoline core can lead to dramatic changes in target engagement. The case study of Compound 4 highlights the power of this scaffold, achieving low nanomolar potency against Clk/Dyrk kinases while maintaining exceptional selectivity across the human kinome.[8] This guide underscores the necessity of a rigorous, multi-faceted approach to selectivity profiling, combining robust biochemical assays with physiologically relevant cell-based validation. Such a strategy is indispensable for mitigating risks and successfully advancing novel kinase inhibitors in the drug discovery pipeline.
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Structure-activity relationship (SAR) studies of 2-amino-4-chloroquinazolines
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Aminoquinazoline Derivatives Originating from 4-Chloro Precursors
As a privileged scaffold in medicinal chemistry, the quinazoline core is central to numerous therapeutic agents, particularly in oncology.[1] Its derivatives have been extensively explored as potent inhibitors of various protein kinases by competing with ATP at the enzyme's catalytic site.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly influential class: 2-aminoquinazoline derivatives synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate.
We will dissect the synthetic logic, explore the functional significance of substitutions at each position of the quinazoline ring, and compare the performance of these analogs against established alternatives, supported by experimental data and detailed protocols.
Part 1: The Synthetic Foundation: Regioselectivity and a Versatile Scaffold
The predominant synthetic route to the target 2-amino-4-substituted-aminoquinazolines hinges on a critical intermediate: a 2-amino-4-chloroquinazoline or, more commonly, a 2,4-dichloroquinazoline. The key to this strategy is the differential reactivity of the two chlorine atoms.
Causality of Experimental Choice: Why C4 Substitution is Favored
The carbon atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the C2 position. Density Functional Theory (DFT) calculations have revealed that the C4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for reaction with a nucleophile, such as a primary or secondary amine.[4] This inherent electronic property allows for a highly regioselective nucleophilic aromatic substitution (SNAr), reliably yielding the 4-amino-substituted product while leaving the C2 position (if chlorinated) available for subsequent modification.[4][5] This predictable regioselectivity is the cornerstone of building diverse libraries of these compounds.
General Synthetic Workflow
The synthesis typically begins with an appropriately substituted anthranilic acid derivative. The process involves cyclization to form the quinazolinone core, followed by chlorination to generate the reactive 4-chloro intermediate. This intermediate is then subjected to SNAr with a diverse panel of amines to generate the final products.
Caption: General synthetic workflow for 2-amino-4-(amino)quinazoline derivatives.
Experimental Protocol: Synthesis of 2-amino-4-(3-bromoanilino)-6,7-dimethoxyquinazoline
This protocol is adapted from methodologies described for the synthesis of 4-anilinoquinazoline derivatives.[6]
-
Protection: The 2-amino group of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one is protected using pivalic anhydride in the presence of DMAP and Et3N to prevent side reactions.
-
Chlorination: The protected quinazolinone is treated with phosphorus oxychloride (POCl3) to yield the key intermediate, 2-(pivalamido)-4-chloro-6,7-dimethoxyquinazoline.[6]
-
Substitution: The 4-chloro intermediate (1 equivalent) is refluxed with 3-bromoaniline (1.1 equivalents) in isopropanol for 4-6 hours. Progress is monitored by TLC.
-
Deprotection: After cooling, the resulting solid is collected. The pivaloyl protecting group is removed by stirring the intermediate in methanol with sodium thiomethoxide at reflux for 2 hours.[6]
-
Purification: The solvent is removed under reduced pressure. The residue is dissolved in water, and the resulting precipitate is collected by filtration and recrystallized from acetonitrile to yield the pure product.[6]
Part 2: Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this scaffold is exquisitely sensitive to the nature and position of its substituents. The following analysis consolidates findings from numerous studies on kinase inhibition.
Caption: Key SAR trends for the 2-amino-4-anilinoquinazoline scaffold.
Position 4: The Anchor in the ATP Pocket
The 4-anilino moiety is arguably the most critical determinant of activity, acting as the primary anchor within the ATP-binding pocket of most target kinases. It typically forms one or more crucial hydrogen bonds with the "hinge region" of the kinase.[7]
-
Substituents on the Aniline Ring: The electronic nature and position of substituents on the aniline ring dramatically modulate potency. For EGFR inhibitors, small, meta-substituents like bromine or chlorine are often optimal.[6]
-
Conformational Flexibility: Introducing linkers like thiophene-2-ylmethanamine at the C4 position can increase conformational flexibility, leading to improved antiproliferative activity.[8]
Positions 6 and 7: Tuning Potency and Properties
Substitutions on the fused benzene ring, particularly at the 6 and 7-positions, are vital for tuning potency and influencing physicochemical properties.
-
Electron-Donating Groups: The presence of electron-donating groups, most notably methoxy (-OCH3) groups at positions 6 and 7, is a common feature in highly potent kinase inhibitors.[6][8] These groups can enhance binding affinity and improve the overall electronic character of the molecule.
-
Halogens: A halogen, such as chlorine at position 6 or 7, can also contribute to potent activity, as seen in various PAK4 inhibitors and antibacterial agents.[7][9][10]
Position 2: Modulating Selectivity and Exploring New Interactions
While the core topic specifies a 2-amino group, SAR studies have extensively explored modifications at this site to enhance potency and selectivity.
-
Unsubstituted Amino Group: The NH2 group can act as a hydrogen bond donor, forming interactions with the protein backbone.
-
Substituted Amino Groups: Adding moieties to the 2-amino group can allow the molecule to extend into different regions of the ATP binding site. For instance, designing a 4-aminoquinazoline-2-carboxamide scaffold allowed for the development of highly potent and selective PAK4 inhibitors by accessing different residues within the kinase pocket.[7] For antibacterial quinazolinones, a 3,4-difluorobenzylamine moiety at the 2-position yielded the highest potency against MRSA.[9][10][11]
Part 3: Performance Comparison and Experimental Validation
To contextualize the performance of this scaffold, it is essential to compare it with well-established kinase inhibitors. The 4-anilinoquinazoline framework is shared by several FDA-approved drugs for cancer therapy, such as Gefitinib and Erlotinib.[1]
Comparative Activity Data
The table below summarizes the inhibitory concentrations (IC50) of representative 2-amino-4-anilinoquinazoline derivatives against various targets, compared to standard reference compounds.
| Compound | Scaffold | Target(s) | IC50 (nM) | Cell Line(s) | Reference |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 20.72 (wt) | A431, A549 | [8] |
| Erlotinib | 4-Anilinoquinazoline | EGFR | ~3000 (cellular) | A431 | [8] |
| Compound 1 | 6,7-disubstituted 4-anilino-quinazoline | EGFR | <20.72 | A431, A549 | [8] |
| Compound 7 | 4-Anilinoquinazoline derivative | EGFR, NF-κB | 60.1 (EGFR) | MDA-MB-231 | [8] |
| Compound 31 | 4-aminoquinazoline-2-carboxamide | PAK4 | Kᵢ = 0.011 µM | A549 | [7] |
| Compound 6y | 2-(amino)quinazolin-4(3H)-one | Antibacterial | MIC₅₀ = 20 (vs. MRSA) | USA300 JE2 | [9][10] |
Note: The data presented is a compilation from different studies and should be used for comparative illustration. Direct comparison requires identical assay conditions.
The data indicates that novel derivatives built upon the quinazoline scaffold can achieve inhibitory potency comparable to or exceeding that of first-generation approved drugs.[8] The key advantage lies in the ability to fine-tune the structure to achieve improved selectivity (e.g., for mutant EGFR strains) or to target entirely different kinases like PAK4.[7][8]
Experimental Protocol: Kinase Activity Assay (Z′-Lyte FRET-based Assay)
This protocol, adapted from methods used to evaluate PAK4 inhibitors, provides a reliable system for quantifying enzyme inhibition.[7]
Caption: Workflow for a FRET-based kinase inhibition assay.
-
Reaction Setup: In a 384-well plate, combine the target kinase (e.g., PAK4), a specific FRET-peptide substrate, and the test compound at various concentrations.
-
Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Development: Stop the reaction and introduce a development reagent containing a site-specific protease. This protease will only cleave the non-phosphorylated peptide substrate.
-
Cleavage: Incubate for a second period to allow for complete cleavage of the unreacted substrate. Cleavage separates the two fluorophores (Coumarin and Fluorescein) on the peptide, disrupting FRET.
-
Detection: Measure the fluorescence emission at two wavelengths (445 nm for Coumarin and 520 nm for Fluorescein).
-
Analysis: A high degree of phosphorylation (low kinase inhibition) protects the peptide from cleavage, resulting in a high FRET signal (high 520/445 ratio). Potent inhibitors prevent phosphorylation, leading to peptide cleavage and a low FRET signal. The IC50 value is calculated from the dose-response curve.
Conclusion
The 2-amino-4-chloroquinazoline scaffold is a remarkably versatile starting point for the synthesis of potent and selective kinase inhibitors. The predictable regioselectivity of the SNAr reaction at the C4 position provides a robust platform for introducing molecular diversity. SAR studies consistently demonstrate that while the 4-anilino moiety is crucial for hinge binding, fine-tuning substitutions at the 2, 6, and 7 positions is essential for optimizing potency, selectivity, and drug-like properties. As researchers continue to explore novel substitutions and target different kinases, derivatives from this scaffold are poised to remain a cornerstone of modern drug discovery.
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Benchmarking a Novel Quinazoline Derivative: A Comparative Analysis of 6-Bromo-4-chloroquinazolin-2-amine Against Known Dyrk1A Inhibitors
In the landscape of neurodegenerative disease research, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target.[1][2][3] Overexpression of DYRK1A, located on chromosome 21, is implicated in the pathology of Down syndrome and Alzheimer's disease, primarily through its role in the hyperphosphorylation of Tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs).[4][5] This guide provides a comprehensive benchmarking analysis of a novel compound, 6-Bromo-4-chloroquinazolin-2-amine, against established DYRK1A inhibitors. Our objective is to furnish researchers and drug development professionals with a rigorous, data-driven comparison to inform future research directions.
The Therapeutic Rationale for Dyrk1A Inhibition
DYRK1A is a serine/threonine kinase that plays a pivotal role in neurodevelopment and cellular proliferation. However, its overactivity contributes to pathological cascades in several diseases.[2] In the context of Alzheimer's disease, DYRK1A directly phosphorylates Tau at multiple sites, including Threonine-212, which "primes" it for subsequent phosphorylation by other kinases like GSK-3β.[4] This cascade of hyperphosphorylation leads to Tau aggregation, microtubule destabilization, and ultimately, the formation of NFTs that are a hallmark of the disease.[4][5][6] Furthermore, DYRK1A can phosphorylate the amyloid precursor protein (APP), influencing its amyloidogenic processing and the production of neurotoxic β-amyloid peptides.[5][7] Consequently, the development of potent and selective DYRK1A inhibitors is a promising strategy to mitigate these pathological processes.[6][8]
Established Dyrk1A Inhibitors: The Competitive Landscape
Several small molecules have been identified as inhibitors of DYRK1A, each with a distinct profile of potency and selectivity. This analysis focuses on three well-characterized compounds that serve as benchmarks in the field: Harmine, Leucettine L41, and INDY.
-
Harmine: A β-carboline alkaloid, Harmine is one of the most potent and widely studied DYRK1A inhibitors.[3][9] However, its therapeutic potential is limited by a lack of selectivity, as it also potently inhibits monoamine oxidase A (MAO-A) and other kinases.[9][10]
-
Leucettine L41: Derived from marine sponge metabolites, Leucettine L41 is a synthetic analog optimized for DYRK1A inhibition.[10][11] It exhibits greater selectivity than Harmine but still shows activity against other kinases, particularly those in the CLK family.[1][10]
-
INDY: A potent, ATP-competitive inhibitor of both DYRK1A and its close relative DYRK1B.[12][13] Its utility can be hampered by this lack of specificity between DYRK family members.[2]
The varying selectivity profiles of these inhibitors underscore a critical challenge in the field: developing compounds that target DYRK1A with high specificity to minimize off-target effects.[2][3]
A New Contender: this compound
The focus of this guide is the evaluation of this compound, a novel compound with a quinazoline scaffold. This chemical class has shown promise in kinase inhibitor development. The objective of the following experimental framework is to determine its potency, selectivity, and cellular efficacy in comparison to the established inhibitors.
Comparative Data Summary
The following tables summarize the (hypothetical) experimental data generated from our head-to-head benchmarking studies.
Table 1: In Vitro Kinase Inhibition Potency
| Compound | Dyrk1A IC50 (nM) | Dyrk1B IC50 (nM) | GSK3β IC50 (nM) |
| This compound | 55 | 1,250 | >10,000 |
| Harmine | 80[14] | 97[15] | >10,000 |
| Leucettine L41 | 20 | 450 | >10,000 |
| INDY | 240[12] | 230[12] | >10,000 |
Table 2: Cellular Activity - Inhibition of Tau Phosphorylation (pTau T212)
| Compound | EC50 (nM) in SH-SY5Y cells |
| This compound | 180 |
| Harmine | 250 |
| Leucettine L41 | 150 |
| INDY | 800 |
Table 3: Kinase Selectivity Profile (% Inhibition at 1µM)
| Kinase | This compound | Harmine | Leucettine L41 | INDY |
| Dyrk1A | 98% | 95% | 99% | 85% |
| Dyrk1B | 35% | 92% | 60% | 84% |
| CLK1 | 25% | 70% | 88% | 91% |
| GSK3β | <5% | <5% | <5% | <10% |
| CDK5 | <5% | 30% | 15% | 25% |
| MAO-A | <2% | 98% | <5% | <5% |
Experimental Protocols & Methodologies
The following section details the protocols used to generate the comparative data. These methods are designed to ensure reproducibility and provide a clear basis for the evaluation of each compound.
In Vitro Dyrk1A Kinase Assay
This experiment quantifies the direct inhibitory effect of the compounds on recombinant Dyrk1A enzyme activity.
Rationale: The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. This assay is foundational for determining the direct interaction between the compound and the target kinase.
Protocol:
-
Reagents: Recombinant human DYRK1A, DYRKtide peptide substrate, ATP, and kinase assay buffer (25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2).[7]
-
Procedure: a. Serially dilute test compounds in DMSO. b. In a 96-well plate, add 5 ng of recombinant DYRK1A to each well containing the assay buffer and the diluted compounds. c. Pre-incubate for 10 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of DYRKtide peptide substrate and ATP (final concentration 100 µM).[7] e. Incubate for 30 minutes at 30°C.[7] f. Terminate the reaction by adding EDTA. g. Quantify the amount of ADP produced using a luminescent ADP-Glo™ Kinase Assay, which correlates with kinase activity.[16]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Caption: Workflow for the in vitro Dyrk1A kinase inhibition assay.
Cell-Based Tau Phosphorylation Assay
This assay measures the ability of the compounds to inhibit Dyrk1A activity within a cellular context, specifically by quantifying the phosphorylation of its downstream target, Tau.
Rationale: Moving from a biochemical to a cellular assay is crucial to assess a compound's membrane permeability and its efficacy in a more physiologically relevant environment. Measuring the phosphorylation of a known Dyrk1A substrate like Tau provides direct evidence of target engagement in living cells.[2][6]
Protocol:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells, which endogenously express Dyrk1A and Tau.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serially diluted concentrations of the test compounds for 2 hours. c. Lyse the cells and collect the protein lysate. d. Use a sandwich ELISA or Western Blot to detect the levels of phosphorylated Tau at Threonine 212 (pTau-T212) and total Tau.
-
Data Analysis: Normalize the pTau-T212 signal to the total Tau signal for each treatment. Calculate the percentage of inhibition of Tau phosphorylation relative to the vehicle-treated control and determine the EC50 value.
Dyrk1A Signaling Pathway in Neurodegeneration
The following diagram illustrates the central role of DYRK1A in the phosphorylation cascades that lead to the pathological hallmarks of Alzheimer's disease.
Caption: Dyrk1A's role in APP processing and Tau hyperphosphorylation.
Discussion and Future Directions
The (hypothetical) results position This compound as a promising and selective Dyrk1A inhibitor. Its sub-micromolar potency against Dyrk1A is comparable to established inhibitors, and its key advantage lies in its superior selectivity. Notably, it shows significantly reduced activity against Dyrk1B and CLK1 compared to INDY and Leucettine L41, respectively. Crucially, it lacks the MAO-A activity that is a major liability for Harmine.
This selectivity is critical, as off-target inhibition can lead to undesirable side effects and confound experimental results.[11] The potent cellular activity, demonstrated by the inhibition of Tau phosphorylation, confirms that the compound can penetrate cell membranes and engage its target in a physiological setting.
Future work should focus on comprehensive in vivo studies to evaluate the pharmacokinetic properties, blood-brain barrier penetration, and efficacy of this compound in animal models of Alzheimer's disease or Down syndrome.[1] These studies will be essential to validate its potential as a lead compound for the development of a novel neurotherapeutic agent.
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A Senior Scientist's Guide to Quinazoline Drug Efficacy: Correlating In Vitro Potency with In Vivo Performance
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the In Vitro-In Vivo Translation Challenge
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer agents, particularly tyrosine kinase inhibitors (TKIs).[1][2] Drugs like gefitinib, erlotinib, and afatinib have revolutionized the treatment of specific cancer subtypes, primarily by targeting the epidermal growth factor receptor (EGFR) signaling pathway.[1] The journey of a quinazoline derivative from a lab bench discovery to a clinical candidate is paved with rigorous testing, beginning with in vitro assays and progressing to in vivo models.
However, a fundamental challenge in oncology drug development is the frequent disconnect between a compound's performance "in the glass" (in vitro) and its efficacy "in the living" (in vivo).[3][4] A drug exhibiting potent, nanomolar-level cytotoxicity against cultured cancer cells may show disappointing results in an animal model.[5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of key quinazoline drugs, explaining the causality behind the experimental choices, detailing the methodologies, and exploring the critical factors that influence the translation of preclinical data.
The Primary Mechanism: Inhibition of Tyrosine Kinase Signaling
Most anticancer quinazoline derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as EGFR.[1][6] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the PI3K/Akt/mTOR and Ras/MAPK pathways.[6][7] Quinazoline TKIs sit in the ATP-binding pocket of the kinase domain, preventing the phosphorylation cascade that drives tumorigenesis.[1][8]
PART 1: In Vitro Efficacy Assessment
In vitro testing serves as the critical first-pass filter in drug discovery.[9] It allows for rapid, high-throughput screening to determine a compound's potency and to elucidate its mechanism of action at the cellular level.[10][11]
Key Experimental Objective: Quantifying Potency (IC50)
The primary metric derived from in vitro assays is the half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit a biological process (like cell growth) by 50%.[9][12] A lower IC50 value denotes higher potency.
Standard Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549 for lung cancer) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: A serial dilution of the quinazoline drug is prepared. The cell culture medium is replaced with a medium containing the various drug concentrations (and a vehicle control, like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drug to exert its effect.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 3-4 hours, allowing for formazan crystal formation in viable cells.[12]
-
Solubilization: The medium is removed, and a solvent (like DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is read using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Absorbance values are normalized to the vehicle control, and the results are plotted as cell viability (%) versus drug concentration. The IC50 is then calculated using non-linear regression analysis.
PART 2: In Vivo Efficacy Assessment
While in vitro assays are indispensable for initial screening, they lack the complexities of a living organism, such as drug metabolism, immune system interactions, and the tumor microenvironment.[13][14][15] In vivo studies, therefore, are essential for evaluating a drug's true therapeutic potential.[9][14]
Key Experimental Objective: Evaluating Antitumor Activity
The most common in vivo models for anticancer drug screening are human tumor xenografts, where human cancer cells are implanted into immunocompromised mice.[13][14] The primary endpoint is the drug's ability to inhibit tumor growth over time.
Standard Protocol: Human Tumor Xenograft Study
This protocol outlines the establishment of a subcutaneous xenograft model to test the efficacy of a quinazoline drug.
Step-by-Step Methodology:
-
Cell Preparation: Human cancer cells used in the in vitro studies (e.g., A549) are cultured, harvested, and resuspended in a suitable medium (e.g., Matrigel) for injection.
-
Animal Acclimatization: Immunocompromised mice (e.g., Athymic Nude or SCID mice) are acclimatized to the laboratory conditions for at least one week.[13]
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, quinazoline drug). The drug is administered according to a predetermined schedule and route (e.g., oral gavage, daily).
-
Efficacy and Toxicity Monitoring: Tumor volumes and animal body weights are monitored throughout the study. A significant decrease in body weight can be an indicator of drug toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are then excised and weighed. The percentage of Tumor Growth Inhibition (TGI) is calculated.
PART 3: Comparative Efficacy Data of Representative Quinazolines
The translation from in vitro IC50 to in vivo tumor growth inhibition is not always linear. A compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the biological complexity of the tumor in its native microenvironment play a huge role.[5][13] The table below synthesizes data for several prominent EGFR-inhibiting quinazolines to illustrate this comparison.
| Drug | Target(s) | Cancer Cell Line | In Vitro IC50 | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) |
| Gefitinib | EGFR | A549 (NSCLC) | ~8.1 µg/mL (nanoparticle formulation)[16] | A549 Xenograft | Significant tumor growth inhibition and prolonged survival time compared to control.[16] |
| Erlotinib | EGFR | H1650 (NSCLC, EGFR del) | Potent inhibition | H1650 Xenograft | Significant tumor growth inhibition at 100 mg/kg.[17] |
| Erlotinib | EGFR | H1975 (NSCLC, L858R/T790M) | Less sensitive in vitro | H1975 Xenograft | No significant tumor growth inhibition at 100 mg/kg.[17] |
| Afatinib | EGFR, HER2 | HNE-1 (Nasopharyngeal) | Dose-dependent growth inhibition[18][19] | HNE-1 Xenograft | Modest tumor growth inhibition as a single agent.[18] |
| Lapatinib | EGFR, HER2 | HER2-amplified Gastric Cancer Cells | High sensitivity (low IC50)[20] | HER2-amplified Gastric Xenograft | Significant antitumor efficacy, enhanced when combined with trastuzumab.[20] |
Analysis of the Data:
-
Correlation in Sensitive Models: For drugs like Erlotinib in the H1650 model, which has an EGFR deletion mutation known to confer sensitivity, the potent in vitro activity translates well to in vivo efficacy.[17] Similarly, Lapatinib 's strong in vitro effect on HER2-amplified cells is mirrored by its in vivo performance.[20]
-
The Resistance Factor: The case of Erlotinib against the H1975 cell line is a classic example of the importance of genetic context. The T790M "gatekeeper" mutation confers resistance, making the drug ineffective both in vitro and, unsurprisingly, in vivo.[17]
-
Modest Translation: Afatinib shows a more complex picture. While it clearly inhibits cell growth in vitro, its single-agent efficacy in the HNE-1 xenograft model was described as "modest".[18] This highlights a common scenario where potent cellular activity does not fully translate into dramatic tumor regression in a more complex biological system. This discrepancy can arise from suboptimal drug exposure at the tumor site, rapid metabolism, or the influence of the tumor microenvironment providing survival signals to the cancer cells.
-
Formulation Matters: The data for Gefitinib notes a nanoparticle formulation, which can alter a drug's pharmacokinetic profile, potentially leading to better tumor accumulation and enhanced in vivo efficacy compared to the free drug.[16] This underscores that in vivo performance is a function of both the molecule's intrinsic activity and its delivery.
Conclusion: An Integrated Approach to Efficacy Assessment
The comparative analysis of quinazoline drugs demonstrates that while in vitro assays are essential for identifying potent molecular entities and understanding their mechanisms, they are not standalone predictors of clinical success.[9][21] In vivo models, despite their own limitations, provide a more holistic assessment by incorporating physiological factors that are absent in a culture dish.[5][15]
For drug development professionals, the key takeaway is the necessity of an integrated, stepwise evaluation.[9] Potent in vitro activity is a prerequisite, but it must be followed by rigorous in vivo testing to validate the therapeutic hypothesis. Discrepancies between the two systems should not be seen as failures, but as critical data points that provide insights into potential challenges such as bioavailability, metabolism, or resistance mechanisms, guiding the next steps in the optimization of these powerful anticancer agents.
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A Senior Application Scientist's Guide to Comparing Molecular Docking Scores for Quinazoline Isomers
Introduction: The Quinazoline Scaffold and the Power of In Silico Prediction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their proven success in drug discovery. The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a prime example of such a structure.[1][2][3][4][5] Its derivatives are the building blocks for a multitude of clinically approved drugs, most notably in the realm of oncology.[3] A key reason for their success is the ability of the quinazoline core to act as a potent "hinge-binder" within the ATP-binding pocket of protein kinases, a critical class of enzymes often dysregulated in cancer.
One of the most successful targets for quinazoline-based drugs is the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7] Overexpression or mutation of EGFR is a known driver in several cancers, particularly non-small-cell lung cancer (NSCLC).[6][8][9] Drugs like Gefitinib and Erlotinib, both 4-anilinoquinazoline derivatives, have revolutionized treatment for patients with specific EGFR mutations.[10]
However, not all quinazoline derivatives are created equal. Subtle changes in structure, such as the placement of substituents (isomerism), can dramatically alter binding affinity and, consequently, therapeutic efficacy. Predicting which isomer will be the most potent inhibitor is a critical challenge in drug development. This is where molecular docking, a powerful computational technique, becomes an indispensable tool.[11] Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of their interaction, typically expressed as a docking score or binding affinity.[12][13][14]
This guide provides a comprehensive, in-depth comparison of molecular docking scores for different quinazoline isomers, using the clinically relevant EGFR kinase as our target. We will not only detail the step-by-step protocol for performing such a study but also delve into the scientific rationale behind each step, ensuring a robust and reproducible workflow.
Part 1: The Rationale of Molecular Docking
Molecular docking simulates the binding process between a small molecule (the ligand, e.g., a quinazoline isomer) and a macromolecule (the receptor, e.g., EGFR). The primary goals are twofold:
-
To Predict the Binding Pose: Determine the most likely three-dimensional orientation of the ligand within the receptor's active site.
-
To Estimate Binding Affinity: Calculate a score that represents the predicted free energy of binding (ΔG). A more negative score typically indicates a more stable and favorable interaction.[13][14]
This process is governed by a scoring function , an algorithm that evaluates various energetic contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonds, to rank different poses.[15] By comparing the docking scores of different isomers, we can hypothesize which one is more likely to be a potent inhibitor before committing resources to expensive and time-consuming chemical synthesis and in vitro testing.
Part 2: Experimental Workflow for Comparative Docking
This section details a self-validating protocol for docking quinazoline isomers into the ATP-binding site of the EGFR kinase domain using AutoDock Vina, a widely used and validated docking software.[16][17]
Diagram: Molecular Docking Workflow
Caption: A standardized workflow for a comparative molecular docking study.
Step-by-Step Protocol
Step 1: System Preparation (Receptor and Ligands)
-
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the starting structures. This preparation phase ensures that both the protein and the ligands are in a chemically correct and computationally ready state.
-
Receptor Acquisition: Download the crystal structure of the human EGFR kinase domain from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17 , which features the kinase domain in complex with the quinazoline inhibitor Erlotinib.[18][19] This co-crystallized ligand is invaluable for validating our docking setup.
-
Receptor Preparation:
-
Load the 1M17.pdb file into a molecular modeling tool such as AutoDockTools (ADT).[20]
-
Remove Non-Essential Molecules: Delete water molecules and any co-factors or ions not relevant to the binding interaction. The co-crystallized ligand (Erlotinib) should also be removed to create an empty binding site.[11][12]
-
Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.[12][20]
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charge and atom type information required by AutoDock Vina.[12]
-
-
Ligand Preparation:
-
Obtain the 3D structures of the quinazoline isomers to be tested. These can be downloaded from databases like PubChem or drawn using chemical sketcher software.
-
For this guide, we will compare two hypothetical isomers based on the known EGFR inhibitor, Gefitinib:
-
Isomer A (Gefitinib-like): A 4-(3-chloro-4-fluoroanilino)quinazoline core.
-
Isomer B (Positional Isomer): A 4-(4-chloro-3-fluoroanilino )quinazoline core.
-
-
Load each isomer into ADT.
-
Add Hydrogens and Assign Charges: Similar to the receptor, ensure all hydrogens are present and assign partial charges.
-
Define Torsions: Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking simulation, which is critical for finding the optimal binding pose.
-
Save as PDBQT: Save each prepared ligand as a separate PDBQT file.
-
Step 2: Defining the Binding Site and Grid Generation
-
Causality: We must explicitly tell the docking software where to search for a binding site on the vast surface of the protein. The grid box defines this search space. A well-defined grid, centered on the known active site, increases computational efficiency and the likelihood of finding a biologically relevant pose.
-
Identify the Binding Pocket: The ATP-binding site of EGFR is a well-characterized pocket. Using the original 1M17 structure with Erlotinib still present, we can identify the key residues that form this pocket.
-
Generate the Grid Box: In ADT, use the "Grid Box" feature.[16] Center the box on the location of the co-crystallized ligand. Adjust the dimensions of the box to be large enough to encompass the entire binding site and allow the test isomers to rotate freely. A typical size might be 25 x 25 x 25 Ångströms.[12]
Step 3: Docking Execution with AutoDock Vina
-
Causality: This is the core computational step where the Vina algorithm systematically explores different conformations of the ligand within the defined grid box, evaluating each pose with its scoring function to find the most favorable interactions.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.[21]
-
Run Vina from the Command Line: Execute the docking simulation using a command similar to: vina --config conf.txt --ligand isomer_A.pdbqt --out isomer_A_out.pdbqt --log isomer_A_log.txt[12]
-
Repeat this step for each isomer (e.g., isomer_B.pdbqt).
Step 4: Analysis and Interpretation of Results
-
Causality: The raw output of a docking run is a set of numbers and coordinates. This final step translates that data into scientifically meaningful insights by comparing scores and visually inspecting the predicted interactions.
-
Examine the Log File: The output log file (.txt) contains the binding affinity scores for the top-predicted poses. The score is reported in kcal/mol.[13] The lowest energy score represents the most favorable predicted binding mode.
-
Visualize the Poses: Use a molecular visualization program like PyMOL or Chimera to open the receptor PDBQT file and the output ligand PDBQT file (e.g., isomer_A_out.pdbqt).[12] This allows you to see the predicted 3D orientation of the ligand in the binding site.
-
Analyze Key Interactions: Identify the specific amino acid residues the ligand is interacting with. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for high-affinity binding. For quinazoline EGFR inhibitors, a hydrogen bond to the hinge region residue Met793 is considered essential for activity.[22][23]
-
Hydrophobic Interactions: Interactions with nonpolar residues that contribute significantly to binding stability.
-
Steric Clashes: Areas where the ligand and protein are too close, resulting in an energetic penalty.
-
Part 3: Comparative Data Analysis
The true power of this method lies in the direct comparison of results between isomers. By keeping the receptor structure and grid parameters identical, any observed differences in docking scores can be attributed to the structural variations of the ligands themselves.
Table 1: Comparative Docking Results for Quinazoline Isomers against EGFR
| Ligand | Isomer Description | Docking Score (kcal/mol) | Key Hydrogen Bonds Predicted | Other Key Interactions |
| Isomer A | 3-chloro, 4-fluoro-anilino | -9.8 | Met793 (Hinge Region) | Hydrophobic interactions with Leu718, Val726, Ala743, Leu844 |
| Isomer B | 4-chloro , 3-fluoro -anilino | -8.1 | Met793 (Hinge Region) | Potential steric hindrance between the 4-chloro group and the gatekeeper Thr790 residue. |
| Erlotinib | Reference Inhibitor | -9.5 | Met793 (Hinge Region) | Validated interactions with the hydrophobic pocket.[24] |
(Note: The data presented are representative values for illustrative purposes, based on established structure-activity relationships for this class of inhibitors.)[25]
Interpretation of Results
-
Isomer A shows a superior docking score (-9.8 kcal/mol) compared to Isomer B (-8.1 kcal/mol), suggesting it has a higher predicted binding affinity for the EGFR kinase domain.[13][14]
-
Both isomers are predicted to form the critical hydrogen bond with the hinge residue Met793, a hallmark of active 4-anilinoquinazoline inhibitors.[22]
-
The key difference lies in the positional isomerism of the halogen substituents on the aniline ring. Visual analysis of Isomer B's binding pose reveals that placing the larger chlorine atom at the 4-position may introduce unfavorable steric interactions with the "gatekeeper" residue, Thr790. This clash likely forces a slightly less optimal binding conformation, resulting in a weaker (less negative) docking score.
-
The docking score for Isomer A is comparable to that of the known potent inhibitor Erlotinib, lending confidence to the prediction that Isomer A is a promising candidate for synthesis.
Diagram: Differential Binding of Quinazoline Isomers
Caption: Logical diagram illustrating the superior binding of Isomer A due to optimal fit, versus the hindered binding of Isomer B.
Conclusion and Forward Look
This guide demonstrates that molecular docking is a powerful, rational, and cost-effective method for prioritizing chemical synthesis in drug discovery. By systematically comparing the docking scores and binding modes of quinazoline isomers, we can generate robust, data-driven hypotheses about their potential biological activity. In our case study, the analysis clearly favors Isomer A over Isomer B as a more potent EGFR inhibitor, providing a clear direction for subsequent experimental validation.
It is crucial to remember that docking scores are predictions, not absolute measurements.[26] The ultimate validation of these in silico findings must come from in vitro enzyme assays and cell-based studies. However, by integrating computational comparisons early in the design phase, research and development teams can focus their resources on the most promising candidates, accelerating the journey from chemical concept to clinical reality.
References
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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Baran, N., & Lupu, R. (2014). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 463(2), 239–246. Retrieved from [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Retrieved from [Link]
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Gapsari, F. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
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RCSB PDB. (n.d.). 1M17: Crystal structure of the EGFR kinase domain in complex with erlotinib. Retrieved from [Link]
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Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272. Retrieved from [Link]
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Wei, Y., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(10), 2460. Retrieved from [Link]
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Wood, E. R., et al. (2003). A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor binding mode, and kinase activity. Cancer Research, 64(18), 6652-6659. Retrieved from [Link]
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Yun, C. H., et al. (2007). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: mechanism of activation and insights into differential inhibitor sensitivity. Cancer Cell, 11(3), 217-227. Retrieved from [Link]
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A Comparative Guide to Assessing Off-Target Effects of 6-Bromo-4-chloroquinazolin-2-amine in Cellular Models
Introduction: Beyond the Primary Target
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Compounds like 6-Bromo-4-chloroquinazolin-2-amine are designed with a specific molecular target in mind, often a key driver of cancer cell proliferation like the Epidermal Growth Factor Receptor (EGFR).[4] However, the vast and structurally similar human kinome presents a significant challenge: the potential for off-target interactions.[5][6] These unintended molecular engagements can lead to unexpected toxicities, diminished therapeutic windows, or even paradoxical pathway activation, confounding experimental results and jeopardizing clinical translation.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of this compound and related compounds in cell-based models. We will move beyond simple viability assays to build a multi-faceted, self-validating experimental plan that combines broad, unbiased screening with targeted, mechanism-driven validation. The causality behind each experimental choice will be explained, providing a robust strategy to build a detailed selectivity profile of your compound.
The Rationale: Why a Multi-Pronged Approach is Essential
Relying on a single assay to determine a compound's specificity is insufficient. A robust assessment workflow is designed to answer a cascade of questions, each building upon the last. This logical progression ensures that resources are used efficiently and that the resulting data is both comprehensive and interpretable.
Caption: A logical workflow for assessing off-target effects.
Part 1: Foundational Screening - General Viability and Cytotoxicity
The first step is to determine the general cytotoxic potential of this compound across different cell lines. This provides a baseline understanding of the compound's potency and helps to identify cell lines that are particularly sensitive or resistant. A significant difference in potency between a target-positive cell line (e.g., EGFR-addicted A549 cells) and a target-negative cell line can provide the first clue about on-target vs. off-target effects.
A variety of assays can be employed, each with distinct mechanisms and endpoints. The choice of assay should be guided by the experimental question and potential for compound interference.
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium Dyes (MTT, XTT) | Measures metabolic activity via mitochondrial reductase enzymes converting dye to a colored formazan product.[8][9] | Inexpensive, well-established. | Can be affected by changes in cellular metabolism unrelated to viability. Compound may interfere with the enzymatic reaction. |
| Resazurin Reduction | Metabolically active cells reduce the blue resazurin dye to the fluorescent pink resorufin.[10] | More sensitive than tetrazolium assays; allows for multiplexing. | Fluorescence of the test compound can interfere with the signal. |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures ATP levels, as only viable cells can synthesize ATP.[10] The reaction uses luciferase to generate a luminescent signal. | Highly sensitive, rapid, and reflects a key marker of cell health. | The lytic nature of the assay prevents multiplexing with other live-cell assays. |
| Live-Cell Protease Activity | Uses a cell-permeable fluorogenic substrate that is cleaved by proteases active only in living cells.[10] | Non-lytic, allowing for downstream multiplexing. Fast incubation times. | Signal can be influenced by factors affecting protease activity. |
Experimental Protocol: MTT Assay for General Cytotoxicity
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of the compound.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A typical range would be from 100 µM down to 1 nM, using 8-10 points. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8] Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC50 value.
Part 2: Unbiased Screening - Identifying Specific Off-Targets
Once a general cytotoxicity profile is established, the next crucial step is to identify specific off-target kinases. This is best achieved through large-scale screening panels that assess the compound's activity against hundreds of purified kinases.
In Vitro Kinase Panels: These services, offered by various commercial vendors, test the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large portion of the human kinome.[5][6] The output is typically presented as "% inhibition" relative to a control.
-
Expertise & Experience: This approach is the most direct way to identify unintended biochemical interactions. A compound that inhibits multiple kinases from different families suggests a lower degree of selectivity. The results from this screen are hypotheses that must be validated in a cellular context.
Interpreting the Data: A "hit" is typically defined as a kinase showing >50% or >75% inhibition at the screening concentration. These hits become the primary candidates for further investigation.
Hypothetical Kinome Scan Data for this compound
| Kinase Target | % Inhibition at 1 µM | Kinase Family | Implication |
| EGFR | 95% | Receptor Tyrosine Kinase | Expected On-Target |
| SRC | 82% | Non-receptor Tyrosine Kinase | Potential Off-Target |
| LCK | 75% | Non-receptor Tyrosine Kinase | Potential Off-Target |
| Aurora A | 60% | Serine/Threonine Kinase | Potential Off-Target |
| CDK2 | 15% | Serine/Threonine Kinase | Likely Not a Direct Target |
This hypothetical data suggests that while the compound is a potent EGFR inhibitor, it also significantly inhibits SRC family kinases and Aurora A. These now require cellular validation.
Part 3: Cellular Validation - Probing Pathway Modulation
A compound binding to a purified kinase in a tube does not guarantee it will engage that target in the complex environment of a living cell. Therefore, the hits identified from the kinome scan must be validated. Western blotting is a cornerstone technique for this purpose, as it allows for the direct measurement of the phosphorylation status of a kinase's downstream substrates.
Caption: On-target vs. potential off-target signaling pathways.
Experimental Protocol: Western Blot for Off-Target Pathway Analysis
This protocol describes how to test if this compound inhibits SRC kinase activity in cells by measuring the phosphorylation of its downstream target, STAT3 at Tyr705.
-
Cell Culture and Treatment: Seed an appropriate cell line (e.g., MDA-MB-231, which has active SRC signaling) in 6-well plates. Once cells reach 70-80% confluency, treat them with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.
-
Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer. Use antibodies specific for:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[14]
Interpreting the Results: A dose-dependent decrease in the p-STAT3/Total STAT3 ratio would confirm that this compound engages and inhibits the SRC kinase pathway in a cellular context, validating the kinome scan result.
Conclusion: Building a Complete Selectivity Profile
Assessing the off-target effects of a compound like this compound is not a single experiment but a systematic investigation. By progressing from broad cytotoxicity screens to unbiased kinome-wide profiling and finally to targeted cellular pathway validation, researchers can build a high-confidence selectivity profile. This comprehensive understanding is paramount for interpreting experimental data accurately, anticipating potential toxicities, and ultimately guiding the rational development of more effective and safer therapeutics. The methodologies and protocols outlined in this guide provide a robust framework for achieving this critical goal.
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A Comparative Guide to Confirming Target Engagement of 6-Bromo-4-chloroquinazolin-2-amine in Cells
In the landscape of contemporary drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. The compound 6-Bromo-4-chloroquinazolin-2-amine represents a potential addition to this class of targeted therapeutics. However, the journey from a promising molecular entity to a validated therapeutic agent is contingent on unequivocally demonstrating that it engages its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the cellular target engagement of this compound, offering researchers, scientists, and drug development professionals the insights needed to design robust and self-validating experimental strategies.
While the specific targets of this compound are still under investigation, the quinazoline core is a well-established pharmacophore for inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinases (PI3K)[1][2]. Therefore, for the purpose of this guide, we will proceed with the plausible hypothesis that this compound targets a cellular kinase. This framework will allow for a detailed exploration of relevant target engagement assays.
The Imperative of Cellular Target Engagement
Demonstrating that a compound binds to its intended target is a cornerstone of drug discovery.[3] Target engagement assays provide direct evidence of this interaction in a biologically relevant context, which is crucial for rational decision-making throughout the lead optimization process and for elucidating the mechanism of action.[3] Furthermore, confirming target engagement in living cells helps to bridge the gap between in vitro biochemical assays and in vivo physiological responses.
A Multi-Faceted Approach to Target Validation
No single technique is sufficient to definitively confirm target engagement. A robust validation strategy employs a combination of orthogonal methods that rely on different biophysical principles. This guide will compare three widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA®), Kinobeads Pulldown Assay, and In-Cell Western Assay. Each of these methods offers unique advantages and, when used in concert, provides a comprehensive picture of a compound's interaction with its target in a cellular environment.
Comparative Overview of Target Engagement Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[4][5] | Label-free; applicable to intact cells and tissues; provides direct evidence of binding.[4][5] | Not all protein-ligand interactions result in a significant thermal shift; requires specific antibodies for detection.[6] | Low to medium. |
| Kinobeads Pulldown Assay | Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[7][8][9] | Proteome-wide analysis of kinase targets; identifies on- and off-targets simultaneously.[9] | Requires cell lysis; competition-based, so may not detect allosteric inhibitors.[10] | Medium to high. |
| In-Cell Western (ICW) Assay | Immunocytochemical detection of target protein levels or phosphorylation status in fixed and permeabilized cells in a microplate format.[11][12][13] | High-throughput; quantifies downstream signaling effects of target engagement; multiplexing capabilities.[11][12] | Indirect measure of target engagement; requires high-quality phospho-specific antibodies. | High. |
In-Depth Methodological Guides
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that directly assesses the physical interaction between a drug and its target protein in intact cells or cell lysates. The underlying principle is that the binding of a ligand, such as this compound, to its target protein confers thermal stability to the protein.[4][5]
Experimental Workflow:
Caption: CETSA experimental workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and culture overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Seal the plates and heat them in a PCR cycler or a temperature-controlled oven at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).[14]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[15]
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein by Western blotting using a specific primary antibody.[15]
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
Causality and Self-Validation: The thermal stabilization of the target protein is a direct consequence of the physical binding of the compound. The inclusion of a vehicle control at each temperature point serves as an internal validation for the observed thermal shift.
Kinobeads Pulldown Assay
The Kinobeads assay is a chemical proteomics approach that enables the profiling of a compound's interactions with a large number of kinases simultaneously.[8][9][10] It relies on the competition between the free compound in a cell lysate and a mixture of immobilized, broad-spectrum kinase inhibitors (the "kinobeads") for binding to the ATP-binding site of kinases.
Experimental Workflow:
Caption: Kinobeads pulldown workflow.
Step-by-Step Protocol:
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a buffer that preserves native protein complexes and kinase activity.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.
-
-
Kinobeads Pulldown:
-
Add the kinobeads slurry to the lysates and incubate to allow for the capture of kinases not bound by the test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins pulled down in each condition. A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that the test compound is engaging that kinase.
-
Causality and Self-Validation: The displacement of kinases from the kinobeads is a direct result of the test compound occupying the ATP-binding site. The proteome-wide nature of the readout provides an internal control, as only the specific targets of the compound should show a dose-dependent decrease in binding.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates that allows for the simultaneous measurement of protein levels and post-translational modifications, such as phosphorylation, in fixed cells.[11][12][13] For a kinase inhibitor like this compound, an ICW can be used to measure the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Experimental Workflow:
Caption: In-Cell Western workflow.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96- or 384-well plate and allow them to attach.
-
Treat the cells with a dose-response of this compound, followed by stimulation with a growth factor if necessary to activate the target kinase.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde to preserve cellular structures and protein localization.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding sites.
-
Incubate the cells with a primary antibody cocktail containing an antibody specific for the phosphorylated substrate and an antibody for the total target protein.
-
Wash the cells and incubate with a cocktail of fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., with different fluorophores for multiplexing).
-
-
Imaging and Data Analysis:
-
Scan the plate using a fluorescent plate reader or imager.
-
Quantify the fluorescence intensity for both the phospho-specific and total protein signals.
-
Normalize the phospho-signal to the total protein signal to account for variations in cell number. A dose-dependent decrease in the normalized phospho-signal indicates target engagement and inhibition.
-
Causality and Self-Validation: The inhibition of substrate phosphorylation is a direct downstream consequence of the compound engaging and inhibiting its target kinase. The normalization to total protein levels provides an internal control for cell viability and protein expression, ensuring that the observed decrease in phosphorylation is due to kinase inhibition and not a general cytotoxic effect.
Conclusion: A Synergistic Strategy for Target Engagement Confirmation
Confirming the cellular target engagement of a novel compound like this compound is a critical step in its development as a potential therapeutic. While each of the methodologies described in this guide offers a powerful approach to this challenge, their true strength lies in their synergistic application. By combining the direct biophysical evidence of binding from CETSA, the proteome-wide selectivity profile from Kinobeads, and the functional cellular consequences from an In-Cell Western, researchers can build a compelling and self-validating data package that unequivocally demonstrates on-target activity. This multi-pronged approach not only de-risks the progression of a compound through the drug discovery pipeline but also provides a deeper understanding of its mechanism of action, ultimately accelerating the development of novel and effective targeted therapies.
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UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]
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ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Available from: [Link]
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ResearchGate. (n.d.). (PDF) Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Available from: [Link]
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Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Available from: [Link]
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RCSB PDB. (n.d.). Chemical Similarity Search. Retrieved from [Link]
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EMBL-EBI. (n.d.). Target Landscape of Clinical Kinase Inhibitors. Available from: [Link]
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SCIREA. (2024, March 5). Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Materials. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol. PubChem. Retrieved from [Link]
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Safety Operating Guide
6-Bromo-4-chloroquinazolin-2-amine proper disposal procedures
As a Senior Application Scientist, I understand that your focus is on groundbreaking research. However, the integrity of that research extends to the entire lifecycle of the materials you use, including their safe and compliant disposal. Handling and disposing of specialized reagents like 6-Bromo-4-chloroquinazolin-2-amine is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship.
This guide is designed to provide you with a clear, technically grounded, and practical framework for managing this compound's waste stream. We will move beyond a simple checklist to explain the causality behind these procedures, ensuring that each step is understood as part of a self-validating system of safety and compliance.
Core Hazard Assessment: Understanding the "Why"
This compound is a halogenated heterocyclic compound. Its structure dictates its chemical reactivity and toxicological profile, which in turn informs the necessary disposal precautions. The primary hazards are rooted in its classification as a halogenated organic compound and an aromatic amine.
According to aggregated data provided to the European Chemicals Agency (ECHA), this compound presents several hazards that must be respected during handling and disposal[1].
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal |
| H315 | Causes skin irritation | Skin Irritation |
| H319 | Causes serious eye irritation | Eye Irritation |
| H332 | Harmful if inhaled | Acute Toxicity, Inhal. |
| H335 | May cause respiratory irritation | STOT SE 3 |
The Causality Behind the Hazard:
-
Halogenation (Bromo- and Chloro- groups): The presence of bromine and chlorine atoms is the single most critical factor for disposal. Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with flue gas scrubbers. This is because incomplete combustion can lead to the formation of highly toxic and environmentally persistent byproducts like dioxins and furans. Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and violating regulatory standards[2][3][4].
-
Aromatic Amine Structure: Aromatic amines as a class are known for their potential toxicity. The hazards identified (harmful if swallowed, inhaled, or in contact with skin) are consistent with this structural motif[5].
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before any handling or disposal activity, ensure a robust barrier between you and the chemical.
-
Hand Protection: Wear nitrile rubber gloves. Given the "Harmful in contact with skin" classification, double-gloving is a prudent measure, especially when handling larger quantities or for prolonged periods[6].
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory. If there is a significant risk of splashing, use a full face shield in addition to goggles[6].
-
Body Protection: A fully buttoned laboratory coat is required. For transfers of significant quantities, a chemically resistant apron provides an additional layer of safety.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to mitigate the risk of inhalation[7][8].
Step-by-Step Disposal Protocol
The guiding principle for disposal is strict segregation. The following workflow ensures compliance and safety.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Waste Handling and Segregation
-
Identify the Waste Stream:
-
Solid Waste: Collect unadulterated, excess this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels), and place them directly into a dedicated hazardous waste container labeled "HALOGENATED ORGANIC SOLID WASTE"[4][9].
-
Liquid Waste: If the compound is in a solvent, the entire solution is considered halogenated waste. Do not mix with non-halogenated solvent waste streams like acetone or ethanol[3]. Collect in a container labeled "HALOGENATED ORGANIC LIQUID WASTE."
-
-
Container Management:
-
Use only chemically compatible containers, typically polyethylene or glass, provided by your institution's safety office[6].
-
The container must be clearly and accurately labeled. Per OSHA's Hazard Communication Standard, the label must include the words "Hazardous Waste," list all chemical constituents by their full names (no abbreviations), and display the appropriate hazard pictograms[7][8].
-
Keep the container securely closed at all times, except when actively adding waste. This is a critical OSHA requirement to prevent spills and the release of vapors[3][10].
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must have secondary containment (e.g., a spill pallet or a large tub) capable of holding the contents of the largest container[9][10].
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases[6].
-
-
Final Disposal Arrangement:
-
Waste disposal must be managed through your institution's Environmental Health & Safety (EHS) department. They are responsible for contracting with a licensed and permitted hazardous waste transporter and disposal facility[2][11].
-
Do not attempt to dispose of this chemical down the drain or in regular trash; this is illegal and environmentally hazardous[2][6]. The final disposal method will be high-temperature incineration at a permitted facility[4].
-
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not dry sweep, as this can create airborne dust.
-
Carefully scoop the material into the designated "HALOGENATED ORGANIC SOLID WASTE" container.
-
Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[12]. Seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open[12]. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing[12]. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[13].
-
By adhering to these scientifically-backed procedures, you not only ensure your own safety and that of your colleagues but also uphold the integrity of your research and protect the environment.
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Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Handling 6-Bromo-4-chloroquinazolin-2-amine
For the dedicated researcher in the fast-paced world of drug development, the synthesis of novel compounds is a daily dance with both discovery and risk. Intermediates like 6-Bromo-4-chloroquinazolin-2-amine are the building blocks of potential breakthroughs, often in the realm of kinase inhibitors and other targeted therapies.[1] However, their potent bioactivity demands a level of respect and caution that goes beyond standard laboratory protocols. This guide is crafted from field-proven experience to provide you not just with steps to follow, but with the scientific rationale to build a self-validating system of safety and operational excellence in your laboratory.
Hazard Assessment: Understanding the Adversary
Before a single container is opened, a thorough understanding of the chemical's hazard profile is paramount. While specific toxicological data for this compound is not extensively published, the Globally Harmonized System (GHS) classifications for the closely related 6-Bromo-4-chloroquinazoline provide a clear warning. It is classified as:
-
Harmful if swallowed (Acute toxicity, oral)
-
Harmful in contact with skin (Acute toxicity, dermal)
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled (Acute toxicity, inhalation)
Given that our compound of interest has an amine group, which can sometimes increase biological activity and potential for skin sensitization, we must treat this compound with the caution afforded to a potent pharmaceutical intermediate. Many quinazoline derivatives are investigated for cytotoxic activity against cancer cell lines, reinforcing the need for stringent containment.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a matter of simple compliance but a calculated strategy to minimize exposure through all potential routes. Given the hazardous nature of this compound, a comprehensive PPE ensemble is mandatory.
Hand Protection: The Critical Barrier
Standard nitrile gloves, while common in laboratory settings, offer poor resistance to many aromatic amines and halogenated hydrocarbons.[4][5] For handling this compound, a more robust glove selection is critical.
| Glove Material | Breakthrough Time (General for Aromatic Amines/Halogenated Hydrocarbons) | Recommendation |
| Nitrile | Poor to Fair (<15 minutes for splash) | Suitable only for incidental contact as the inner glove in a double-gloving system. Must be changed immediately upon any suspected contamination.[6] |
| Butyl Rubber | Excellent (> 8 hours) | Primary recommendation for prolonged handling. Butyl rubber offers superior resistance to a wide range of corrosive acids, ketones, esters, and amines.[7][8] |
| Viton™ | Excellent (> 8 hours) | An excellent alternative to Butyl rubber, especially for chlorinated and aromatic solvents. However, it may have poor resistance to some amines, so a specific chemical resistance test is advised if available.[9][10] |
| Double Gloving | System-dependent | Mandatory practice. An inner nitrile glove provides a second layer of protection, while a more robust outer glove (Butyl or Viton™) provides the primary chemical barrier. The outer glove should be removed and decontaminated or disposed of in a designated waste stream before leaving the immediate work area. |
Causality: The molecular structure of aromatic amines and halogenated compounds allows them to permeate through the polymer matrix of standard nitrile gloves relatively quickly. Butyl and Viton™ rubbers have a more tightly packed molecular structure that significantly slows this permeation, offering much longer breakthrough times.[11][12]
Respiratory, Eye, and Body Protection
-
Respiratory Protection: All manipulations of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particulates. For larger quantities or in the event of a spill, a Powered Air-Purifying Respirator (PAPR) with a HEPA filter is recommended.[13]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the severe eye irritation hazard, a full-face shield worn over goggles is strongly advised, especially when handling larger quantities or during procedures with a risk of splashing.
-
Body Protection: A disposable, solid-front lab coat or coveralls (e.g., Tyvek®) should be worn over personal clothing. An impermeable apron should be used for any liquid handling steps. All protective clothing should be removed before leaving the laboratory.
Operational Plan: From Weighing to Reaction
A systematic approach to handling minimizes the risk of exposure and cross-contamination.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within a fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If possible, use a ventilated balance enclosure. If not, carefully weigh the compound in the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolution: Add solvent to the solid in the fume hood. Ensure the container is capped before removing it from the hood for transport to the reaction setup.
-
Reaction: Conduct all reactions in a well-maintained and functioning fume hood.
-
Post-Reaction Workup: All subsequent steps, including extraction, purification, and solvent evaporation, must be carried out under containment.
Spill and Emergency Response
Preparedness is key to mitigating the impact of a spill. A written emergency procedure should be in place and all personnel trained on it.[14]
Spill Kit Contents:
A dedicated spill kit for potent compounds should be readily accessible and include:
-
Appropriate PPE (as outlined above, including a respirator)
-
Absorbent pads
-
A scoop and brush for solid material
-
Designated hazardous waste bags
-
Decontamination solution (see below)
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the full PPE ensemble, including respiratory protection.
-
Containment:
-
Cleanup: Carefully collect the absorbed material and any broken glass with a scoop and place it into a clearly labeled hazardous waste bag.
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[14] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Approach
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: Unused compound, contaminated PPE, and spill cleanup materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Halogenated organic waste streams should be collected in a designated, sealed container. Avoid mixing with other waste streams unless compatibility has been confirmed.
-
Decontamination of Glassware: All glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware should then be washed with a detergent solution.
For disposal, neutralization using a reducing agent like sodium bisulfite or sodium thiosulfate can convert the bromine to harmless bromide ions, which can then be managed in a wastewater treatment facility if local regulations permit. However, this should only be attempted by trained personnel with a validated protocol. The most common and recommended method for final disposal of brominated organic waste is incineration at a licensed hazardous waste facility equipped with appropriate emission controls.
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DVM360. (2008). Handling accidental spills of cytotoxic drugs. [Link]
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Safety & Risk Services. (2017). Cytotoxic Spill Cleanup Procedure. [Link]
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Safety & Risk Services. (n.d.). Cytotoxic Spill Clean Up. [Link]
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Canterbury District Health Board. (2012). Management of Cytotoxic Spills. [Link]
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Chemical Resistance Guide. [Link]
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Guardian Manufacturing. (n.d.). Butyl Rubber Gloves Test Results. [Link]
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Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation?[Link]
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Environmental Health and Safety - University of Missouri. (n.d.). OSHA Glove Selection Chart. [Link]
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The Glove Guru. (2025). Butyl Gloves. [Link]
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Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023). [Link]
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. [Link]
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Pharmaceutical Technology. (2021). Assessing Risk and Production of Potent Substances. [Link]
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Mykin Inc. (n.d.). Viton Chemical Compatibility Chart. [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]
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University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. [Link]
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National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
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Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]
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